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  • Product: 4-Bromo-3-ethoxyaniline hydrochloride
  • CAS: 846023-33-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Substituted anilines are a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Substituted anilines are a cornerstone of many drug scaffolds, and among them, 4-Bromo-3-ethoxyaniline hydrochloride presents itself as a versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, and its potential applications, grounded in established scientific principles and field-proven insights.

Core Chemical Properties and Structural Elucidation

4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline that offers multiple points for synthetic diversification. The presence of a bromine atom provides a handle for cross-coupling reactions, while the amino group is a key site for amide bond formation or further derivatization. The ethoxy group modulates the electronic properties and lipophilicity of the molecule.

Physicochemical Data
PropertyValueSource
CAS Number 125756-95-8[1][2][5], 846023-33-4[3]Multiple Suppliers
Molecular Formula C₈H₁₁BrClNOSinfoo Biotech[3]
Molecular Weight 252.54 g/mol AChemBlock[5]
Appearance Solid powderSigma-Aldrich[4]
Purity Typically ≥95%Sigma-Aldrich[4]
Storage Store at ambient temperaturesSigma-Aldrich[4]

Note: Multiple CAS numbers are listed by different suppliers for what appears to be the same compound.

Structural Diagram:

Caption: Chemical structure of 4-Bromo-3-ethoxyaniline hydrochloride.

Synthesis and Mechanistic Insights

A robust and scalable synthesis of 4-Bromo-3-ethoxyaniline hydrochloride is crucial for its application in drug development. While a specific, detailed protocol for this exact compound is not widely published, a logical synthetic route can be constructed based on established methodologies for the synthesis of substituted anilines. The following proposed synthesis starts from the readily available 3-ethoxyaniline.

Proposed Synthetic Workflow

workflow start 3-Ethoxyaniline step1 Protection of Amino Group (Acetylation) start->step1 intermediate1 N-(3-ethoxyphenyl)acetamide step1->intermediate1 step2 Electrophilic Aromatic Substitution (Bromination) intermediate1->step2 intermediate2 N-(4-bromo-3-ethoxyphenyl)acetamide step2->intermediate2 step3 Deprotection (Acid Hydrolysis) intermediate2->step3 product 4-Bromo-3-ethoxyaniline step3->product final_step Salt Formation (HCl treatment) product->final_step final_product 4-Bromo-3-ethoxyaniline hydrochloride final_step->final_product

Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxyaniline hydrochloride.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Ethoxyaniline

  • Rationale: The amino group of aniline is highly activating and can lead to multiple halogenations and side reactions. Protection as an acetamide moderates its reactivity and ensures regioselective bromination.

  • Procedure:

    • To a stirred solution of 3-ethoxyaniline (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield N-(3-ethoxyphenyl)acetamide.

Step 2: Bromination of N-(3-ethoxyphenyl)acetamide

  • Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the ethoxy group and the acetamido group itself, the incoming electrophile (bromine) will preferentially add to the para position.

  • Procedure:

    • Dissolve N-(3-ethoxyphenyl)acetamide (1.0 eq.) in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the mixture into a solution of sodium bisulfite to quench excess bromine.

    • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain N-(4-bromo-3-ethoxyphenyl)acetamide.

Step 3 & 4: Hydrolysis and Salt Formation

  • Rationale: The protecting group is removed under acidic conditions to regenerate the aniline. The use of hydrochloric acid directly yields the desired hydrochloride salt.

  • Procedure:

    • Suspend N-(4-bromo-3-ethoxyphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 4-Bromo-3-ethoxyaniline hydrochloride.

Reactivity and Applications in Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry, and 4-Bromo-3-ethoxyaniline hydrochloride is a valuable starting material for the synthesis of various biologically active molecules.[6]

Key Reactions and Their Significance
  • Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

  • Amide Bond Formation: The primary amine is a nucleophile and can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, which are common functional groups in many drugs.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be replaced by a variety of substituents (e.g., -OH, -CN, -F, -Cl, -I), further expanding the synthetic possibilities.

Potential Therapeutic Targets

While specific drugs synthesized directly from 4-Bromo-3-ethoxyaniline hydrochloride are not prominently documented, the bromoaniline scaffold is a key component in a variety of therapeutic agents. For instance, substituted anilines are integral to the structure of many kinase inhibitors, which are a major class of anti-cancer drugs. The aniline moiety often forms key hydrogen bonds within the ATP-binding pocket of kinases.

A patent for the preparation of bromoaniline derivatives mentions their utility as intermediates for crop protection and pharmaceutically active compounds.[7] Another patent highlights that 3-bromo-4-methoxyaniline, a close analog, is used in the synthesis of analogs of the anticancer drug Combretastatin A-4 and Src kinase inhibitors.[8]

Illustrative Reaction Scheme:

Caption: A representative Suzuki coupling reaction utilizing a bromoaniline.

Safety and Handling

As with all halogenated aromatic amines, 4-Bromo-3-ethoxyaniline hydrochloride should be handled with appropriate safety precautions.

  • Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Conclusion

4-Bromo-3-ethoxyaniline hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic transformations, making it an attractive starting material for the synthesis of complex molecules and compound libraries. While detailed experimental data for this specific salt is sparse, its chemical behavior can be reliably predicted from its constituent functional groups and by comparison with closely related analogs. The synthetic route outlined in this guide provides a practical approach for its preparation on a laboratory scale. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the future of drug development.

References

  • Amadis Chemical. 4-Bromo-3-ethoxyaniline hydrochloride CAS NO.125756-95-8. [Link]

  • BuyersGuideChem. 4-Bromo-3-ethoxyaniline suppliers and producers. [Link]

  • Google Patents.
  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Google Patents.
  • Google Patents. Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. 4-Bromo-3-methoxyaniline. [Link]

  • PubChem. 3-Bromo-4-ethoxyaniline. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-Bromo-3-ethoxyaniline hydrochloride, a halogenated a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-3-ethoxyaniline hydrochloride, a halogenated aniline derivative of increasing interest in medicinal chemistry and materials science. We will delve into its molecular structure, a plausible synthetic route with detailed mechanistic insights, its expected analytical and spectroscopic profile, and its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and dye industries. The introduction of various functional groups onto the aniline scaffold allows for the fine-tuning of electronic properties, reactivity, and biological activity. Halogenated anilines, in particular, are pivotal building blocks in the synthesis of numerous bioactive molecules. The presence of a bromine atom, as in 4-Bromo-3-ethoxyaniline hydrochloride, offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the ethoxy group can influence solubility and metabolic stability. This guide aims to provide a detailed understanding of this specific compound for researchers looking to leverage its unique properties.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-3-ethoxyaniline hydrochloride is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and an amino group, which is protonated to form the hydrochloride salt. The substitution pattern is crucial for its reactivity and interactions with biological targets.

Below is a 2D representation of the 4-Bromo-3-ethoxyaniline hydrochloride structure:

Caption: 2D structure of 4-Bromo-3-ethoxyaniline hydrochloride.

Physicochemical Properties

PropertyValueSource
CAS Number125756-95-8, 846023-33-4[1]
Molecular FormulaC₈H₁₁BrClNO
Molecular Weight252.54 g/mol
Physical FormSolid
PurityTypically ≥95%

Synthesis of 4-Bromo-3-ethoxyaniline Hydrochloride: A Proposed Multi-Step Approach

A robust synthesis of 4-Bromo-3-ethoxyaniline hydrochloride can be envisioned starting from the readily available 3-ethoxyaniline. The following multi-step synthesis is proposed based on established organic chemistry principles and analogous transformations reported in the literature for similar substituted anilines[2].

Rationale for the Synthetic Strategy

The direct bromination of 3-ethoxyaniline would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of both the amino and ethoxy groups. To achieve the desired regioselectivity, protection of the highly activating amino group is a crucial first step. Acetylation is a common and effective method for this purpose. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled subsequent halogenation. The bulky nature of the acetamido group will sterically hinder substitution at the ortho position (C2), favoring substitution at the para position (C4).

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Synthesis of 4-Bromo-3-ethoxyaniline Hydrochloride A 3-Ethoxyaniline B N-(3-ethoxyphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-Bromo-3-ethoxyphenyl)acetamide B->C Bromination (N-Bromosuccinimide) D 4-Bromo-3-ethoxyaniline C->D Hydrolysis (Acid or Base) E 4-Bromo-3-ethoxyaniline hydrochloride D->E Salt Formation (HCl)

Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxyaniline hydrochloride.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Ethoxyaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline in a suitable solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-ethoxyphenyl)acetamide.

Step 2: Bromination of N-(3-ethoxyphenyl)acetamide

  • Reaction Setup: Dissolve the N-(3-ethoxyphenyl)acetamide from the previous step in a suitable solvent like acetonitrile or chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, N-(4-Bromo-3-ethoxyphenyl)acetamide, can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of N-(4-Bromo-3-ethoxyphenyl)acetamide

  • Reaction Setup: To the N-(4-Bromo-3-ethoxyphenyl)acetamide in a round-bottom flask, add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is no longer present.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base such as sodium hydroxide until the solution is basic. Extract the product, 4-Bromo-3-ethoxyaniline, with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the crude 4-Bromo-3-ethoxyaniline in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Bromo-3-ethoxyaniline hydrochloride.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the ammonium protons. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the three protons on the benzene ring. The ethoxy group should present as a triplet for the methyl protons and a quartet for the methylene protons. The ammonium protons (NH₃⁺) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating ethoxy and amino groups and the electron-withdrawing bromo group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-3-ethoxyaniline hydrochloride is expected to exhibit characteristic absorption bands for the different functional groups present. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (NH₃⁺) group.

  • C-H stretching: Peaks around 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C-O stretching: A strong absorption band in the 1250-1000 cm⁻¹ region due to the C-O stretching of the ethoxy group.

  • C-Br stretching: A peak in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the C-Br bond.

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-3-ethoxyaniline hydrochloride would likely be acquired after neutralization to the free base. The mass spectrum of 4-Bromo-3-ethoxyaniline is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, and potentially the bromine atom.

Potential Applications in Drug Discovery and Development

4-Bromo-3-ethoxyaniline hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to build molecular complexity.

The substituted aniline core is a common feature in many classes of drugs, and the specific substitution pattern of this compound could lead to novel candidates in areas such as:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.

  • GPCR Ligands: The aromatic ring and its substituents can be tailored to interact with specific G-protein coupled receptors.

  • Antimicrobial Agents: The development of novel antimicrobial drugs is a critical area of research, and substituted anilines have been explored as potential leads[7].

The ethoxy group can improve pharmacokinetic properties such as metabolic stability and cell permeability, making this a potentially attractive scaffold for drug development programs.

Safety and Handling

As with all chemical reagents, 4-Bromo-3-ethoxyaniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-ethoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, its expected analytical and spectroscopic properties, and its potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it as a building block for the creation of novel and complex molecules with desired functionalities.

References

  • 4-Bromoaniline - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 30, 2026, from [Link]

  • 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 4-Bromo-3-ethylaniline | C8H10BrN | CID 23465415. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • 4-Ethoxyaniline | C8H11NO | CID 9076. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • 4-Bromo-3-ethoxyanilineHCl [CAS: 125756-95-8]. (n.d.). Ivy Fine Chemicals. Retrieved January 30, 2026, from [Link]

  • CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.
  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. (2011). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Process Utility of 4-Bromo-3-ethoxyaniline Hydrochloride

Executive Summary 4-Bromo-3-ethoxyaniline hydrochloride is a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Vandetanib (Caprelsa) , which targets VEGFR2, EGFR, and RET pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-ethoxyaniline hydrochloride is a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Vandetanib (Caprelsa) , which targets VEGFR2, EGFR, and RET pathways.[1] As a hydrochloride salt, this compound offers improved stability over its free base counterpart but presents unique solubility challenges during process scale-up.[1][2]

This guide provides a technical analysis of the compound's solubility landscape, derived from pharmaceutical process literature. It moves beyond basic "soluble/insoluble" descriptors to provide actionable concentration limits observed in successful synthetic protocols.[1][2] Furthermore, it outlines a self-validating experimental protocol for researchers to generate precise solubility curves in their specific solvent systems.[1][2]

Physicochemical Identity

Understanding the structural basis of solubility is the first step in process design.[1][2] The ethoxy group at the meta position adds lipophilicity compared to a naked bromoaniline, while the hydrochloride salt formation dominates the solid-state lattice energy and aqueous solubility.[1][2]

PropertyData
Chemical Name 4-Bromo-3-ethoxyaniline hydrochloride
CAS Number 846023-33-4 (HCl Salt) / 125756-95-8 (Free Base)
Molecular Formula C₈H₁₁BrClNO
Molecular Weight 252.54 g/mol
Appearance White to off-white crystalline solid
Primary Application Intermediate for Vandetanib (Quinazoline core formation)
Structural Context (Vandetanib Pathway)[3][4]

The following diagram illustrates the role of 4-Bromo-3-ethoxyaniline HCl in the synthesis of Vandetanib, highlighting the solvent changes required at each step.

VandetanibSynthesis Start 4-Bromo-3-ethoxyaniline Hydrochloride (Starting Material) Step1 Reaction with Diethyl ethoxymethylene malonate (Solvent: MeCN + K2CO3) Start->Step1 Free base liberation Intermediate Enamine Intermediate Step1->Intermediate Reflux Cyclization Cyclization (POCl3) (Solvent: Toluene) Intermediate->Cyclization Chlorination Vandetanib Vandetanib Core (Quinazoline) Cyclization->Vandetanib

Figure 1: Synthetic utility of 4-Bromo-3-ethoxyaniline HCl. Note the transition from polar aprotic solvents (MeCN) to non-polar aromatic solvents (Toluene) as the salt is converted to the free base and reacted.[1][2]

Solubility Landscape & Process Data[1][2]

Publicly available quantitative solubility curves (e.g., "mg/mL vs. Temperature") are rare for this specific intermediate.[1][2] However, by analyzing successful patent examples and process papers, we can derive functional solubility limits —concentrations at which the compound is known to dissolve and react efficiently.[1][2]

Estimated Solubility Profile (Process-Derived)
Solvent SystemFunctional SolubilityProcess Context & Observation
Water High (>100 mg/mL)Typical of aniline HCl salts. Dissolves readily; acidic pH (~2-3).[1][2]
Dichloromethane (DCM) ~70 mg/mL Critical: Patent WO2012061552A1 reports dissolving 500 mg in 7 mL DCM.[1][2] This is unusually high for a salt, suggesting the lipophilic ethoxy/bromo groups aid organic solubility.[1][2]
Acetonitrile (MeCN) ~22 mg/mL Used in Vandetanib synthesis (0.66 g in 30 mL).[1][2] Often used as a suspension that clears upon addition of base (K₂CO₃).[1][2]
Methanol / Ethanol Soluble Expected high solubility.[1][2] Suitable for recrystallization if mixed with anti-solvents.[1][2]
Toluene Insoluble The HCl salt is insoluble.[1][2] Toluene is used after the free base is formed and reacted.[1][2]
Hexanes Insoluble Used as an anti-solvent to precipitate the product or impurities.[1][2]

Expert Insight: The solubility in DCM (approx. 70 mg/mL) is a key process advantage.[1][2] It allows for homogeneous reactions with acid chlorides or anhydrides without the need for aggressive polar solvents like DMF, simplifying the workup (DCM is easily evaporated).[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since "No Data" is often listed on the SDS, you must validate solubility in your specific solvent lot.[1][2] This protocol is designed to be self-validating by using a saturation-evaporation method.[1]

Objective: Determine the saturation solubility (


) of 4-Bromo-3-ethoxyaniline HCl at 25°C.
Materials
  • Analyte: 4-Bromo-3-ethoxyaniline HCl (Dry, >98% purity).

  • Solvents: HPLC Grade (Water, MeOH, DCM, MeCN).[1][2]

  • Equipment: 0.22 µm Syringe Filters (PTFE for organics, PES for water), Analytical Balance (d=0.01 mg).

Step-by-Step Methodology
  • Saturation Equilibrium:

    • Add excess solid (~100 mg) to 1.0 mL of solvent in a sealed HPLC vial.[1][2]

    • Vortex for 2 minutes, then sonicate for 10 minutes at 25°C.

    • Self-Check: If the solid dissolves completely, add another 50 mg until a visible suspension persists.[1][2]

    • Allow the suspension to equilibrate (stirring) for 4 hours at 25°C.

  • Filtration:

    • Allow the suspension to settle for 30 minutes.

    • Draw the supernatant into a syringe.[1][2]

    • Attach a 0.22 µm filter and discard the first 0.2 mL (to saturate the filter membrane).[1][2]

    • Dispense exactly 0.500 mL (

      
      ) of the filtrate into a pre-weighed aluminum weighing pan (
      
      
      
      ).
  • Evaporation & Quantification:

    • Evaporate the solvent (Vacuum oven at 40°C or Nitrogen stream).[1][2]

    • Dry to constant weight.[1][2] Measure the final mass (

      
      ).[1][2]
      
  • Calculation:

    
    
    
  • Validation:

    • Perform in triplicate. The Relative Standard Deviation (RSD) should be <5%.[1][2]

Process Implications & Optimization

Free Base Liberation Strategy

In many protocols (e.g., Vandetanib synthesis), the HCl salt is converted to the free base in situ.[1][2]

  • Solvent: Acetonitrile (MeCN).[1][2]

  • Base: Potassium Carbonate (K₂CO₃).[1][2][3][4][5]

  • Mechanism: The HCl salt is suspended in MeCN.[1][2][4] As K₂CO₃ is added and the mixture heated, the salt neutralizes, and the resulting free base (4-Bromo-3-ethoxyaniline) dissolves completely in the hot MeCN, driving the reaction forward.[1][2]

  • Recommendation: Do not attempt to pre-dissolve the salt in non-polar solvents.[1][2] Use a "suspension-to-solution" approach driven by the base.[1][2]

Recrystallization for Purification

If the raw material is impure (e.g., contains isomers), recrystallization takes advantage of the salt's high solubility in alcohols and low solubility in ethers.[1][2]

  • Solvent: Ethanol (hot).[1][2]

  • Anti-solvent: Diethyl ether or MTBE.[1][2]

  • Procedure: Dissolve in minimum hot ethanol. Cool to RT. Slowly add MTBE until turbidity appears.[1][2] Cool to 4°C to crystallize.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][6][7]

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2][6]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent clumping and hydrolysis.[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen/Chlorine/Bromine content).[1][2]

References

  • Vandetanib Synthesis (Process Chemistry)

    • An alternative synthesis of Vandetanib via a microwave acceler
    • Source: Tetrahedron Letters / Bradford Scholars.[1][2]

    • (Accessed Jan 30, 2026).[1][2]

    • Relevance: Defines solubility in MeCN and reaction conditions with K₂CO₃.
  • HCV Inhibitor Synthesis (DCM Solubility)

    • Patent WO2012061552A1: Novel inhibitors of hepatitis c virus.[1][2]

    • Source: Google Patents.[1][2]

    • (Accessed Jan 30, 2026).[1][2]

    • Relevance: Provides specific protocol dissolving 500 mg in 7 mL DCM.
  • Safety Data Sheet (SDS)

    • 4-Bromo-3-ethoxyaniline hydrochloride SDS.[6]

    • Source: Fisher Scientific.[1][2]

    • (Accessed Jan 30, 2026).[1][2]

    • Relevance: Confirms lack of specific water solubility data and hazard classification.[1][2]

Sources

Exploratory

A Senior Application Scientist's In-depth Guide to 4-Bromo-3-ethoxyaniline hydrochloride: From Hazard Assessment to Safe Laboratory Practice

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing a Key Synthetic Building Block In the landscape of modern medicinal chemistry and custom organic synthesis, substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and custom organic synthesis, substituted anilines are indispensable structural motifs. 4-Bromo-3-ethoxyaniline hydrochloride is a prime example of such a crucial intermediate, valued for its dual reactivity that allows for intricate molecular scaffolding.[1][2] The presence of the bromine atom offers a handle for cross-coupling reactions, while the aniline moiety can be readily functionalized, making this compound a versatile precursor for novel drug candidates and other specialty chemicals.[1][3] However, its utility in synthesis is matched by a significant hazard profile that demands a rigorous and informed approach to its handling.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, field-proven perspective. As scientists, our goal is not merely to follow rules but to understand the causality behind them. This document is structured to empower researchers with the knowledge to work with 4-Bromo-3-ethoxyaniline hydrochloride safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of safe laboratory practice. 4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline, provided as a salt to enhance stability and handling characteristics compared to its free base.

Caption: Chemical structure of 4-Bromo-3-ethoxyaniline hydrochloride.

Table 1: Physicochemical and Identification Data

Parameter Value Source(s)
IUPAC Name 4-bromo-3-ethoxyaniline;hydrochloride [4]
CAS Number 846023-33-4 [4][5]
Molecular Formula C₈H₁₀BrNO · HCl [5]
Molecular Weight 252.54 g/mol [2][4]
Appearance Solid powder [6]
Purity Typically ≥97% [4][6]

| Storage | Store at 0-8 °C, keep container tightly closed |[4][5] |

Comprehensive Hazard Profile and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5] Its toxicity profile is characteristic of many halogenated anilines, presenting risks through multiple exposure routes. Understanding these classifications is critical for implementing appropriate safety controls.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word Pictogram(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning GHS07
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin Warning GHS07
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Warning GHS07
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning GHS07
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Warning GHS07
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Warning GHS07

(Source: Synthesized from Fisher Scientific MSDS)[5][7]

Expertise in Action: Why is it Hazardous? The hazard profile stems from its chemical nature. As an aniline derivative, it can be absorbed into the body and interfere with biological processes. Halogenation (the presence of bromine) can enhance its persistence and reactivity. The hydrochloride salt, while improving stability, can release corrosive hydrogen chloride upon decomposition or reaction with certain materials. The primary risks in a laboratory setting are the inhalation of fine dust particles and inadvertent skin contact.

Self-Validating Protocols for Safe Handling and Storage

A self-validating protocol is one where safety is an integral part of the workflow, not an afterthought. The following procedures are designed to minimize exposure by default.

Essential Engineering Controls

The primary engineering control for handling any hazardous powder is a certified chemical fume hood. This is non-negotiable.

  • Rationale: A fume hood provides constant airflow to draw airborne particles away from the user's breathing zone, preventing inhalation—the most direct route for systemic toxicity.[5] It also provides a contained space to manage any accidental spills. All weighing and transfer operations involving this solid must be performed within the hood.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory.[8] Standard safety glasses do not provide an adequate seal against fine dust. A face shield should be worn over goggles if there is a significant risk of splashing during dissolution steps.

  • Hand Protection: Wear nitrile gloves as a minimum standard.[8] Always double-check the breakthrough time of your specific glove type for aniline-class compounds. Change gloves immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area.

  • Body Protection: A buttoned, long-sleeved laboratory coat is required.[8] Ensure it is made of a suitable material (e.g., cotton or a flame-resistant blend).

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P95 or P100 particulate filters may be required for cleaning large spills or if engineering controls are not available or fail.[8]

Procedural Best Practices for Handling
  • Preparation: Before handling, ensure the work area inside the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, within arm's reach to minimize movement.

  • Weighing & Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height. Use weighing paper or a tared container and gently tap to transfer.

  • Post-Handling: After use, decontaminate the spatula and work surface. Tightly close the container.[5] Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in a designated hazardous waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

Storage Integrity
  • Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[9][10] The recommended temperature range is often 0-8 °C to ensure long-term stability.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, as these can react violently with anilines.[5]

  • Security: Store in a locked cabinet or an area with restricted access to authorized personnel only.[5]

Emergency Response and First-Aid Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.[5] If the person feels unwell or has difficulty breathing, call a poison control center or seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Call a poison control center or seek immediate medical attention.[5] Never give anything by mouth to an unconscious person.[10]

Spill Management Workflow

A structured response to a chemical spill minimizes risk and ensures effective cleanup.

A SPILL DETECTED B Alert personnel & Evacuate immediate area A->B Immediate Action C Assess spill size & Consult MSDS B->C D Don appropriate PPE (Gloves, Goggles, Respirator if needed) C->D Prepare for Cleanup E Contain the spill (Use inert absorbent material) D->E F Gently sweep/scoop solid into a labeled hazardous waste container E->F G Decontaminate the area (Follow lab-specific procedures) F->G Final Steps H Properly dispose of all contaminated materials G->H I Report the incident H->I

Caption: A systematic workflow for responding to a solid chemical spill.

Stability and Reactivity Profile

  • Chemical Stability: The compound is stable under recommended storage conditions but is noted to be air sensitive, which can lead to degradation over time.[5]

  • Conditions to Avoid: Avoid generating dust. Keep away from heat and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).

Disposal Considerations

Chemical waste disposal is governed by strict regulations.

  • Procedure: This material and its container must be disposed of as hazardous waste.[5] Do not allow it to enter drains or the environment.[10] Collect waste in a designated, properly labeled, and sealed container.

  • Responsibility: It is the responsibility of the end-user to ensure that disposal practices are in full compliance with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

4-Bromo-3-ethoxyaniline hydrochloride is a powerful tool in the arsenal of the synthetic chemist. However, its potential for harm necessitates a protocol-driven and intellectually rigorous approach to its use. By understanding its chemical properties, recognizing its hazards, and consistently implementing robust engineering controls, proper PPE, and safe handling techniques, researchers can leverage its synthetic utility while maintaining the highest standards of laboratory safety.

References

  • Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Thermo Fisher Scientific. (2012, May 9). 4-Bromoaniline - SAFETY DATA SHEET.
  • CymitQuimica. (2023, July 5). 4-Bromo-3-fluoro-2-methoxyaniline - Safety Data Sheet.
  • Merck (Sigma-Aldrich). 4-Bromo-3-ethoxyaniline hydrochloride Product Page.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • Watson International Ltd. 4-bromo-3-ethoxyaniline hydrochloride cas 125756-95-8.
  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • ECHEMI. 4-BROMO-3-METHOXYANILINE SDS, 19056-40-7 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - 4-Ethoxyaniline.
  • AChemBlock. 4-Bromo-3-ethoxyaniline hydrochloride 97% | CAS: 846023-33-4.
  • Amadis Chemical. 4-Bromo-3-ethoxyaniline hydrochloride CAS NO.125756-95-8.

Sources

Foundational

Technical Guide: 4-Bromo-3-ethoxyaniline Hydrochloride in Kinase Inhibitor Design

This guide serves as an advanced technical resource for the application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 125756-95-8) in medicinal chemistry.[1] It moves beyond basic catalog descriptions to explore its cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 125756-95-8) in medicinal chemistry.[1] It moves beyond basic catalog descriptions to explore its critical role as a regioselective scaffold precursor for Type I and Type II kinase inhibitors.[2]

[1]

Executive Summary: The "Privileged Scaffold" Precursor

4-Bromo-3-ethoxyaniline hydrochloride is not merely a reagent; it is a strategic building block used to construct 6-bromo-7-ethoxy-quinoline and quinazoline cores.[1][2] These bicyclic heterocycles form the pharmacophore of numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting EGFR , Src , MEK , and CSF-1R .

Its structural value lies in its unique substitution pattern:

  • 4-Bromo Position: Directs cyclization to the 6-position of the quinoline ring, providing a handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) or acting as a steric halogen bond acceptor.[1][2]

  • 3-Ethoxy Group: Directs cyclization to the 7-position.[1][2] In the final drug, this ethoxy group often occupies the solvent-exposed region of the ATP-binding pocket, modulating solubility and pharmacokinetic (PK) profiles compared to the more common methoxy analogs (e.g., Gefitinib).[2]

Core Application: Synthesis of 6,7-Disubstituted-3-Cyanoquinolines

The primary industrial application of this compound is the synthesis of 4-amino-3-quinolinecarbonitriles , a class of irreversible EGFR/HER2 inhibitors.[1][2]

The Gould-Jacobs Cyclization Pathway

The most robust synthetic route utilizes the Gould-Jacobs reaction to fuse the pyridine ring onto the aniline.[1][2]

Mechanism Visualization (Graphviz)

The following diagram illustrates the transformation of 4-Bromo-3-ethoxyaniline into a bioactive kinase inhibitor core.

G Figure 1: Synthetic Pathway for Quinoline-based Kinase Inhibitors Aniline 4-Bromo-3-ethoxyaniline (Starting Material) Enamine Intermediate 1: Enamino Ester Aniline->Enamine Condensation (110°C, -EtOH) EMME Reagent: Diethyl ethoxymethylene malonate EMME->Enamine Quinolone Intermediate 2: 6-Bromo-7-ethoxy-4-hydroxy quinoline-3-carboxylate Enamine->Quinolone Thermal Cyclization (250°C, Dowtherm A) ChloroQ Key Scaffold: 4-Chloro-quinoline derivative Quinolone->ChloroQ Chlorination (POCl3) Drug Final Kinase Inhibitor (e.g., EGFR/Src Antagonist) ChloroQ->Drug SnAr Displacement (w/ Aniline Tail)

Caption: Step-wise conversion of 4-Bromo-3-ethoxyaniline to a pharmacologically active quinoline core via Gould-Jacobs cyclization.[1]

Experimental Protocol: Synthesis of the Quinoline Core

Objective: Synthesize Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (Key Intermediate). Safety Warning: POCl₃ is corrosive and reacts violently with water.[2] Dowtherm A requires high-temperature handling precautions.

Phase 1: Condensation (Enamine Formation)[1]
  • Reagents: Suspend 4-Bromo-3-ethoxyaniline HCl (1.0 eq) in Acetonitrile (MeCN). Add Potassium Carbonate (K₂CO₃, 4.0 eq) to liberate the free base.[2]

  • Addition: Add Diethyl ethoxymethylene malonate (1.0 eq).

  • Reaction: Reflux at 80-90°C for 12–36 hours.

  • QC Checkpoint: Monitor via TLC (Hexane:EtOAc). The disappearance of the primary amine spot and appearance of a less polar enamine spot indicates success.[2]

  • Workup: Filter hot to remove inorganic salts. Concentrate the filtrate to yield the acrylate intermediate.[2]

Phase 2: Thermal Cyclization (Ring Closure)

Note: This step requires high thermal energy to overcome the activation barrier for aromatic substitution.[1][2]

  • Solvent: Add the intermediate to Dowtherm A (diphenylether/biphenyl mixture) pre-heated to 250°C.

  • Duration: Stir for 30–60 minutes. The solution will darken.

  • Precipitation: Cool the mixture to ~80°C and dilute with Hexane. The 4-hydroxyquinoline product will precipitate.[1][2]

  • Isolation: Filter and wash with hexane to remove high-boiling solvent.[2]

Phase 3: Chlorination (Activation)[1]
  • Reagents: Suspend the 4-hydroxyquinoline in POCl₃ (Phosphorus Oxychloride, excess).

  • Catalyst: Add a catalytic amount of DMF.[2]

  • Reaction: Reflux for 2–4 hours until the solid dissolves completely.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour residue onto crushed ice/ammonia water (carefully!) to precipitate the 4-chloroquinoline .[1]

Comparative Analysis: Structural Activity Relationship (SAR)

The 3-ethoxy substitution on the aniline (becoming the 7-ethoxy on the quinoline) offers distinct advantages over the 3-methoxy analogs found in first-generation inhibitors.[1]

Feature3-Methoxy Analog (e.g., Gefitinib core)3-Ethoxy Analog (Derived from Topic)Impact on Drug Design
Lipophilicity (LogP) LowerHigherImproved membrane permeability; altered distribution volume.[1]
Solubility ModerateLower (generally)Requires solubilizing tails (e.g., piperazine) at the 4-position.[1]
Steric Bulk LowMediumBetter filling of the hydrophobic pocket in EGFR (L858R mutants).[2]
Metabolic Stability Susceptible to O-demethylationMore stable to dealkylationProlonged half-life in vivo.[1][2]

Advanced Applications: Radiotracer Synthesis

Beyond therapeutics, this compound is used to synthesize PET radiotracers for imaging kinase expression in tumors.[2]

  • Case Study: [¹¹C]AZ683 Synthesis

    • Target: Colony Stimulating Factor 1 Receptor (CSF-1R).[1][3]

    • Role: 4-Bromo-3-ethoxyaniline is the starting material for the quinoline core.[1][2]

    • Differentiation: The bromine atom at position 6 allows for potential late-stage radio-labeling or cross-coupling to introduce ¹¹C-containing moieties, although in AZ683, the labeling typically occurs on the N-methyl group of the piperazine tail attached later.[1][2]

References

  • Wyeth (Pfizer) .[1][2] Process for the preparation of 4-amino-3-quinolinecarbonitriles.[1][2][4] US Patent 7,297,795 B2.[2]

  • Scott, D. A., et al. (2009).[2][5] 3-Amido-4-anilinocinnolines as a novel class of CSF-1R kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 19(3), 701-705.[5]

  • Hohn, H., et al. (2009).[2] Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R).[1][2] Molecular Medicine.[2][3]

  • Organic Chemistry Portal . Synthesis of Quinazolines and Quinolines via Gould-Jacobs Reaction.[1][2]

Sources

Exploratory

The Strategic Utility of 4-Bromo-3-ethoxyaniline Hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Architect of Molecular Complexity In the intricate tapestry of synthetic organic chemistry, particularly within the demanding landscape of pharmaceutical development, certain molecules emerge as pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect of Molecular Complexity

In the intricate tapestry of synthetic organic chemistry, particularly within the demanding landscape of pharmaceutical development, certain molecules emerge as pivotal "architects" of complexity. These are not the final, celebrated active pharmaceutical ingredients (APIs), but rather the versatile, strategically functionalized intermediates that enable their efficient and scalable construction. 4-Bromo-3-ethoxyaniline hydrochloride is a prime example of such a crucial building block. Its unique substitution pattern—a bromine atom amenable to a host of cross-coupling reactions, an activating amino group, and a modulating ethoxy substituent—positions it as a valuable scaffold for the synthesis of a diverse range of bioactive compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and strategic applications of this important synthetic intermediate.

Section 1: Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. 4-Bromo-3-ethoxyaniline hydrochloride is typically a solid at room temperature, and its hydrochloride salt form enhances its stability and handling characteristics.

It is important to note that two CAS (Chemical Abstracts Service) numbers, 846023-33-4 and 125756-95-8 , are often associated with this compound in commercial and literature sources. While both refer to the same chemical entity, researchers should be aware of this dual identification when sourcing the material or conducting literature searches.

PropertyValueSource(s)
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
Appearance Powder or liquid
Purity Typically ≥97%
Storage Store in a tightly closed container

Section 2: Synthesis of 4-Bromo-3-ethoxyaniline Hydrochloride: A Strategic Approach

The synthesis of 4-Bromo-3-ethoxyaniline hydrochloride can be approached through several strategic routes, typically involving either the selective bromination of a substituted aniline or the reduction of a nitroaromatic precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Retrosynthetic Analysis and Key Considerations

A logical retrosynthetic approach would involve the disconnection of the bromo and amino functionalities, leading to simpler, more readily available precursors. Two primary strategies are commonly employed for the synthesis of substituted anilines:

  • Electrophilic Bromination of a Precursor Aniline: This is often the most direct route, where a suitable aniline derivative is treated with a brominating agent. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

  • Reduction of a Nitroaromatic Compound: This approach involves the synthesis of a substituted nitrobenzene, followed by the reduction of the nitro group to an amine. This is a robust and widely used method in industrial settings.

The presence of the ethoxy group at the 3-position and the desired para-bromination relative to the amino group dictates the choice of starting material and reaction conditions to control regioselectivity.

G cluster_synthesis Synthetic Pathways 4-Bromo-3-ethoxyaniline_HCl 4-Bromo-3-ethoxyaniline Hydrochloride Applications Applications Bromination Electrophilic Bromination Bromination->4-Bromo-3-ethoxyaniline_HCl HCl Reduction Nitro Group Reduction Reduction->4-Bromo-3-ethoxyaniline_HCl HCl 3-Ethoxyaniline 3-Ethoxyaniline 3-Ethoxyaniline->Bromination Brominating Agent (e.g., NBS, Br₂) 4-Bromo-1-ethoxy-2-nitrobenzene 4-Bromo-1-ethoxy-2-nitrobenzene 4-Bromo-1-ethoxy-2-nitrobenzene->Reduction Reducing Agent (e.g., Fe/HCl, H₂/Pd)

Caption: Retrosynthetic analysis of 4-Bromo-3-ethoxyaniline hydrochloride.

Illustrative Synthetic Protocol: Bromination of 3-Ethoxyaniline

While a specific, detailed protocol for the synthesis of 4-Bromo-3-ethoxyaniline hydrochloride is not extensively documented in readily accessible literature, a general procedure can be adapted from established methods for the bromination of substituted anilines. The following is a representative, self-validating protocol based on analogous transformations.

Protocol: Synthesis of 4-Bromo-3-ethoxyaniline

Materials:

  • 3-Ethoxyaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-ethoxyaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-3-ethoxyaniline.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Bromo-3-ethoxyaniline hydrochloride.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, making it easier to handle than liquid bromine, and it often provides higher regioselectivity with fewer side products.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the bromination and minimize the formation of di- and tri-brominated byproducts.

  • Aprotic Solvent: Acetonitrile or dichloromethane are used as they are relatively inert under the reaction conditions and effectively dissolve the reactants.

  • Aqueous Workup: The workup with sodium bicarbonate neutralizes any remaining acidic species, and the subsequent extractions and washes remove water-soluble impurities.

  • Hydrochloride Salt Formation: Conversion to the hydrochloride salt often aids in purification by crystallization and improves the long-term stability of the amine.

Section 3: Applications in Drug Discovery and Development

The true value of 4-Bromo-3-ethoxyaniline hydrochloride lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents.[3] The amino group can be readily acylated, alkylated, or used to form heterocyclic rings.

While specific examples detailing the use of 4-Bromo-3-ethoxyaniline hydrochloride in the synthesis of marketed drugs are not prevalent in the public domain, its structural motifs are present in numerous kinase inhibitors and other targeted therapies. For instance, the anilino-quinazoline scaffold is a well-established pharmacophore in a number of epidermal growth factor receptor (EGFR) kinase inhibitors like gefitinib and erlotinib.[4][5] The strategic placement of substituents on the aniline ring is critical for modulating the potency and selectivity of these inhibitors.

Hypothetical Application in the Synthesis of a Kinase Inhibitor Scaffold

To illustrate its synthetic utility, we can envision the use of 4-Bromo-3-ethoxyaniline hydrochloride in the synthesis of a novel kinase inhibitor scaffold. A common strategy in kinase inhibitor design involves the reaction of a substituted aniline with a heterocyclic core.

G Aniline 4-Bromo-3-ethoxyaniline Hydrochloride Coupling Nucleophilic Aromatic Substitution (SNAr) Aniline->Coupling Heterocycle Functionalized Heterocycle (e.g., 4-Chloroquinazoline) Heterocycle->Coupling Intermediate Anilino-Heterocycle Intermediate Coupling->Intermediate Suzuki Suzuki Coupling Intermediate->Suzuki Final_Product Target Kinase Inhibitor Suzuki->Final_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki

Sources

Foundational

Technical Guide: 4-Bromo-3-ethoxyaniline Hydrochloride for Agrochemical Synthesis

This technical guide details the synthesis, characterization, and application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS 846023-33-4 for the salt; free base analogs often cited in patents). This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS 846023-33-4 for the salt; free base analogs often cited in patents). This compound is a critical "scaffold-hopping" intermediate in modern agrochemical discovery, offering a lipophilic alternative to methoxy- or methyl-substituted anilines in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides.

Executive Summary & Strategic Value

4-Bromo-3-ethoxyaniline hydrochloride represents a high-value building block for "Diversity-Oriented Synthesis" (DOS) in agrochemistry. Its structural significance lies in the 3,4-substitution pattern :

  • Electronic Modulation: The 3-ethoxy group acts as a moderate electron-donating group (EDG) via resonance, increasing the nucleophilicity of the amine for coupling reactions while modulating the electron density of the aromatic ring.

  • Lipophilicity (LogP): The ethoxy tail provides a higher lipophilicity (LogP ~2.7) compared to the methoxy analog (LogP ~2.1). This increase is crucial for optimizing the membrane permeability of fungicidal active ingredients (AIs) into fungal mycelia.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive handles: a nucleophilic amine (protected as HCl salt) and an electrophilic aryl bromide. This allows for sequential functionalization—typically amide formation followed by Suzuki-Miyaura cross-coupling.

Synthesis Protocol: The "Protection-Deprotection" Route

While direct bromination of 3-ethoxyaniline is possible, it frequently yields regioisomeric mixtures (ortho/para isomers) and poly-brominated byproducts. For high-purity applications (>98%), the N-Acetylation Directed Pathway is the industry standard. This method utilizes steric bulk to force bromination exclusively to the para position relative to the amine.[1]

Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Protection: 3-Ethoxyaniline

    
    N-(3-ethoxyphenyl)acetamide.
    
  • Regioselective Bromination: N-(3-ethoxyphenyl)acetamide

    
    N-(4-bromo-3-ethoxyphenyl)acetamide.
    
  • Hydrolysis & Salt Formation: N-(4-bromo-3-ethoxyphenyl)acetamide

    
    4-Bromo-3-ethoxyaniline HCl .
    

SynthesisRoute Start 3-Ethoxyaniline (Starting Material) Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(3-ethoxyphenyl)acetamide (Protected Intermediate) Step1->Inter1 Yield >95% Step2 Step 2: Bromination (NBS or Br2, <20°C) Inter1->Step2 Inter2 N-(4-bromo-3-ethoxyphenyl)acetamide (Para-Brominated) Step2->Inter2 Regioselectivity >99:1 Step3 Step 3: Hydrolysis (HCl, EtOH, Reflux) Inter2->Step3 Final 4-Bromo-3-ethoxyaniline HCl (Target Product) Step3->Final Precipitation

Figure 1: The regioselective synthesis pathway ensuring high purity by blocking ortho-positions via acetylation.

Detailed Experimental Procedure
Step 1: Protection (Acetylation)
  • Reagents: 3-Ethoxyaniline (1.0 eq), Acetic Anhydride (1.1 eq), Glacial Acetic Acid (Solvent).

  • Protocol: Dissolve 3-ethoxyaniline in glacial acetic acid at room temperature. Add acetic anhydride dropwise over 30 minutes (exothermic reaction). Stir for 2 hours. Pour into ice water. Filter the white precipitate (N-(3-ethoxyphenyl)acetamide).

  • Checkpoint: The amide protection deactivates the ring slightly but, more importantly, provides steric bulk that hinders bromination at the C2 position (ortho to amine and ethoxy).

Step 2: Bromination
  • Reagents: N-(3-ethoxyphenyl)acetamide (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

  • Protocol: Dissolve the amide in MeCN. Cool to 0-5°C. Add NBS portion-wise to maintain temperature. The low temperature and steric bulk of the acetamido group direct the bromine to the C4 position (para to the nitrogen).

  • Why NBS? NBS provides a controlled source of electrophilic bromine (

    
    ), minimizing over-bromination compared to elemental bromine (
    
    
    
    ).
Step 3: Hydrolysis and Salt Formation
  • Reagents: Intermediate from Step 2, 6M HCl, Ethanol.

  • Protocol: Suspend the brominated amide in ethanol. Add 6M HCl (excess). Reflux for 4-6 hours until TLC shows consumption of starting material.

  • Isolation: Cool the solution to 0°C. The hydrochloride salt often precipitates directly. If not, concentrate the solvent and add diethyl ether to induce crystallization. Filter and dry under vacuum.[1][2]

Quality Control & Characterization

The hydrochloride salt is preferred over the free base due to its oxidative stability. Free anilines darken upon storage; the HCl salt remains a stable off-white solid.

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale grey crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Melting Point 185–190°C (Decomposes)Capillary Method
Loss on Drying ≤ 0.5%Vacuum Oven (60°C)
Identity (NMR) Consistent with structure1H-NMR (DMSO-d6)
1H-NMR Interpretation (DMSO-d6)
  • 
     10.2 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     7.45 ppm (d, 1H):  Aryl proton at C5 (Ortho to Br, coupling with C6).
    
  • 
     6.85 ppm (d, 1H):  Aryl proton at C2 (Ortho to OEt, Meta to Br).
    
  • 
     6.60 ppm (dd, 1H):  Aryl proton at C6.
    
  • 
     4.10 ppm (q, 2H):  Methylene of ethoxy group (
    
    
    
    ).
  • 
     1.35 ppm (t, 3H):  Methyl of ethoxy group (
    
    
    
    ).

Agrochemical Applications & Reaction Network

4-Bromo-3-ethoxyaniline HCl serves as a divergent node in synthesis. It is primarily used to synthesize SDHI Fungicides (via the amine) and Biaryl Herbicides (via the bromide).

ReactionNetwork Core 4-Bromo-3-ethoxyaniline HCl (Core Scaffold) Amide Amide Coupling (Acid Chloride/Pyridine) Core->Amide Reacts via -NH2 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Core->Suzuki Reacts via -Br Cyclization Cyclization (e.g., with Urea/CS2) Core->Cyclization Ortho-substitution logic Benzamide Brominated Benzamide (Precursor to SDHIs) Amide->Benzamide Biaryl 3-Ethoxy-4-aryl Aniline (Biaryl Scaffold) Suzuki->Biaryl Heterocycle Benzimidazolones/ Quinazolines Cyclization->Heterocycle

Figure 2: Divergent synthetic utility of the scaffold. The bromine atom allows for late-stage diversification via cross-coupling.

Key Transformations
  • Preparation of SDHI Candidates: The amine group reacts with pyrazole-4-carbonyl chlorides (e.g., precursors to fluxapyroxad analogs) to form the amide linkage. The 3-ethoxy group provides a steric lipophilic shield that protects the amide bond from metabolic hydrolysis in soil.

  • Suzuki-Miyaura Cross-Coupling: The C4-Bromine is an excellent leaving group for Palladium-catalyzed coupling.

    • Protocol: React the free base of 4-bromo-3-ethoxyaniline with an aryl boronic acid using

      
       (3 mol%) and 
      
      
      
      in Dioxane/Water at 90°C.
    • Outcome: This generates biaryl aniline systems used in PPO-inhibitor herbicides.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H317: May cause an allergic skin reaction (Sensitizer).[3]

  • Storage:

    • Store in a tightly closed container.

    • Hygroscopic: The HCl salt will absorb moisture. Store under inert atmosphere (Argon/Nitrogen) if possible, or in a desiccator.

    • Light Sensitive: Protect from direct light to prevent slow oxidation (browning).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018254, 4-Bromo-3-methoxyaniline (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 1). General Procedures for Aniline Hydrochloride Preparation. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 4-Bromo-3-ethoxyaniline Hydrochloride in Dyestuff Manufacturing

This guide serves as an advanced technical resource for the manufacturing, quality control, and application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS 846023-33-4 / Free Base: 125756-95-8).[1] While widely recognized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the manufacturing, quality control, and application of 4-Bromo-3-ethoxyaniline hydrochloride (CAS 846023-33-4 / Free Base: 125756-95-8).[1] While widely recognized as a pivotal intermediate in pharmaceutical synthesis (specifically for CSF1R and EGFR kinase inhibitors like AZ683), this compound functions as a high-value diazo component in the synthesis of specialty azo disperse dyes.[2]

Its unique substitution pattern—combining a strong electron-donating ethoxy group with a halochromic bromine atom—allows for significant bathochromic shifts and enhanced solvatochromic properties in downstream dyestuffs.[2]

[1]

Chemical Architecture & Industrial Significance[1][2]

The structural integrity of 4-Bromo-3-ethoxyaniline hydrochloride is defined by the synergistic positioning of its substituents on the benzene ring.[1][2] In the context of azo dye synthesis, these substituents dictate the electronic character of the diazonium salt derived from this amine.[2]

  • 3-Ethoxy Group (-OEt): Acts as a strong auxochrome.[1] Through mesomeric donation (+M), it increases electron density, pushing the absorption maximum of the final dye towards longer wavelengths (bathochromic shift).[2] It also improves the solubility of the dye molecule in organic substrates (e.g., polyester matrices).[2]

  • 4-Bromo Group (-Br): Provides steric bulk and mild electron withdrawal (-I).[1] In disperse dyes, this halogen improves light fastness by stabilizing the excited state and enhances sublimation fastness due to increased molecular weight.[2]

  • Hydrochloride Salt Form: Ensures stability against oxidation during storage and handling, converting the free amine (an oil or low-melting solid) into a stable, crystalline solid.[2]

Physiochemical Profile
PropertySpecification
IUPAC Name 4-Bromo-3-ethoxybenzenamine hydrochloride
Molecular Formula C₈H₁₁BrClNO
Molecular Weight 252.54 g/mol
Appearance Off-white to pale grey crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Melting Point 185–190 °C (Decomposes)
Purity Requirement ≥ 98.5% (HPLC) for Dyestuff Grade

Industrial Manufacturing Protocol

The synthesis of 4-Bromo-3-ethoxyaniline must be strictly regioselective.[1] Direct bromination of 3-ethoxyaniline is prone to poly-bromination and ortho-substitution.[1] The preferred industrial route utilizes amine protection (acetylation) to sterically hinder the ortho-positions and direct the bromine exclusively to the para-position.[2]

Phase I: Synthesis Workflow
Step 1: Acetylation (Protection)[1]
  • Reagents: 3-Ethoxyaniline, Acetic Anhydride, Acetic Acid (solvent).[2]

  • Mechanism: Nucleophilic acyl substitution.[2]

  • Protocol: 3-Ethoxyaniline is dissolved in glacial acetic acid.[1] Acetic anhydride (1.1 eq) is added dropwise at <30°C to prevent di-acetylation. The mixture is heated to 60°C for 2 hours.

  • Outcome: Formation of 3-Ethoxyacetanilide .[2] The bulky acetamido group protects the amine and directs subsequent electrophilic substitution to the para position (Position 4).[2]

Step 2: Regioselective Bromination[1][2]
  • Reagents: Bromine (Br₂), Glacial Acetic Acid.[2]

  • Control: Temperature must be maintained between 15–20°C.

  • Causality: The acetamido group (Position 1) and Ethoxy group (Position 3) exert a cooperative directing effect.[2]

    • -NHAc directs Para (Position 4).

    • -OEt directs Ortho (Position 2 and 4).[1]

    • Result: Position 4 is electronically activated by both groups and sterically accessible, whereas Position 2 is sterically crowded between the two substituents. This ensures >95% regioselectivity for the 4-bromo isomer.[2]

  • Protocol: Bromine solution is added slowly. The mixture is stirred for 4 hours. Quench with sodium bisulfite to remove excess bromine.[2] Precipitate in ice water.[2]

Step 3: Hydrolysis & Salt Formation
  • Reagents: Hydrochloric Acid (HCl), Ethanol/Water.[2]

  • Protocol: The intermediate (4-Bromo-3-ethoxyacetanilide) is refluxed in 15% HCl/Ethanol for 6 hours. The protecting group is cleaved, regenerating the amine as the hydrochloride salt.[2]

  • Purification: Recrystallization from Ethanol/Isopropanol is critical to remove any 2-bromo or 2,4-dibromo impurities, which drastically affect dye shade reproducibility.[1]

Visualization: Synthesis Pathway

SynthesisPath Start 3-Ethoxyaniline (Precursor) Step1 Acetylation (Protection) Start->Step1 Ac2O / AcOH Inter1 3-Ethoxyacetanilide Step1->Inter1 Step2 Bromination (Regioselective) Inter1->Step2 Br2 / <20°C Inter2 4-Bromo-3-ethoxyacetanilide Step2->Inter2 Cooperative Directing Step3 Acid Hydrolysis & HCl Salt Formation Inter2->Step3 HCl / Reflux Final 4-Bromo-3-ethoxyaniline HCl (Target) Step3->Final

Figure 1: Industrial synthesis route ensuring regioselectivity via acetanilide protection.

Application: Azo Dye Synthesis (Diazotization & Coupling)[1]

In dyestuff manufacturing, 4-Bromo-3-ethoxyaniline HCl serves as the Diazo Component .[1] It is reacted with a coupling component (e.g., N,N-diethylaniline or Pyridone derivatives) to form the azo chromophore.[2]

The Diazotization Protocol

The presence of the electron-donating ethoxy group makes the amine more basic, facilitating diazotization, but the resulting diazonium salt is less electrophilic than nitro-anilines.[2] This requires careful pH control during coupling.[2]

  • Dissolution: Dissolve 4-Bromo-3-ethoxyaniline HCl in dilute HCl (2.5 eq). Cool to 0–5°C.[2]

  • Nitrosation: Add Sodium Nitrite (NaNO₂) solution dropwise.[2]

    • Critical Parameter: Maintain temperature <5°C. The diazonium salt of alkoxy-anilines can decompose to phenols if overheated.[2]

    • Endpoint: Positive reaction on Starch-Iodide paper (excess Nitrous acid).[1]

  • Coupling: The diazonium solution is filtered and added to the Coupling Component (e.g., N-cyanoethyl-N-ethylaniline) buffered at pH 4.5–5.5.[1][2]

Impact on Dye Properties

The inclusion of the 4-Bromo-3-ethoxy moiety imparts specific characteristics to the final Disperse Dye:

  • Shade: Introduces a bathochromic shift (Red-shift). A dye using simple aniline might be Orange; using this intermediate shifts it to Scarlet or Rubine .[2]

  • Fastness: The Bromine atom increases the molecular size, reducing the diffusion rate out of the fiber, thereby improving Wet Fastness and Sublimation Fastness .[2]

Visualization: Azo Chromophore Formation

AzoCoupling Amine 4-Bromo-3-ethoxyaniline HCl Diazo Diazonium Salt [Ar-N≡N]+ Cl- Amine->Diazo Diazotization NaNO2 NaNO2 + HCl (0-5°C) NaNO2->Diazo Reaction Electrophilic Aromatic Substitution (Coupling) Diazo->Reaction Coupler Coupling Component (e.g., N,N-Dialkyl Aniline) Coupler->Reaction Dye Final Azo Dye (Scarlet/Rubine) Reaction->Dye pH 4.5-5.5

Figure 2: Mechanism of converting the intermediate into a high-performance azo dye.[1]

Quality Control & Analytical Standards

For high-end dyestuffs (and dual-use pharma intermediates), "Visual Color" is insufficient.[1] Impurities such as the 2-bromo isomer can cause metamerism (color change under different lights) in the final fabric.[2]

Analytical Specification Table
Test ParameterMethodAcceptance Criteria
Assay HPLC (C18 Column, MeOH:Water)≥ 98.5%
Isomeric Purity HPLC2-Bromo isomer < 0.5%
Loss on Drying Gravimetric< 0.5%
Iron Content ICP-MS< 10 ppm (Critical for dye brightness)
Free Amine Titration< 0.1%
Self-Validating Protocol (Trustworthiness)

To validate the identity and purity in a lab setting without HPLC:

  • Melting Point Check: The HCl salt must decompose/melt sharply at 185–190°C. A broad range indicates isomeric mixtures.[2]

  • Diazo Titration: Perform a standard nitrite titration.[2] If the molecular weight calculation deviates by >2%, the salt stoichiometry is incorrect or wet.[2]

References

  • Synthesis of 4-bromo-3-ethoxyaniline derivatives

    • Source: PubChem / National Institutes of Health (NIH).[2] "4-Bromo-3-ethoxyaniline hydrochloride Compound Summary".

    • URL:[Link][1]

  • Application in Kinase Inhibitor Synthesis (Parallel Chemistry)

    • Title: "Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor".[2][3][4]

    • Source: MDPI (Molecules).[2]

    • URL:[Link][1]

  • General Azo Dye Manufacturing Principles

    • Title: "Industrial Dyes: Chemistry, Properties, Applications".[2]

    • Source: Wiley-VCH (Standard Reference for Dye Chemistry).[1]

    • Note: General reference for the diazotiz
  • Safety Data & Handling

    • Title: "Safety Data Sheet - 4-Bromo-3-ethoxyaniline hydrochloride".[1][5][6][7]

    • Source: Fisher Scientific.[2][7]

Sources

Foundational

Technical Guide: Safe Handling and Storage of 4-Bromo-3-ethoxyaniline hydrochloride

This guide provides a detailed framework for the safe handling, storage, and management of 4-Bromo-3-ethoxyaniline hydrochloride (CAS No: 125756-95-8), a key intermediate in pharmaceutical and fine chemical synthesis.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe handling, storage, and management of 4-Bromo-3-ethoxyaniline hydrochloride (CAS No: 125756-95-8), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining the chemical's integrity, and promoting reproducible experimental outcomes. The causality behind each procedural step is explained to empower researchers with the knowledge to work confidently and safely.

Compound Profile & Hazard Identification

4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative. Like many halogenated anilines, its reactivity and toxicological profile demand careful management. Understanding its properties is the foundation of safe laboratory practice.

Chemical Identifiers
PropertyValue
IUPAC Name 4-bromo-3-ethoxyaniline;hydrochloride[3]
CAS Number 125756-95-8[1][4]
Molecular Formula C₈H₁₀BrNO · HCl[4]
Molecular Weight 252.54 g/mol [1][4]
Appearance White to brown crystalline powder[5]
GHS Hazard Classification

This compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation. The hydrochloride salt form mitigates some of the volatility of the free base, but dust inhalation remains a significant concern.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[6]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[6]

Signal Word: Warning [6]

The toxicity profile is characteristic of aniline compounds, which can be absorbed systemically and may lead to conditions like methemoglobinemia upon significant exposure.[7]

Core Principles of Handling & Exposure Control

The primary safety objective is to minimize all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls, personal protective equipment, and stringent hygiene practices.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid 4-Bromo-3-ethoxyaniline hydrochloride, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable. The hood contains airborne particulates and vapors, preventing inhalation, which is a primary exposure route.[8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is critical as a secondary barrier against exposure. The choice of PPE is dictated by the compound's specific hazards.

  • Hand Protection: Wear nitrile rubber gloves.[9] Aniline derivatives can be absorbed through the skin; nitrile provides adequate protection for incidental contact.[10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[9] If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[10]

  • Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with particulate filters should be used.[10]

Hygiene Practices: Preventing Inadvertent Exposure
  • Wash hands and any exposed skin thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[5][7]

  • Do not consume food or beverages in areas where this chemical is handled or stored.[5][7]

  • Contaminated clothing should be removed immediately and laundered before reuse.[7]

Experimental Workflow: A Step-by-Step Protocol

This section outlines a self-validating workflow for handling 4-Bromo-3-ethoxyaniline hydrochloride from receipt to disposal. The logic is visualized in the flowchart below.

Safe Handling Workflow Diagram

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure cluster_emergency Contingency Receive Receive & Log Compound Inspect Inspect Container Integrity Receive->Inspect Store Transfer to Designated Storage (Cool, Dry, Dark, Inert) Inspect->Store Container OK Spill Spill Response Protocol Inspect->Spill Damaged Prep Prepare Workspace in Fume Hood Store->Prep Weigh Weigh Compound in Hood Prep->Weigh Exposure First Aid for Exposure Prep->Exposure React Add to Reaction Vessel Weigh->React Weigh->Spill Decon Decontaminate Glassware & Surfaces React->Decon React->Spill Waste Dispose of Waste in Labeled Container Decon->Waste Return Return Primary Container to Storage Waste->Return Cleanup Final Area Cleanup & Hand Washing Return->Cleanup

Caption: Logical workflow for handling 4-Bromo-3-ethoxyaniline hydrochloride.

Detailed Protocol Steps
  • Receiving and Inspection: Upon receipt, verify the container label matches the order. Inspect the container for any signs of damage or leakage. If the integrity is compromised, initiate spill procedures.

  • Initial Storage: Immediately transfer the sealed container to the designated storage area that meets the conditions outlined in Section 4.

  • Preparation: Before use, prepare the work area inside a chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is present to avoid moving in and out of the hood.

  • Aliquoting/Weighing: To minimize degradation of the bulk material, it is advisable to bring the container to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Open the container under a gentle stream of inert gas (e.g., Argon or Nitrogen) if possible. Use clean tools to transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel. Work gently to avoid creating dust clouds.[8]

  • Container Resealing: After dispensing, securely close the container cap. It is good practice to wrap the cap and neck with Parafilm to create a better seal against air and moisture.[11]

  • Reaction Addition: Add the compound to the reaction mixture as per the experimental protocol, still within the fume hood.

  • Decontamination and Waste Disposal: Thoroughly decontaminate any tools, glassware, and surfaces that came into contact with the chemical. Collect all waste, including contaminated gloves and weigh boats, in a clearly labeled hazardous waste container.[12] Do not dispose of this material in standard trash or down the drain.[13]

  • Final Steps: Return the primary container to its designated storage location. Perform a final wipe-down of the fume hood and wash hands thoroughly.

Storage & Stability Management

The long-term stability of 4-Bromo-3-ethoxyaniline hydrochloride is contingent on proper storage that mitigates its sensitivity to air, light, and moisture.[6][7][10] Improper storage can lead to oxidation and degradation, compromising experimental results.

Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)[3]Slows the rate of potential decomposition reactions.[14][15]
Atmosphere Store under an inert gas (Argon or Nitrogen)[7]The aniline functional group is susceptible to oxidation when exposed to air.[10]
Light Protect from light (e.g., in an amber vial or by wrapping with foil)[11]Aromatic amines can be light-sensitive, leading to photochemical degradation.[7]
Moisture Store in a dry, desiccated environment[8]As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can affect reactivity and weighing accuracy.
Container Tightly closed, airtight container[9]Prevents exposure to atmospheric oxygen and humidity.
Segregation Store away from incompatible materials (strong acids, oxidizing agents)[12]Prevents accidental hazardous reactions.[7]
Best Practices for Long-Term Storage

For laboratories that will store this compound for extended periods, the following steps are recommended:

  • Upon receipt, consider dividing the bulk quantity into smaller, single-use aliquots inside a glovebox or under a steady stream of inert gas.

  • Store these aliquots in amber glass vials with PTFE-lined caps.

  • Place the vials inside a larger, sealed secondary container with a desiccant.

  • Store this secondary container in a designated, labeled refrigerator. This multi-barrier approach provides the best protection for the compound's integrity.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.[13] Ventilate the area and wash the spill site after material pickup is complete.

References

  • Thermo Fisher Scientific. (2012). 4-Bromoaniline - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. [Link]

  • BuyersGuideChem. (n.d.). 4-Bromo-3-ethoxyaniline | 125756-95-8. [Link]

  • Watson International Ltd. (n.d.). 4-bromo-3-ethoxyaniline hydrochloride cas 125756-95-8. [Link]

  • Washington State University. (n.d.). Aniline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Moravek, Inc. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • PENTA. (2024). Aniline hydrochloride - Safety Data Sheet. [Link]

  • A-Gas. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxyaniline. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for using "4-Bromo-3-ethoxyaniline hydrochloride"

An Application Guide to the Synthetic Utility of 4-Bromo-3-ethoxyaniline Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides an in-depth technical guide on the practical application...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 4-Bromo-3-ethoxyaniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides an in-depth technical guide on the practical application of 4-Bromo-3-ethoxyaniline hydrochloride, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural lists to offer a causal understanding of reaction conditions. We will explore the critical prerequisite of amine neutralization and delve into detailed, field-tested protocols for cornerstone cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. Each protocol is accompanied by a rationale for component selection, comparative data, and visual aids to elucidate workflows and catalytic cycles, ensuring a comprehensive and authoritative resource for leveraging this versatile reagent.

Introduction: The Strategic Value of 4-Bromo-3-ethoxyaniline

4-Bromo-3-ethoxyaniline is a substituted aniline that offers multiple strategic advantages in multi-step synthesis. Its structure is primed for selective functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The key features include:

  • A Nucleophilic Amino Group: The aniline moiety can be functionalized through various reactions.

  • An Aryl Bromide: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]

  • An Electron-Donating Ethoxy Group: Positioned meta to the amine and ortho to the bromine, the ethoxy group electronically modulates the reactivity of the aromatic ring.

The compound is often supplied as a hydrochloride salt to improve its stability and shelf-life. However, this salt form necessitates a critical initial step before its use in most synthetic transformations.

Compound Properties:

Property Value
IUPAC Name 4-bromo-3-ethoxyaniline;hydrochloride
CAS Number 846023-33-4[4]
Molecular Formula C₈H₁₁BrClNO[4]
Formula Weight 252.54 g/mol [4]

| Appearance | Solid |

Critical Prerequisite: Neutralization of the Hydrochloride Salt

The primary amine in 4-Bromo-3-ethoxyaniline hydrochloride exists in its protonated form, as an ammonium salt. This form is unreactive as a nucleophile and can interfere with the catalytic cycles of many cross-coupling reactions. Therefore, the first step in almost any reaction protocol is the liberation of the free aniline base.

This is typically achieved through a simple acid-base extraction. The rationale is to use a mild inorganic base to deprotonate the ammonium salt, rendering the free amine soluble in an organic solvent while the resulting inorganic salt remains in the aqueous phase.

Protocol 2.1: Free Base Generation

Materials:

  • 4-Bromo-3-ethoxyaniline hydrochloride

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dissolve the 4-Bromo-3-ethoxyaniline hydrochloride (1.0 eq.) in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of substrate) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate. The organic layer contains the desired free aniline.

  • Drain the lower aqueous layer and discard.

  • Wash the organic layer sequentially with deionized water and then brine to remove residual base and salts.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • The resulting solid or oil is the free 4-Bromo-3-ethoxyaniline, which can be used directly in subsequent reactions. Purity can be confirmed by NMR or LC-MS.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals.[5] The reaction couples the aryl bromide of 4-Bromo-3-ethoxyaniline with an organoboron reagent, typically a boronic acid or ester.[5]

Workflow Diagram: From Salt to Biaryl Product

G cluster_0 Preparation cluster_1 Cross-Coupling HCl_Salt 4-Bromo-3-ethoxyaniline Hydrochloride Neutralization Protocol 2.1: Neutralization (Base Wash) HCl_Salt->Neutralization Free_Base Free Aniline Base Neutralization->Free_Base Suzuki Protocol 3.1: Suzuki-Miyaura Coupling Free_Base->Suzuki Product Coupled Biaryl Product Suzuki->Product Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Suzuki

Caption: General workflow from hydrochloride salt to the final coupled product.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aniline.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_biaryl_complex L₂Pd(II)(Ar)(Ar') pd_complex->pd_biaryl_complex transmetalation Transmetalation transmetalation->pd_biaryl_complex pd_biaryl_complex->pd0 reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on conditions effective for similar electron-rich bromoanilines and may require optimization.[6][7]

Materials:

  • 4-Bromo-3-ethoxyaniline (free base, 1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-ethoxyaniline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection
  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides. For more challenging couplings, other catalyst systems like Pd(dppf)Cl₂ or palladacycles combined with specific ligands might be necessary.[3]

  • Base: An inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] K₃PO₄ is a moderately strong base often effective in these couplings.[6]

  • Solvent: A mixture of an organic solvent (dioxane, toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[7]

Table of Suzuki Reaction Conditions for Bromoanilines

Aryl Bromide Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromo-2-methylaniline Pd(PPh₃)₄ (5) K₃PO₄ Dioxane/H₂O 90 31-46 [6]
ortho-Bromoanilines CataCXium A (10) Cs₂CO₃ 2-MeTHF 80 91-95 [3]

| 4-Bromoaniline | Pd-poly(AA) (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 62 |[8] |

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in drug discovery.[9] This reaction would couple the aryl bromide of 4-Bromo-3-ethoxyaniline with a primary or secondary amine.

Protocol 4.1: Representative Buchwald-Hartwig Amination

This is a general protocol and requires an inert atmosphere due to the air-sensitivity of the catalyst and ligands.[10]

Materials:

  • 4-Bromo-3-ethoxyaniline (free base, 1.0 eq.)

  • Amine coupling partner (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)[11]

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line techniques are highly recommended.

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 4-Bromo-3-ethoxyaniline and a magnetic stir bar.

  • Seal the vessel, remove it from the glovebox (if used), and add the anhydrous solvent and the liquid amine partner via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction, dilute with an organic solvent, and quench carefully by adding water or saturated aqueous NH₄Cl.

  • Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale for Component Selection
  • Catalyst System: Buchwald-Hartwig amination relies on a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[12] These ligands promote the crucial reductive elimination step to form the C-N bond and stabilize the active catalytic species.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine coupling partner, forming the amide anion necessary for the catalytic cycle.[10] Weaker bases are generally ineffective.

  • Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic intermediates.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 4-Bromo-3-ethoxyaniline hydrochloride and its derivatives.

  • Handling: This compound is classified as an acute toxicant and skin sensitizer. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Khan, I. U., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Pissarnitski, D. A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Rius-Alonso, C., et al. (2013). VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. ICERI2013 Proceedings. [Link]

  • Fors, B. P., et al. (2012). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline. ResearchGate. [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ResearchGate. (2013). VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Vieira, A. J. S. C. (n.d.). 5.1.8. Preparation of p-Bromoaniline. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. PubChem. [Link]

  • Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Study.com. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic letters. [Link]

  • Gryl, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-3-ethoxyaniline Hydrochloride

Executive Summary This guide details the operational protocols for utilizing 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 125756-95-8) in Buchwald-Hartwig cross-coupling reactions. This substrate presents a unique "ambide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 125756-95-8) in Buchwald-Hartwig cross-coupling reactions. This substrate presents a unique "ambident" challenge in organic synthesis: it contains both a nucleophilic handle (primary amine, -NH₂) and an electrophilic handle (aryl bromide, -Br), alongside a steric directing group (3-ethoxy).

Successful utilization requires rigorous control over chemoselectivity to prevent oligomerization (self-coupling). This note provides two distinct workflows:

  • Type A (Electrophilic Coupling): Functionalizing the C4-position with a secondary amine while preserving the primary aniline.

  • Type B (Nucleophilic Coupling): Functionalizing the N1-position with an external aryl halide while preserving the C-Br bond.

Substrate Profile & Strategic Analysis

Chemical Properties
PropertySpecificationCritical Note
Compound 4-Bromo-3-ethoxyaniline HClSalt Form: Requires neutralization (1.0 equiv extra base).
MW 252.54 g/mol (HCl salt)Free base MW: 216.08 g/mol .
Reactivity Ambident (Nu/El)Risk of polymerization (Head-to-Tail coupling).
Sterics 3-Ethoxy GroupOrtho-substituent impacts Pd-oxidative addition rates.
The "Salt" Factor

The hydrochloride salt poses a kinetic barrier. The acidic proton (


) prevents amine coordination to Palladium and can protonate the active Pd(0) species, quenching the catalyst.
  • Strategy: Perform an in-situ "free-basing" step using a strong alkoxide base (NaOtBu) prior to high-temperature catalysis, or use a biphasic system with inorganic base (

    
    ).
    
Chemoselectivity Logic

The primary failure mode is Self-Coupling , where the substrate reacts with itself.

  • To favor Cross-Coupling (Type A): We utilize the fact that secondary amines (coupling partners) are generally more nucleophilic than the primary aniline of the substrate. We employ a bulky ligand (e.g., Xantphos) to enforce reductive elimination of the desired product over the sterically crowded self-coupled byproduct.

  • To favor N-Arylation (Type B): We must use a coupling partner with a faster rate of oxidative addition (e.g., Aryl Iodide) than the substrate's Aryl Bromide.

Visualization: Chemoselectivity Pathways

The following diagram illustrates the competing pathways and the targeted control mechanisms.

Chemoselectivity cluster_A Target: Type A (C-Functionalization) cluster_B Failure Mode (Oligomerization) Substrate 4-Bromo-3-ethoxyaniline (Ambident Substrate) Pd0 Pd(0) Catalyst Substrate->Pd0 Oxidative Addition (at C-Br) Polymer Oligomers/Polymers Substrate->Polymer Head-to-Tail Coupling Pd0->Substrate Slow Capture (Self-Reaction) ExtAmine External Amine (Secondary) Pd0->ExtAmine Fast Capture (Steric Control) ProductA 4-Amino-Substituted Aniline ExtAmine->ProductA Reductive Elimination

Figure 1: Mechanistic divergence. Success relies on the external amine out-competing the substrate's own nitrogen for the Pd(II)-Ar complex.

Protocol A: Electrophilic Coupling (C4-Functionalization)

Objective: React the C-Br bond with Morpholine (model secondary amine) while leaving the


 intact.
Catalyst System: 

/ Xantphos. Rationale: Xantphos is a wide bite-angle ligand that promotes reductive elimination and favors the coupling of the more nucleophilic secondary amine over the primary aniline substrate.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt) 1.0Electrophile
Morpholine 1.2 - 1.5Nucleophile (Excess drives kinetics)

0.02 (2 mol%)Pd Source
Xantphos 0.04 (4 mol%)Ligand
NaOtBu 2.5Base (1.0 for HCl neutralization + 1.5 for reaction)
Toluene [0.2 M]Solvent (Anhydrous)
Step-by-Step Methodology
  • Glassware Prep: Flame-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under Argon flow.

  • Solids Charge: Add 4-Bromo-3-ethoxyaniline HCl (1.0 mmol, 252 mg),

    
     (18 mg), Xantphos (23 mg), and NaOtBu (240 mg).
    
    • Note: Adding the base now is safe because the Pd is not yet in solution with the halide.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent & Amine Addition:

    • Inject anhydrous Toluene (5.0 mL).

    • Inject Morpholine (1.2 mmol, ~105 µL).

  • Activation: Stir at room temperature for 5 minutes. You may observe a color change (darkening) as the Pd-Ligand complex forms and the HCl is neutralized.

  • Heating: Place in a pre-heated oil bath at 100°C . Stir vigorously.

    • Time: Typically 4–12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of the Bromide peak.

  • Workup:

    • Cool to Room Temp.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate filtrate.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Nucleophilic Coupling (N1-Functionalization)

Objective: React the


 with 4-Iodoanisole while preserving the C-Br bond.
Catalyst System: 

/ BINAP. Rationale: We use an Aryl Iodide partner.[1] Oxidative addition into Ar-I is significantly faster than Ar-Br. We use a milder base (

) to prevent rapid background reaction of the bromide.
Reagents
  • Substrate: 4-Bromo-3-ethoxyaniline HCl (1.0 equiv)

  • Coupling Partner: 4-Iodoanisole (1.1 equiv)

  • Catalyst:

    
     (5 mol%) + BINAP (7.5 mol%)
    
  • Base:

    
     (3.0 equiv) - Insoluble base prevents rapid dehalogenation.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Workflow Overview
  • Combine all solids in the reaction vessel.

  • Evacuate/Backfill with Argon.[1]

  • Add Dioxane.

  • Heat to 80°C (Lower temperature than Protocol A to preserve the C-Br bond).

  • Critical Control: Stop the reaction immediately upon consumption of the Aryl Iodide. Prolonged heating will lead to "scrambling" (reaction of the C-Br bond).

Experimental Workflow Diagram

Workflow Start Start: Weigh Solids (Substrate HCl, Base, Cat) Inert Inert Atmosphere Generation (Vac/Ar x3) Start->Inert Liquid Add Solvent + Liquid Reagents (Toluene + Amine) Inert->Liquid Neutralize In-Situ Free-Basing (RT, 5 mins) Liquid->Neutralize Heat Catalysis Phase (100°C, 4-12h) Neutralize->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Purify Check->Workup Complete

Figure 2: Operational sequence emphasizing the in-situ neutralization step required for hydrochloride salts.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
Low Conversion Catalyst PoisoningThe HCl was not fully neutralized. Ensure NaOtBu is fresh and used in >2.0 equiv excess relative to the salt.
Polymerization Self-CouplingThe external amine is not nucleophilic enough. Switch to a more electron-rich amine or increase its equivalents (to 2.0 eq).
Dehalogenation HydrodehalogenationSolvent contains water or base is too strong. Ensure anhydrous Toluene and switch to

if using sensitive substrates.
Pd Black Precipitate Ligand DissociationIncrease Ligand:Pd ratio to 2:1 or 3:1. Ensure O2 exclusion is rigorous.

References

  • Buchwald, S. L., & Hartwig, J. F. (Various).[2] Foundational work on Pd-catalyzed amination.

    • Source: (Review of Palladium-Catalyzed Amination).

  • Surry, D. S., & Buchwald, S. L. (2008).

    • Source: (Detailed ligand selection guide).

  • Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines."

    • Source:

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl halides with amines."

    • Source:

  • Fisher Scientific. "Safety Data Sheet: 4-Bromo-3-ethoxyaniline hydrochloride."

    • Source:

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-3-ethoxyaniline Hydrochloride in Kinase Inhibitor Synthesis

Abstract & Strategic Value In the competitive landscape of kinase inhibitor discovery, the "aniline head" motif is critical for hydrogen bonding with the kinase hinge region.[1] 4-Bromo-3-ethoxyaniline hydrochloride serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the competitive landscape of kinase inhibitor discovery, the "aniline head" motif is critical for hydrogen bonding with the kinase hinge region.[1] 4-Bromo-3-ethoxyaniline hydrochloride serves as a high-value, bifunctional building block. Unlike simple anilines, this scaffold offers two distinct strategic advantages:

  • The 3-Ethoxy Group: Provides a specific steric and lipophilic profile (

    
     modulation) distinct from the common 3-methoxy (Gefitinib-like) or 3-chloro motifs, allowing researchers to probe the solvent-accessible pocket tolerance of the ATP-binding site.
    
  • The 4-Bromo Handle: Acts as a latent functional group for Diversity-Oriented Synthesis (DOS).[1] It allows for late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubilizing "tails" or hydrophobic extensions after the core scaffold is assembled.

This guide details the protocols for handling this hydrochloride salt, coupling it to heteroaromatic cores (Quinazoline/Pyrimidine), and utilizing the bromine handle for lead optimization.[1]

Chemical Properties & Handling

The hydrochloride salt form offers enhanced stability against oxidation compared to the free base, but requires specific handling for organometallic chemistry.[1]

PropertySpecification
CAS Number 125756-95-8
Formula C

H

BrClNO
MW 252.54 g/mol
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, MeOH, Water; Insoluble in non-polar organics (Hexane, Et

O)
Hygroscopicity Moderate.[2][3] Store in desiccator.
Critical Handling Note: The "Salt Effect" in Coupling

While S


Ar reactions can tolerate the HCl salt (with excess base), Palladium-catalyzed couplings (Suzuki/Buchwald) are often poisoned or stalled by acidic protons and chloride ions. [1]
  • Recommendation: Convert to free base in situ or prior to Pd-catalyzed steps.[1]

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent darkening (oxidation of the aniline).

Synthetic Workflows & Logic

The following diagram illustrates the strategic placement of 4-Bromo-3-ethoxyaniline in a typical kinase inhibitor synthesis campaign.

KinaseSynthesis cluster_logic Strategic Logic Start 4-Bromo-3-ethoxyaniline Hydrochloride Step1 Step 1: Free-Basing (Optional but Recommended) Start->Step1 NaHCO3/EtOAc Inter Intermediate Scaffold (Hinge Binder Formed) Step1->Inter SNAr Coupling (iPrOH, Reflux) Core Heteroaromatic Core (e.g., 4-Chloroquinazoline) Core->Inter + Step3 Step 3: Suzuki Coupling (Tail Introduction) Inter->Step3 Boronic Acid/Ester Pd(dppf)Cl2 Final Final Kinase Inhibitor (Library Generation) Step3->Final Lead Optimization

Caption: Workflow converting the raw hydrochloride salt into a functionalized kinase inhibitor scaffold.

Experimental Protocols

Protocol A: In-Situ Neutralization and S Ar Coupling

Objective: To couple the aniline to a 4-chloroquinazoline or 2,4-dichloropyrimidine core. This forms the "hinge-binding" moiety typical of EGFR/VEGFR inhibitors.[1] Scope: Applicable to Quinazolines, Pyrimidines, and Pyridines.[1][4]

Reagents:

  • 4-Bromo-3-ethoxyaniline HCl (1.0 equiv)

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv) — Crucial: 1 eq neutralizes the HCl salt, 1 eq scavenges reaction HCl, 1 eq drives equilibrium.[1]

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromo-3-ethoxyaniline HCl (1.0 mmol, 253 mg) in iPrOH (5 mL).

  • Neutralization: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir at room temperature for 10 minutes. The suspension should clear or change texture as the free base is liberated.[1]

  • Addition: Add the 4-Chloroquinazoline core (1.0 mmol).

  • Reaction: Heat the mixture to reflux (85°C for iPrOH) for 4–6 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: The product often precipitates out of the hot solution as the reaction proceeds.[1]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filtration: Filter the precipitate.[1] Wash the cake with cold iPrOH (2 x 2 mL) and then diethyl ether (2 x 5 mL) to remove residual DIPEA and unreacted aniline.[1]

    • Drying: Dry under vacuum.[1]

  • Yield Expectation: 75–90%.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail" Extension)

Objective: Utilize the 4-Bromo handle to attach a solubilizing group (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) or extend the scaffold.

Reagents:

  • Scaffold from Protocol A (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Bromo-Scaffold (0.5 mmol), Boronic Ester (0.6 mmol), and Pd(dppf)Cl

    
      (18 mg).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M K

    
    CO
    
    
    
    (0.75 mL).
  • Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid). Critical: Oxygen poisons the Pd catalyst.[1]

  • Reaction: Seal the vial and heat to 90–100°C for 12 hours.

  • Workup:

    • Dilute with EtOAc and water.[1]

    • Extract aqueous layer with EtOAc (3x).[1]

    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification: Flash column chromatography (Gradient: DCM to 5% MeOH/DCM).

Quality Control & Troubleshooting

Analytical Data Interpretation[1][4][5]
  • 1H NMR (DMSO-d6):

    • Ethoxy Group: Look for a triplet at

      
       ~1.3 ppm (3H) and a quartet at 
      
      
      
      ~4.1 ppm (2H).[1]
    • Aniline NH: Broad singlet, shift varies (3.5–5.0 ppm for free base, >9.0 ppm for coupled kinase inhibitors).[1]

    • Aromatic Region: The 4-Bromo-3-ethoxy substitution pattern usually shows an ABX or similar system. The proton ortho to the ethoxy (H2) will be a doublet with small coupling constant (meta-coupling) around 6.5-6.8 ppm.[1]

  • LC-MS:

    • Expect an [M+H]

      
       peak of ~216/218 (Free base, 1:1 Br isotope pattern).[1]
      
    • Note: The HCl salt contributes to the mass in gravimetric measurements but dissociates in MS.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in S

Ar
Incomplete neutralization of HCl salt.Increase DIPEA to 3.5 equiv or pre-wash the salt with NaHCO

(aq) and extract the free base.[1]
Black Precipitate (Suzuki) Pd catalyst decomposition ("Pd Black").[1]Inefficient degassing (O

present) or reaction temperature too high.[1] Re-degas solvents vigorously.[1]
Starting Material Remains (Suzuki) Oxidative addition to Ar-Br is slow.Switch to a more active catalyst like XPhos Pd G2 or Pd(PPh

)

.[1]
Product is Hygroscopic Formation of unexpected salts.[1]Lyophilize the final product from water/acetonitrile to obtain a fluffy, stable powder.[1]

References

  • Kinase Inhibitor Synthesis Strategy

    • Topic: General synthesis of 4-anilinoquinazolines.[1][5][6]

    • Source:Molecules2019 , 24(13), 2431.[1] "Design, Synthesis and Biological Evaluation of Novel 4-Anilinoquinazoline Derivatives."

  • S

    
    Ar Mechanism & Kinetics: 
    
    • Topic: Reactivity of 4-chloroquinazolines with anilines.[1][6]

    • Source:Journal of Medicinal Chemistry2021 , 64(19), 14099–14130.[1] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis."

  • Chemical Property Verification

    • Topic: 4-Bromo-3-ethoxyaniline hydrochloride data.[2][3][7][8][9]

    • Source: PubChem Compound Summary for CID 24898204 (Analogous Ethoxy structures) and supplier data.[1]

  • Palladium Coupling Protocols

    • Topic: Buchwald-Hartwig and Suzuki couplings on bromo-anilines.
    • Source:Chemical Reviews2011 , 111(3), 1346–1416.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."

Sources

Application

Technical Application Note: Precision N-Alkylation of 4-Bromo-3-ethoxyaniline HCl

Executive Summary This application note details the protocol for the selective N-monoalkylation of 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 202865-83-6).[1] This substrate is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective N-monoalkylation of 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 202865-83-6).[1] This substrate is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Pelitinib/Vandetanib analogs).[1]

The primary challenge in alkylating this substrate lies in three factors:

  • Salt Form: The starting material is a hydrochloride salt (

    
    ), requiring controlled neutralization to restore nucleophilicity.[1]
    
  • Chemo-selectivity: Preventing over-alkylation (formation of tertiary amines) is difficult with standard ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     methods.[1]
    
  • Electronic Deactivation: The 3-ethoxy (meta-positioned) and 4-bromo (para-positioned) substituents exert inductive electron-withdrawing effects, rendering the amine less nucleophilic than unsubstituted aniline.[1]

This guide presents two validated workflows:

  • Protocol A (Recommended): Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method offers the highest selectivity for mono-alkylation.[1]

  • Protocol B (Alternative): Direct Alkylation using Alkyl Halides.[1] This is reserved for cases where the corresponding aldehyde is unavailable.[1]

Pre-Reaction Analysis & Strategy

Substrate Properties[1][3]
  • Chemical Name: 4-Bromo-3-ethoxyaniline hydrochloride

  • Molecular Weight: 252.54 g/mol (HCl salt)

  • Nucleophilicity: Low.[1] The amine is deactivated by the inductive withdrawal of the meta-ethoxy and para-bromo groups.[1]

  • Risk Profile: The aryl bromide is sensitive to Pd-catalyzed hydrogenolysis.[1] Avoid catalytic hydrogenation (

    
    )  for the reduction step, as it may debrominate the ring.[1]
    
Strategic Decision Making (Graphviz Workflow)

The following decision tree illustrates the logic for selecting the appropriate alkylation strategy.

AlkylationStrategy Start Start: 4-Bromo-3-ethoxyaniline HCl CheckAldehyde Is the Alkyl Group available as an Aldehyde/Ketone? Start->CheckAldehyde MethodA METHOD A: Reductive Amination (High Selectivity) CheckAldehyde->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (Lower Selectivity) CheckAldehyde->MethodB No (Only Alkyl Halide available) StepA1 Step 1: In-situ Neutralization (DIPEA) MethodA->StepA1 StepB1 Step 1: Free-Basing (Partition w/ NaHCO3) MethodB->StepB1 StepA2 Step 2: Imine Formation (Acid Catalysis) StepA1->StepA2 StepA3 Step 3: Reduction (NaBH(OAc)3) StepA2->StepA3 Result Target: N-Alkyl-4-bromo-3-ethoxyaniline StepA3->Result StepB2 Step 2: SN2 Reaction (Limiting R-X) StepB1->StepB2 StepB2->Result

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (The "Abdel-Magid" Method)

Status: Gold Standard Mechanism: Formation of an imine intermediate followed by selective reduction.[1] Citation: Abdel-Magid, A. F., et al. J. Org.[1][2][3][4][5][6][7] Chem. 1996 [1].[1][3][5][7][8]

Reagents & Stoichiometry[1]
ReagentEquiv.[1][5][9]RoleNotes
4-Bromo-3-ethoxyaniline HCl 1.0SubstrateStarting material.[1][10][11]
Aldehyde (R-CHO) 1.1 - 1.2Alkylating AgentSlight excess ensures conversion.[1]
Sodium Triacetoxyborohydride 1.5 - 2.0Reducing AgentMild; does not reduce aldehydes rapidly, favoring imine reduction.[1]
DIPEA (Hünig's Base) 1.0NeutralizerEssential to free the amine from the HCl salt.[1]
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation.[1]
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard; THF is a greener alternative.
Step-by-Step Procedure
  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, suspend 4-Bromo-3-ethoxyaniline HCl (1.0 equiv) in DCE (Concentration ~0.2 M).

  • Neutralization: Add DIPEA (1.0 equiv) at room temperature. Stir for 10 minutes. The suspension should clarify or change texture as the free base is liberated.[1]

  • Imine Formation: Add the Aldehyde (1.1 equiv) followed by Acetic Acid (1.5 equiv).[1] Stir for 30–60 minutes under Nitrogen.

    • Note: Formation of the imine is often visible by a color change (yellow/orange).[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • Monitor: Check via HPLC or TLC.[1][9] The imine intermediate should disappear.[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: STAB is less reactive than


.[1] It selectively reduces the protonated iminium ion formed in situ, rather than the aldehyde itself, preventing side reactions [1].[1]

Protocol B: Direct Nucleophilic Substitution ( )

Status: Alternative (Use only if Protocol A is not viable) Risk: High probability of over-alkylation (dialkylation).

Reagents & Stoichiometry[1]
ReagentEquiv.[1][5][9]RoleNotes
4-Bromo-3-ethoxyaniline HCl 1.0Substrate
Alkyl Halide (R-X) 0.9 - 1.0Alkylating AgentLimiting reagent to prevent dialkylation.[1]
Base (

or

)
2.5BaseNeutralizes HCl salt and scavenges HX byproduct.
DMF or Acetonitrile SolventMediumPolar aprotic promotes

.
Step-by-Step Procedure
  • Free-Basing (Crucial Step):

    • Dissolve the HCl salt in water.[1] Adjust pH to >10 with 1M NaOH.[1]

    • Extract with EtOAc, dry (

      
      ), and concentrate to obtain the Free Base  oil/solid.
      
    • Reasoning: Using the salt directly in DMF with carbonate bases can be sluggish and lead to inconsistent kinetics.[1]

  • Setup: Dissolve the Free Base (1.0 equiv) in anhydrous DMF (0.1 M). Add

    
      (1.5 equiv).
    
  • Addition: Add Alkyl Halide (0.95 equiv) dropwise at room temperature.

    • Control: Do not add excess alkyl halide.[1] It is better to have unreacted starting material (separable) than dialkylated byproduct (difficult to separate).

  • Reaction: Heat to 60°C (only if R-X is unreactive) or stir at RT. Monitor closely by LC-MS every hour.

  • Termination: Stop the reaction when the dialkylated impurity reaches >5% by HPLC area, even if conversion is incomplete.

Analytical Quality Control

Distinguishing the mono-alkylated product from the starting material and di-alkylated impurity is critical.[1]

AnalyteHPLC Retention Time (Relative)Mass Spec (ESI+)
Starting Material 1.00 (Reference)

(Br pattern)
Mono-Alkyl Product ~1.2 - 1.5 (More Lipophilic)

Di-Alkyl Impurity ~1.6 - 1.8 (Most Lipophilic)

Note on Bromine Isotope Pattern: All mass spectra will show the characteristic 1:1 doublet for


 and 

.

Mechanistic Visualization

The following diagram details the chemical pathway and the "selectivity filter" provided by the reductive amination method.

ReactionMechanism Substrate Substrate (HCl Salt) [-NH3+] FreeBase Free Base [-NH2] Substrate->FreeBase Neutralization Imine Imine Intermediate [-N=CH-R] FreeBase->Imine + Aldehyde Iminium Protonated Iminium [-NH+=CH-R] Imine->Iminium + H+ (AcOH) Product Mono-Alkyl Product [-NH-CH2-R] Iminium->Product Fast Reduction (STAB) Dialkyl Di-Alkyl Impurity (Unwanted) Product->Dialkyl Slow/Sterically Hindered Base DIPEA Aldehyde Aldehyde / H+ STAB NaBH(OAc)3

Figure 2: Mechanistic pathway highlighting the selectivity of reductive amination.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][12] J. Org.[1][3][5] Chem.1996 , 61, 3849–3862.[1][3][5][7]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][5][7] J. Am. Chem. Soc.[1][5]1971 , 93, 2897–2904.[1][5]

  • BenchChem. Protocol for N-Alkylation of Anilines. Application Note Library.

Sources

Method

The Strategic Application of 4-Bromo-3-ethoxyaniline Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Building Block 4-Bromo-3-ethoxyaniline hydrochloride stands...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

4-Bromo-3-ethoxyaniline hydrochloride stands as a promising, yet underexplored, starting material in the vast landscape of heterocyclic chemistry. Its unique substitution pattern—a bromine atom for subsequent functionalization, an electron-donating ethoxy group, and a reactive aniline moiety—positions it as a strategic building block for the synthesis of novel quinolines, quinazolines, and benzimidazoles. These heterocyclic cores are prevalent in a multitude of biologically active compounds and approved pharmaceuticals, making the development of new synthetic routes to access diverse derivatives a cornerstone of modern medicinal chemistry.[1][2]

While direct literature citing the use of 4-Bromo-3-ethoxyaniline hydrochloride in the synthesis of these specific heterocycles is limited, this guide provides detailed, plausible synthetic protocols based on well-established and robust named reactions. The methodologies presented herein are grounded in a deep understanding of reaction mechanisms and the predicted reactivity of this substituted aniline, offering a valuable roadmap for researchers seeking to incorporate this versatile building block into their synthetic programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 846023-33-4[3]
Molecular Formula C₈H₁₁BrClNO[3]
Molecular Weight 252.54 g/mol [3]
Appearance Solid[3]
Purity Typically >97%[3]

Safety Profile: 4-Bromo-3-ethoxyaniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Synthesis of 7-Bromo-8-ethoxyquinoline Derivatives: The Combes and Friedländer Approaches

The quinoline scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[4][5] The strategic placement of the bromo and ethoxy groups in 4-bromo-3-ethoxyaniline hydrochloride makes it an ideal precursor for 7-bromo-8-ethoxyquinolines.

A. The Combes Quinoline Synthesis: A Robust and Versatile Method

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][6] This reaction is known for its reliability and ability to produce 2,4-disubstituted quinolines.

Reaction Scheme:

G A 4-Bromo-3-ethoxyaniline C 7-Bromo-8-ethoxy-2,4-dimethylquinoline A->C H₂SO₄, heat B Acetylacetone B->C

Figure 1: Combes synthesis of a 7-bromo-8-ethoxyquinoline.

Mechanistic Insight: The reaction proceeds through the initial formation of an enamine intermediate from the aniline and the β-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the aromatic quinoline core. The ethoxy group at the 3-position of the aniline sterically and electronically directs the cyclization to form the 8-ethoxyquinoline derivative, while the bromine remains at the 7-position.

Exemplary Protocol: Synthesis of 7-Bromo-8-ethoxy-2,4-dimethylquinoline

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Bromo-3-ethoxyaniline hydrochloride252.542.53 g0.01
Acetylacetone100.121.2 mL0.012
Concentrated Sulfuric Acid98.085 mL-
Sodium Bicarbonate (sat. aq.)-As needed-
Dichloromethane-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a stirred solution of 4-Bromo-3-ethoxyaniline hydrochloride (2.53 g, 0.01 mol) in a suitable solvent (e.g., ethanol, 20 mL), add a stoichiometric amount of a base (e.g., triethylamine) to liberate the free aniline.

  • Add acetylacetone (1.2 mL, 0.012 mol) to the solution and stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

  • Carefully add the reaction mixture to concentrated sulfuric acid (5 mL) pre-cooled in an ice bath.

  • Heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-Bromo-8-ethoxy-2,4-dimethylquinoline.

B. The Friedländer Synthesis: A Convergent Approach to Polysubstituted Quinolines

The Friedländer synthesis provides an alternative route to quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9] While this would require prior formylation or acylation of the 4-bromo-3-ethoxyaniline, it offers access to a different substitution pattern on the quinoline core.

Reaction Scheme:

G A 2-Amino-4-bromo-5-ethoxybenzaldehyde C Ethyl 7-bromo-8-ethoxy-2-methylquinoline-3-carboxylate A->C Base (e.g., Piperidine), heat B Ethyl Acetoacetate B->C

Figure 2: Friedländer synthesis of a functionalized 7-bromo-8-ethoxyquinoline.

Mechanistic Rationale: The reaction is typically base-catalyzed and initiates with a Knoevenagel condensation between the 2-aminoaryl aldehyde/ketone and the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the quinoline ring.

II. Synthesis of 7-Bromo-8-ethoxyquinazolines

Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including as anticancer and antihypertensive agents.[10][11] 4-Bromo-3-ethoxyaniline can serve as a key starting material for the synthesis of 7-bromo-8-ethoxyquinazolines through well-established synthetic routes.

Exemplary Protocol: Synthesis of 7-Bromo-8-ethoxy-4(3H)-quinazolinone

This protocol is based on the condensation of a substituted anthranilic acid derivative with formamide. The required 2-amino-4-bromo-5-ethoxybenzoic acid can be prepared from 4-bromo-3-ethoxyaniline via protection of the amine, ortho-lithiation and carboxylation, followed by deprotection.

Reaction Scheme:

G A 2-Amino-4-bromo-5-ethoxybenzoic acid C 7-Bromo-8-ethoxy-4(3H)-quinazolinone A->C Heat B Formamide B->C

Figure 3: Synthesis of a 7-bromo-8-ethoxy-4(3H)-quinazolinone.

Procedure:

  • A mixture of 2-amino-4-bromo-5-ethoxybenzoic acid (0.01 mol) and formamide (10 mL) is heated at 120-130 °C for 4-5 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 7-Bromo-8-ethoxy-4(3H)-quinazolinone.

III. Synthesis of 5-Bromo-6-ethoxybenzimidazoles

The benzimidazole scaffold is a core component of numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[1][12][13] The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a common method for their synthesis.

Exemplary Protocol: Synthesis of 2-Alkyl/Aryl-5-bromo-6-ethoxy-1H-benzimidazole

This protocol requires the initial conversion of 4-bromo-3-ethoxyaniline to the corresponding ortho-phenylenediamine derivative, 4-bromo-5-ethoxybenzene-1,2-diamine, via nitration and subsequent reduction.

Reaction Scheme:

G A 4-Bromo-5-ethoxybenzene-1,2-diamine C 2-Alkyl/Aryl-5-bromo-6-ethoxy-1H-benzimidazole A->C Oxidizing agent (e.g., Na₂S₂O₅), heat B Aldehyde (RCHO) B->C

Figure 4: Synthesis of a 5-bromo-6-ethoxybenzimidazole.

Procedure (Phillips Condensation):

  • A mixture of 4-bromo-5-ethoxybenzene-1,2-diamine (0.01 mol) and an appropriate aldehyde (0.01 mol) is heated in 4M hydrochloric acid.

  • Alternatively, the reaction can be carried out in ethanol with an oxidizing agent such as sodium metabisulfite.

  • The reaction mixture is heated to reflux for 2-4 hours and monitored by TLC.

  • After cooling, the mixture is neutralized with an aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol/water) yields the desired 2-substituted-5-bromo-6-ethoxy-1H-benzimidazole.

Conclusion: A Gateway to Novel Chemical Space

4-Bromo-3-ethoxyaniline hydrochloride, while not extensively documented in the current literature for specific heterocyclic syntheses, presents a wealth of opportunities for the synthetic chemist. By applying well-established and robust synthetic methodologies such as the Combes and Friedländer quinoline syntheses, and standard condensation reactions for quinazolines and benzimidazoles, researchers can access a diverse array of novel 7-bromo-8-ethoxy and 5-bromo-6-ethoxy substituted heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for exploring the synthetic utility of this versatile building block and for the development of new chemical entities with potential applications in drug discovery and materials science. The presence of the bromine atom in the resulting heterocycles provides a convenient handle for further structural diversification through cross-coupling and other functionalization reactions, further expanding the accessible chemical space.

References

  • (n.d.). 4-BROMO-3-ETHOXYANILINE HYDROCHLORIDE.
  • (n.d.). 7-Bromo-8-hydroxyquinoline. PubChem. [Link]

  • (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
  • (n.d.). Preparation method of bromoaniline.
  • (n.d.). Preparation of quinolines.
  • (n.d.). Process for the synthesis of quinoline derivatives.
  • (n.d.). Process for the preparation of bromo-substituted quinolines.
  • (n.d.). Facile preparation of 4-substituted quinazolines and related heterocycles.
  • (n.d.). 7-Bromoquinolin-8-ol. ResearchGate. [Link]

  • (n.d.). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • (n.d.). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [Link]

  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. [Link]

  • (n.d.). Benzimidazole derivatives, their preparation and use.
  • (n.d.). Method for preparing 7-bromoisoquinoline.
  • (2013). New substituted benzimidazole derivatives: A patent review (2010-2012). Expert Opinion on Therapeutic Patents, 23(9), 1157-1181. [Link]

  • (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.
  • (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21951-21975. [Link]

  • (2017). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Oriental Journal of Chemistry, 33(4), 1896-1904. [Link]

  • (1994). The Friedländer Synthesis of Quinolines. Organic Reactions, 46, 1-213. [Link]

  • (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4887. [Link]

  • (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis, 499-502. [Link]

  • (n.d.). 1-(B-diethylamino-ethyl)-2-(para-chlorobenzyl)-5-nitro-benzimidazole.
  • (2015). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 56(34), 4974-4977. [Link]

  • (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • (2014). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving 4-Bromo-3-ethoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, allows for diverse and strategic molecular elaborations. The presence of the ethoxy group at the meta-position to the amine influences the electronic properties and reactivity of the aromatic ring, offering unique opportunities for regioselective synthesis.

This comprehensive guide provides detailed experimental setups and protocols for key transformations involving 4-bromo-3-ethoxyaniline hydrochloride. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for their specific synthetic challenges.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of 4-Bromo-3-ethoxyaniline Hydrochloride

PropertyValueSource
CAS Number 846023-33-4[1]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
Appearance Solid (form may vary)[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Safety and Handling

Substituted anilines, including 4-bromo-3-ethoxyaniline hydrochloride, should be handled with care due to their potential toxicity.[3][4]

  • General Handling : Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

  • Health Hazards : May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Prolonged or repeated exposure can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[2][4]

  • Spill Response : In case of a spill, isolate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[3][5]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.[3]

Core Reactions and Protocols

Neutralization of 4-Bromo-3-ethoxyaniline Hydrochloride for Subsequent Reactions

The hydrochloride salt of 4-bromo-3-ethoxyaniline renders the amino group non-nucleophilic due to protonation. Therefore, a neutralization step to generate the free aniline is essential before proceeding with reactions that require a nucleophilic amine, such as acylation or some cross-coupling reactions.

Neutralization_Workflow cluster_setup Reaction Setup cluster_workup Work-up Start 4-Bromo-3-ethoxyaniline hydrochloride Solvent Dissolve in suitable solvent (e.g., DCM, THF) Start->Solvent Step 1 Base Add aqueous base (e.g., NaHCO₃, Na₂CO₃) Solvent->Base Step 2 Stir Stir vigorously at room temperature Base->Stir Step 3 Separate Separate organic layer Stir->Separate Step 4 Wash Wash with brine Separate->Wash Step 5 Dry Dry over Na₂SO₄ Wash->Dry Step 6 Concentrate Concentrate in vacuo Dry->Concentrate Step 7 Product Free 4-Bromo-3-ethoxyaniline Concentrate->Product Step 8

Workflow for the neutralization of 4-bromo-3-ethoxyaniline hydrochloride.

Protocol: Free Base Generation

  • Dissolution : In a round-bottom flask, dissolve 4-bromo-3-ethoxyaniline hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Neutralization : Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred solution of the aniline hydrochloride.

  • Extraction : Continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing and Drying : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal : Remove the solvent under reduced pressure to yield the free aniline, which can be used immediately in the next step.

N-Acylation: Synthesis of Amides

The free amino group of 4-bromo-3-ethoxyaniline is a potent nucleophile that readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. This reaction is often employed to protect the amino group or to introduce functional handles for further derivatization.

Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Aniline Free 4-Bromo-3-ethoxyaniline Solvent_Base Dissolve in aprotic solvent (e.g., DCM) with a base (e.g., pyridine, Et₃N) Aniline->Solvent_Base Cool Cool to 0 °C Solvent_Base->Cool Acylating_Agent Add acylating agent (e.g., acetyl chloride) dropwise Cool->Acylating_Agent Warm Warm to room temperature and stir Acylating_Agent->Warm Quench Quench with water Warm->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aq. acid, base, and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify Amide_Product N-Acylated Product Purify->Amide_Product

General workflow for the N-acylation of 4-bromo-3-ethoxyaniline.

Protocol: N-Acetylation

  • Setup : To a stirred solution of 4-bromo-3-ethoxyaniline (1.0 eq, obtained from the neutralization step) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful method to convert the amino group of an arylamine into a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH) via an intermediate diazonium salt.[6][7][8]

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup_purification Work-up and Purification Aniline_HCl 4-Bromo-3-ethoxyaniline hydrochloride Acid_Solution Suspend in aq. acid (e.g., HCl, H₂SO₄) Aniline_HCl->Acid_Solution Cool_Diazotization Cool to 0-5 °C Acid_Solution->Cool_Diazotization NaNO2 Add aq. NaNO₂ dropwise Cool_Diazotization->NaNO2 Diazonium_Salt Diazonium Salt Solution NaNO2->Diazonium_Salt Add_Diazonium Add diazonium salt solution to Cu(I) salt solution Diazonium_Salt->Add_Diazonium Cu_Salt Prepare solution of Copper(I) salt (e.g., CuCN) Cool_Sandmeyer Cool to 0-5 °C Cu_Salt->Cool_Sandmeyer Cool_Sandmeyer->Add_Diazonium Warm_Sandmeyer Warm to room temperature or heat gently Add_Diazonium->Warm_Sandmeyer Extract_Workup Extract with organic solvent Warm_Sandmeyer->Extract_Workup Wash_Workup Wash and dry Extract_Workup->Wash_Workup Concentrate_Workup Concentrate in vacuo Wash_Workup->Concentrate_Workup Purify_Workup Purify by chromatography or recrystallization Concentrate_Workup->Purify_Workup Final_Product Substituted Product Purify_Workup->Final_Product

Workflow for the diazotization and Sandmeyer reaction.

Protocol: Sandmeyer Cyanation

  • Diazotization : Suspend 4-bromo-3-ethoxyaniline hydrochloride (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

  • Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.

  • Work-up and Purification : Cool the reaction mixture and extract with an organic solvent like toluene or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the corresponding benzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of 4-bromo-3-ethoxyaniline provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[9][10]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup : In a reaction vessel, combine 4-bromo-3-ethoxyaniline (1.0 eq, free base), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Degassing : Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • Work-up : After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[11][12]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup : In an oven-dried, sealable reaction tube, add 4-bromo-3-ethoxyaniline (1.0 eq, free base), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reagent Addition : Seal the tube, and evacuate and backfill with an inert gas. Add anhydrous toluene or 1,4-dioxane, followed by morpholine (1.2 eq) via syringe.

  • Reaction : Heat the mixture in an oil bath at 80-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine product.

References

  • Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ICSC 1226 - 4-BROMOANILINE. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • 3-Bromo-4-ethoxyaniline. PubChem. [Link]

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

  • 24.9: Reactions of Arylamines. (2024, July 30). Chemistry LibreTexts. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • 4-Bromo-3-methoxyaniline. PubChem. [Link]

Sources

Method

Application Note: A Multi-Modal Purification Strategy for 4-Bromo-3-ethoxyaniline Hydrochloride

Introduction: The Challenge of Purity 4-Bromo-3-ethoxyaniline is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purity

4-Bromo-3-ethoxyaniline is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). It is typically isolated from reaction mixtures as its hydrochloride salt to enhance stability and ease of handling. However, the synthetic route, often involving electrophilic bromination of 3-ethoxyaniline or reduction of a nitrated precursor, invariably produces a crude product containing unreacted starting materials, regioisomers, over-brominated species, and other side-products.

This application note provides a comprehensive, field-proven protocol for the purification of crude 4-Bromo-3-ethoxyaniline hydrochloride. The strategy is designed to systematically remove impurities based on their chemical properties, moving from a bulk separation technique to a high-resolution polishing step.

Understanding the Impurity Profile

A successful purification begins with a clear understanding of the potential contaminants. The choice of purification steps is directly dictated by the nature of these impurities.

Potential Impurity Chemical Nature Probable Origin Purification Challenge
3-ethoxyanilineBasicUnreacted starting materialSimilar basicity to the target compound; may co-extract.
Di-brominated species (e.g., 2,4-dibromo-3-ethoxyaniline)BasicOver-bromination during synthesis[1]Similar polarity and basicity; difficult to separate by extraction alone.
Other bromination regioisomersBasicLack of complete regioselectivity in the bromination stepExtremely similar chemical properties to the target compound.
N-acetylated precursorNeutralIncomplete deprotection (if using a protecting group strategy)[2]Will not react with acid; easily separated by acid-base extraction.
Phenolic compoundsAcidicPotential ether cleavage under harsh acidic conditionsEasily removed by acid-base extraction.
Neutral byproductsNeutralSide reactions from starting materialsEasily separated by acid-base extraction.

A Strategic Purification Workflow

Our strategy is a sequential process designed to remove specific classes of impurities at each stage. This ensures that each subsequent step is more efficient and deals with a simpler mixture, maximizing the final purity.

G cluster_0 Initial Workup cluster_1 Primary Purification of Free Base cluster_2 Final Salt Formation & Polishing Crude Crude Reaction Product (HCl Salt + Impurities) Extraction Acid-Base Extraction Crude->Extraction FreeBase Isolated Free Base (4-Bromo-3-ethoxyaniline) Extraction->FreeBase Chromatography Flash Column Chromatography FreeBase->Chromatography PurifiedBase Purified Free Base (>99% Purity) Chromatography->PurifiedBase SaltFormation Conversion to HCl Salt PurifiedBase->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization FinalProduct Pure 4-Bromo-3-ethoxyaniline HCl Recrystallization->FinalProduct

Caption: Overall workflow for the purification of 4-Bromo-3-ethoxyaniline HCl.

Part 1: Initial Workup via Acid-Base Extraction

Principle: This technique leverages the basicity of the aniline's amino group. By converting the aniline into its protonated, water-soluble hydrochloride salt, it can be selectively extracted from an organic solvent into an aqueous acidic phase, leaving behind neutral and acidic impurities.[3][4]

Causality of Experimental Choices:

  • Dissolution in Organic Solvent: The crude mixture is first dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM). This ensures that all components, including the desired product (as a free base after neutralization) and neutral impurities, are soluble.

  • Basification: A weak base (e.g., saturated sodium bicarbonate solution) is added to neutralize the hydrochloride salt, converting it to the free base, which is soluble in the organic layer. This step is crucial for ensuring the target molecule is in the correct phase for subsequent extraction.

  • Acidic Extraction: The organic solution is then washed with aqueous hydrochloric acid (e.g., 1 M HCl). The basic aniline is protonated, forming the water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.

  • Recovery of Free Base: The acidic aqueous layer, now containing the purified aniline hydrochloride, is isolated. A strong base (e.g., 2 M NaOH) is added to deprotonate the aniline, causing the free base to precipitate or form an oil, which can then be extracted back into an organic solvent.

G cluster_before Before Extraction cluster_after After Extraction & Separation start Separatory Funnel Organic Layer (Ethyl Acetate) Aqueous Layer (1M HCl) organic_before Product (Free Base) Neutral Impurities start:f0->organic_before aqueous_before Empty start:f1->aqueous_before arrow organic_after Neutral Impurities aqueous_after Product (as HCl Salt)

Caption: Phase separation during acid-base extraction.

Protocol 4.1: Acid-Base Extraction
  • Transfer the crude 4-Bromo-3-ethoxyaniline hydrochloride reaction mixture to a beaker and add 10 volumes of ethyl acetate. Stir until the solid is suspended.

  • Slowly add saturated aqueous sodium bicarbonate solution while stirring until gas evolution ceases and the aqueous phase is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 3 x 5 volumes of 1 M aqueous HCl. Combine the aqueous washes. The desired product is now in the aqueous phase as the hydrochloride salt.

  • Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH solution with stirring until the solution is strongly basic (pH > 12). The free aniline will precipitate or oil out.

  • Extract the free base from the aqueous solution with 3 x 5 volumes of fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-Bromo-3-ethoxyaniline.

Part 2: Purification of the Free Base by Chromatography

Principle: While acid-base extraction removes broad classes of impurities, chromatography is required to separate the target molecule from structurally similar compounds like isomers and over-brominated products. Purifying the free base is preferable as the hydrochloride salt is highly polar and would not be amenable to normal-phase chromatography.

Method A: Flash Column Chromatography on Modified Silica

Causality: Standard silica gel is acidic and can cause significant peak tailing or irreversible adsorption of basic amines.[5][6] To mitigate this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the acidic silanol groups on the silica surface, allowing the aniline to elute properly.

Protocol 5.1: Modified Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Column Packing: Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude free base from Part 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, monitoring the fractions by Thin Layer Chromatography (TLC). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane (always containing 0.5% TEA).

  • Fraction Collection: Collect fractions and combine those containing the pure product as determined by TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base.

Note: An even better, though more costly, alternative is to use an amine-functionalized silica column, which is specifically designed for the purification of basic compounds and often provides superior separation without the need for mobile phase additives.[7]

Part 3: Salt Formation and Final Recrystallization

Principle: The final step converts the highly pure free base back into its stable hydrochloride salt and uses recrystallization as a final "polishing" step to remove any trace impurities remaining after chromatography. Recrystallization works by exploiting differences in solubility between the product and impurities in a chosen solvent system at different temperatures. Aniline hydrochlorides often exhibit a high temperature coefficient of solubility, making them excellent candidates for this technique.[8]

Protocol 6.1: Conversion to Hydrochloride Salt
  • Dissolve the purified 4-Bromo-3-ethoxyaniline free base (from Part 2) in a minimal amount of anhydrous isopropanol (approximately 5-10 mL per gram of aniline).

  • Cool the solution in an ice bath.

  • Slowly, with stirring, add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until a sample of the supernatant is acidic to litmus paper.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove excess acid and solvent.

Protocol 6.2: Recrystallization
  • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., 95:5 Ethanol:Water) to the flask, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with cold diethyl ether.

  • Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Purity Assessment and Characterization

The purity of the final product should be confirmed using standard analytical techniques.

Analysis Expected Result for Pure Product
Appearance White to off-white crystalline solid
Purity (HPLC) > 99.5%
¹H NMR Spectrum consistent with the structure of 4-Bromo-3-ethoxyaniline
Melting Point Sharp melting point consistent with literature values

Conclusion

The purification of 4-Bromo-3-ethoxyaniline hydrochloride from a crude reaction mixture is a non-trivial task that benefits immensely from a systematic, multi-modal approach. By first using acid-base extraction to remove gross non-basic impurities, followed by targeted chromatographic separation of the free base to remove close structural analogs, and concluding with a final recrystallization of the hydrochloride salt, researchers can reliably achieve the high purity required for demanding synthetic applications. This guide provides the protocols and, more importantly, the scientific rationale to empower chemists to successfully purify this valuable intermediate.

References

  • Organic Syntheses. p-Aminotetraphenylmethane. Available from: [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Available from: [Link]

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]

  • PubChem. 3-Bromo-4-ethoxyaniline. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. How to obtain pure aniline from a mixture of phenol and aniline?. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • University of California, Irvine. Experiment 8 – Extraction. Available from: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • House, E.H. & Wolfenden, J.H. (1951). The Solubility of Aniline Hydrochloride in Water. Journal of the American Chemical Society.
  • ResearchGate. Is it possible to purify imine using column chromatography?. Available from: [Link]

  • Biotage. When should amine-bonded columns be used for purification?. Available from: [Link]

Sources

Application

Purifying 4-Bromo-3-ethoxyaniline Hydrochloride: A Detailed Guide to Recrystallization

Introduction: 4-Bromo-3-ethoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this salt is paramount to ensure the desired reaction o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromo-3-ethoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this salt is paramount to ensure the desired reaction outcomes, yield, and impurity profile of subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the recrystallization of 4-Bromo-3-ethoxyaniline hydrochloride, moving beyond a simple list of steps to explain the underlying chemical principles and rationale for each procedural choice.

The Imperative of Purity: Understanding Potential Contaminants

Crude 4-Bromo-3-ethoxyaniline hydrochloride may contain a variety of impurities stemming from its synthesis. These can include unreacted starting materials, isomers (such as 2-bromo-5-ethoxyaniline), di-brominated species, and residual solvents. The presence of these impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient. Recrystallization is a powerful technique to mitigate these issues by exploiting the differences in solubility between the desired compound and its contaminants.[1]

Principles of Recrystallization for Amine Salts

The successful recrystallization of any compound hinges on the selection of an appropriate solvent or solvent system.[2] For a hydrochloride salt like 4-Bromo-3-ethoxyaniline hydrochloride, the ideal solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the dissolution of the impure solid when heated and the subsequent formation of pure crystals upon cooling, leaving the impurities behind in the mother liquor.

Given the polar nature of the hydrochloride salt, polar protic solvents such as alcohols and water are logical starting points for solvent screening.

Recommended Recrystallization Protocol

This protocol is adapted from established methods for the purification of similar substituted aniline hydrochlorides and is designed to be a robust starting point for achieving high purity 4-Bromo-3-ethoxyaniline hydrochloride.

Materials and Equipment:
  • Crude 4-Bromo-3-ethoxyaniline hydrochloride

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Methodology:
  • Solvent Selection and Dissolution:

    • Place the crude 4-Bromo-3-ethoxyaniline hydrochloride in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • For every 10 grams of crude material, begin by adding 50 mL of 95% ethanol.

    • Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil. The use of a reflux condenser is recommended to prevent solvent loss.

    • If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to maximize the yield of recrystallized product.

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of high-molecular-weight, colored impurities.

    • Remove the flask from the heat source and allow the solution to cool slightly below its boiling point.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the mixture to boiling for a few minutes with gentle swirling. The activated carbon will adsorb the colored impurities.

  • Hot Filtration:

    • This step is essential to remove insoluble impurities and the activated carbon (if used).

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source. This prevents premature crystallization of the product in the funnel.

    • Quickly pour the hot solution through the preheated funnel and fluted filter paper into the clean, hot flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold 95% ethanol. The cold solvent will wash away the impurity-laden mother liquor without dissolving a significant amount of the product.

    • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Troubleshooting and Optimization

Problem Possible Cause Solution
Oiling out The solute is insoluble in the solvent at its boiling point, or the melting point of the solute is lower than the boiling point of the solvent.Add a co-solvent in which the compound is more soluble (e.g., a small amount of water to the ethanol).
No crystal formation Too much solvent was used, or the solution was cooled too rapidly.Reheat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.
Low recovery The compound is too soluble in the cold solvent, or not enough cooling time was allowed.Ensure the solution is thoroughly chilled in an ice bath. Consider using a solvent system where the compound is less soluble at cold temperatures.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Impure Impure 4-Bromo-3-ethoxyaniline hydrochloride Dissolution Dissolution in Hot Ethanol Impure->Dissolution Add hot solvent Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization If colored HotFiltration Hot Filtration Dissolution->HotFiltration If not colored Decolorization->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Cool slowly Isolation Vacuum Filtration & Washing Crystallization->Isolation Isolate crystals Drying Drying under Vacuum Isolation->Drying Remove solvent Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the recrystallization of 4-Bromo-3-ethoxyaniline hydrochloride.

Safety Precautions

  • 4-Bromo-3-ethoxyaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. [3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 4-Bromo-3-ethoxyaniline hydrochloride. By understanding the principles behind each step, researchers can adapt and optimize this procedure to achieve high-purity material essential for successful drug development and chemical synthesis endeavors.

References

  • Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 29, 2026. [Link]

  • Chemistry LibreTexts. Recrystallization. Accessed January 29, 2026. [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Accessed January 29, 2026. [Link]

  • PubChem. 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Accessed January 29, 2026. [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Accessed January 29, 2026. [Link]

Sources

Method

Synthesis of bioactive compounds using "4-Bromo-3-ethoxyaniline hydrochloride"

Application Note: High-Efficiency Synthesis of EGFR/VEGFR Kinase Inhibitor Scaffolds using 4-Bromo-3-ethoxyaniline Hydrochloride Executive Summary This guide details the operational protocols for utilizing 4-Bromo-3-etho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of EGFR/VEGFR Kinase Inhibitor Scaffolds using 4-Bromo-3-ethoxyaniline Hydrochloride

Executive Summary

This guide details the operational protocols for utilizing 4-Bromo-3-ethoxyaniline hydrochloride (CAS 125756-95-8) as a primary building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Specifically, this intermediate is critical for constructing the 4-anilinoquinazoline core , a scaffold ubiquitous in EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors such as Vandetanib analogs.[1]

The specific substitution pattern (3-ethoxy, 4-bromo) offers two distinct strategic advantages in medicinal chemistry:

  • The 3-Ethoxy Group: Enhances lipophilicity and modifies the steric environment within the ATP-binding pocket of the kinase, often improving selectivity over wild-type receptors.

  • The 4-Bromine Handle: Serves as a versatile "exit vector" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to attach solubilizing tails or potency-enhancing heterocycles.

Chemical Specifications & Handling

Table 1: Compound Data Sheet

PropertySpecification
Chemical Name 4-Bromo-3-ethoxyaniline hydrochloride
CAS Number 125756-95-8
Molecular Formula

Molecular Weight 252.54 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety Advisory: This compound is an aromatic amine derivative.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Avoid dust inhalation; potential sensitizer.

Strategic Synthesis Workflow

The following workflow illustrates the conversion of the hydrochloride salt into a bioactive kinase inhibitor scaffold.

SynthesisWorkflow Start 4-Bromo-3-ethoxyaniline HCl Salt Step1 In-Situ Neutralization (Free Base Generation) Start->Step1 DIPEA / iPrOH Step2 SnAr Coupling (Quinazoline Core Assembly) Step1->Step2 + 4-Chloro-6,7-dimethoxyquinazoline Reflux, 80°C Step3 Pd-Catalyzed Diversification (Suzuki/Buchwald) Step2->Step3 Pd(dppf)Cl2, Boronic Acid Final Target Kinase Inhibitor (EGFR/VEGFR Active) Step3->Final Purification

Figure 1: Strategic workflow for converting the raw intermediate into a functional drug scaffold.

Experimental Protocols

Protocol A: One-Pot Neutralization and Coupling

Rationale: The hydrochloride salt is stable but non-nucleophilic.[1] While many protocols suggest a separate free-basing step, an in-situ neutralization in isopropanol (iPrOH) is superior. It minimizes oxidation of the sensitive aniline and drives the reaction via the precipitation of the product.[1]

Reagents:

  • 4-Bromo-3-ethoxyaniline HCl (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) [Common Core]

  • Isopropanol (iPrOH) (10-15 volumes)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromo-3-ethoxyaniline HCl (5.0 g, 19.8 mmol) in Isopropanol (75 mL).

  • Neutralize (Optional): If the final product is desired as a free base, add DIPEA (3.8 mL, 21.8 mmol) dropwise. Note: If omitting base, the product will precipitate as the Hydrochloride salt, which is often preferred for stability.[1]

  • Addition: Add 4-Chloro-6,7-dimethoxyquinazoline (4.45 g, 19.8 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 95:5) or LC-MS. The limiting reagent (chloroquinazoline) should be consumed.[1]

  • Work-up (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

    • The product (N-(4-bromo-3-ethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) will crystallize.

    • Filter the solids using a Büchner funnel.[1]

    • Wash the cake with cold isopropanol (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted aniline and traces of DIPEA.

  • Drying: Dry under vacuum at 45°C for 12 hours.

    • Expected Yield: 85–92%[1]

    • Purity: >98% (HPLC)[1][2]

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Rationale: The bromine atom at position 4 is electronically activated by the nitrogen lone pair, making it an excellent candidate for Palladium-catalyzed coupling to attach aryl or heteroaryl groups (e.g., pyrazoles, pyridines) common in dual-action kinase inhibitors.[1]

Reagents:

  • Scaffold from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (e.g., 1-Methyl-1H-pyrazole-4-boronic acid) (1.2 equiv)

  • 
     (0.05 equiv)[1]
    
  • Potassium Carbonate (

    
    ) (2 M aq.[1] solution, 3.0 equiv)
    
  • 1,4-Dioxane (10 volumes)[1]

Procedure:

  • Degassing: In a reaction vial, combine the Scaffold (1.0 mmol), Boronic Acid (1.2 mmol), and 1,4-Dioxane (10 mL). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add

    
      (40 mg) and 
    
    
    
    solution
    (1.5 mL).
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Gradient: 0-5% Methanol in DCM).

Mechanistic Insight: Why this Scaffold?

The 4-anilinoquinazoline core functions as an ATP-competitive inhibitor. The specific inclusion of the 3-ethoxy group on the aniline ring creates a hydrophobic interaction within the kinase pocket that differentiates this molecule from first-generation inhibitors like Gefitinib.

Mechanism Drug Synthesized Inhibitor (3-Ethoxy-4-Bromo Core) ATP_Pocket ATP Binding Pocket (EGFR/VEGFR) Drug->ATP_Pocket Competes with ATP Signaling Downstream Signaling (RAS/RAF/MEK) Drug->Signaling BLOCKS H_Bond H-Bond Interaction (Met793 Hinge Region) ATP_Pocket->H_Bond N1 of Quinazoline Hydrophobic Hydrophobic Interaction (3-Ethoxy Group) ATP_Pocket->Hydrophobic Selectivity Filter

Figure 2: Mechanistic interaction of the synthesized scaffold within the kinase domain.[1]

Quality Control & Troubleshooting

  • Impurity A (Des-bromo): If catalytic hydrogenation is used in previous steps, ensure no debromination occurred.[1] The Bromine isotope pattern (1:1 doublet at M and M+2) in MS is diagnostic.[1]

  • Coloration: The free base aniline oxidizes rapidly in air to a dark brown/purple.[1] Always store the HCl salt.[1] If the salt is dark, recrystallize from Ethanol/Ether before use to prevent tar formation in the coupling step.[1]

  • Solubility: The final coupled product is often poorly soluble.[1] If NMR analysis is difficult, use TFA-d or DMSO-

    
     at 40°C.
    

References

  • PubChem Compound Summary. (2023). 3-Bromo-4-ethoxyaniline.[3] National Center for Biotechnology Information. [Link][1][3]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. American Chemical Society. [Link][1]

  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Elsevier.[4] [Link]

  • Bioorganic & Medicinal Chemistry. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Elsevier.[4] [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-3-ethoxyaniline Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-Bromo-3-ethoxyaniline hydrochloride. We delve into its chemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-Bromo-3-ethoxyaniline hydrochloride. We delve into its chemical properties, explore its reactivity through key synthetic transformations, and provide detailed, field-proven protocols for its application in constructing complex pharmaceutical scaffolds. This guide emphasizes mechanistic understanding and practical troubleshooting to empower scientists in leveraging this versatile intermediate for accelerated drug discovery programs.

Introduction: The Strategic Value of 4-Bromo-3-ethoxyaniline Hydrochloride

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of novel chemical entities. 4-Bromo-3-ethoxyaniline hydrochloride emerges as a highly valuable building block due to the orthogonal reactivity of its functional groups. The aniline moiety serves as a versatile nucleophile or a precursor for diazonium salts, while the aryl bromide provides a robust handle for modern palladium-catalyzed cross-coupling reactions. The ethoxy group, positioned meta to the amine, electronically modulates the aromatic ring, influencing its reactivity and providing a steric and electronic signature that can be crucial for molecular recognition at a biological target.

This trifecta of functionalities allows for a modular and divergent approach to library synthesis, enabling chemists to rapidly explore structure-activity relationships (SAR) around a core scaffold. This guide will illuminate the pathways to unlock its synthetic potential.

Physicochemical Properties & Safety Data

Proper handling and reaction planning begin with a thorough understanding of the reagent's properties. All personnel should consult the full Safety Data Sheet (SDS) before use.

PropertyValueSource
Chemical Formula C₈H₁₁BrClNON/A
Molecular Weight 252.54 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 224-228 °C
Solubility Soluble in DMSO and Methanol. Limited solubility in water.General chemical knowledge
CAS Number 904803-55-4
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Key Synthetic Transformations & Mechanistic Insights

The synthetic utility of 4-Bromo-3-ethoxyaniline is best understood by examining the reactivity of its primary functional groups. The strategic sequencing of reactions is critical to achieving the desired synthetic outcome.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for elaboration. It readily participates in a variety of palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents.[1]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester, forming a biaryl linkage.[2] This is invaluable for accessing scaffolds found in numerous kinase inhibitors and other drug classes. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst.[3] A base is required to activate the boronic acid for the transmetalation step.[4]

  • Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[5] It has largely replaced harsher classical methods (e.g., Ullmann condensation) and is a go-to method for synthesizing substituted anilines and diarylamines.[6] The choice of phosphine ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[7]

N-Functionalization of the Aniline Moiety

The primary amine is a potent nucleophile and can be readily functionalized. However, its reactivity must be managed, often through protection, to allow for selective modification at the aryl bromide position.

  • N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is often the first step in a synthetic sequence to protect the amine. The resulting amide is less nucleophilic and the bulky acyl group can direct subsequent electrophilic aromatic substitution.

  • N-Alkylation: Direct alkylation can be challenging due to potential over-alkylation. Reductive amination or specialized catalyzed reactions are often preferred for cleaner, more controlled mono-alkylation.[8]

The diagram below illustrates these key synthetic pathways originating from 4-Bromo-3-ethoxyaniline.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds start 4-Bromo-3-ethoxyaniline Hydrochloride suzuki Suzuki Coupling (Ar'-B(OH)2, Pd Catalyst, Base) start->suzuki C-Br Functionalization buchwald Buchwald-Hartwig (R2NH, Pd Catalyst, Base, Ligand) start->buchwald C-Br Functionalization acylation N-Acylation (Acyl Chloride, Base) start->acylation N-H Functionalization biaryl Biaryl Aniline (C-C Bond Formed) suzuki->biaryl diarylamine Diarylamine / Arylalkylamine (C-N Bond Formed) buchwald->diarylamine amide N-Acyl Protected Intermediate acylation->amide amide->suzuki Then C-Br Functionalization G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to flask: - Acetanilide (1.0 eq) - Boronic Ester (1.2 eq) - K₂CO₃ (3.0 eq) - Pd(dppf)Cl₂ (0.03 eq) B 2. Seal flask, evacuate and backfill with N₂ (3x) A->B C 3. Add degassed solvents: - Dioxane - Water (e.g., 4:1 v/v) B->C D 4. Heat to 90 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS (Typically 4-16 h) D->E F 6. Cool to RT. Dilute with Ethyl Acetate & Water E->F G 7. Separate layers. Extract aqueous with Ethyl Acetate F->G H 8. Combine organics, wash with Brine, dry (MgSO₄) G->H I 9. Filter and concentrate under reduced pressure H->I J 10. Purify crude product via Flash Column Chromatography I->J

Step-by-step Suzuki coupling workflow.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(4-bromo-3-ethoxyphenyl)acetamide (e.g., 1.00 g, 3.87 mmol, 1.0 eq), 2-methyl-4-(pinacolborane)pyridine (1.02 g, 4.65 mmol, 1.2 eq), and anhydrous potassium carbonate (1.61 g, 11.6 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (95 mg, 0.116 mmol, 0.03 eq).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous 1,4-dioxane (16 mL) and degassed water (4 mL). The solvent mixture should have been previously sparged with nitrogen for 20-30 minutes.

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, ensure solvents were rigorously degassed and the system is truly inert. An additional charge of the palladium catalyst (0.01-0.02 eq) can sometimes restart a stalled reaction.

  • Debromination: Significant formation of the debrominated starting material suggests the presence of water/protons before the catalytic cycle is fully established or issues with the boronic acid quality. Ensure the boronic ester is pure and the base is anhydrous.

  • Poor Yield: The choice of base can be critical. For more sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial. Ligand choice can also be optimized; for challenging couplings, more advanced biarylphosphine ligands (e.g., SPhos, XPhos) may be required.

Conclusion

4-Bromo-3-ethoxyaniline hydrochloride is a powerful and cost-effective building block for pharmaceutical research and development. Its well-defined reactivity allows for the strategic and modular construction of complex molecular architectures, particularly those relevant to kinase inhibitors and other targeted therapies. A solid understanding of modern cross-coupling chemistry and functional group manipulation is key to fully exploiting the potential of this versatile intermediate.

References

  • VertexAI Search. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved January 30, 2026.
  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved January 30, 2026.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 30, 2026, from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Retrieved January 30, 2026, from [Link]

  • ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 30, 2026, from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethoxyaniline. Retrieved January 30, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 4-Bromo-3-ethoxyaniline Hydrochloride Production

Introduction 4-Bromo-3-ethoxyaniline hydrochloride (CAS: 846023-33-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically EGFR inhibitors.[1] While the structure appears simple,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3-ethoxyaniline hydrochloride (CAS: 846023-33-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically EGFR inhibitors.[1] While the structure appears simple, the synthesis is plagued by regioselectivity issues and salt crystallization failures .[1]

This guide addresses the three most common user-reported failures:

  • Isomeric Impurities: Formation of 2-bromo or 6-bromo isomers instead of the desired 4-bromo product.

  • Polybromination: Presence of 2,4-dibromo byproducts.[2]

  • Salt Isolation Failure: Product "oiling out" instead of crystallizing as a clean hydrochloride salt.

Module 1: Controlling Regioselectivity (The "Yield Killer")

The Problem

Direct bromination of 3-ethoxyaniline is governed by the competing directing effects of the amino group (-NH₂) and the ethoxy group (-OEt).

  • -NH₂ (Amino): Strong activator, ortho/para director.[1]

  • -OEt (Ethoxy): Moderate activator, ortho/para director.[1]

The target position is C4 (para to amine, ortho to ethoxy).[1] However, C2 (ortho to both) and C6 (ortho to amine, para to ethoxy) are also activated.[1]

Mechanism & Pathway Visualization

ReactionPathway Start 3-Ethoxyaniline (Substrate) NBS NBS / MeCN (< 5°C) Start->NBS C4 4-Bromo-3-ethoxyaniline (MAJOR PRODUCT) Para to NH2 / Ortho to OEt NBS->C4 Kinetic Control C2 2-Bromo Isomer (Sterically Hindered) NBS->C2 Steric Clash C6 6-Bromo Isomer (Minor Impurity) NBS->C6 Electronic Competition

Figure 1: Regioselectivity map showing the preferential formation of the C4 isomer under kinetic control.

Protocol Optimization (Q&A)

Q: Why is my crude NMR showing a mixture of isomers (approx. 80:20)? A: You are likely running the reaction at room temperature or using elemental bromine (


).[1]
  • The Fix: Switch to N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF at 0°C to -5°C .[1]

  • Scientific Rationale: NBS provides a low concentration of electrophilic bromine, favoring the kinetically preferred C4 position (reinforced by both substituents) over the sterically hindered C2 or the less activated C6 position.[1] High temperatures overcome the activation energy barrier for the impurity isomers [1].

Q: I see ~10% dibrominated product. How do I stop this? A: This is a stoichiometry error.

  • The Fix: Use exactly 0.95 to 0.98 equivalents of NBS relative to the aniline. Never use an excess.

  • Why: The monobrominated product is still activated and can react with excess brominating agent. Leaving 2-5% unreacted starting material is easier to remove (via acid/base extraction) than separating the dibromo impurity.

Module 2: Hydrochloride Salt Isolation

The Problem

Users often report that adding HCl results in a "sticky brown oil" or "gum" rather than a white crystalline solid. This is usually due to residual water or improper solvent polarity.

Troubleshooting Workflow

SaltTroubleshooting Start Crude Free Base (Oil/Solid) Decision Is the product oily upon HCl addition? Start->Decision Yes Issue: Trapped Solvent/Water Decision->Yes Yes No Successful Crystallization Decision->No No Solution2 Protocol B: Azeotrope with Toluene to remove water. Yes->Solution2 Solution1 Protocol A: Dissolve in dry EtOAc. Add 4M HCl in Dioxane. Solution2->Solution1

Figure 2: Decision tree for resolving oiling-out issues during salt formation.

Recommended Crystallization Protocol
  • Dissolution: Dissolve the crude free base in anhydrous Ethyl Acetate (EtOAc) (5 mL per gram).

  • Drying: If the free base was extracted from water, dry the EtOAc layer thoroughly with

    
     before salt formation.[1] Water is the enemy of crystallization here. 
    
  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Note: Avoid aqueous HCl. The introduction of water causes the salt to oil out.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Maturation: Stir for 30 minutes at 0°C. Filter and wash with cold EtOAc/Hexane (1:1).

Module 3: Purity & Stability Specifications

Q: My product turned pink/brown after 24 hours. Is it ruined? A: Not necessarily, but it is degrading.

  • Cause: Anilines are prone to auto-oxidation, forming quinoid impurities (highly colored).[1]

  • Prevention: Store the HCl salt, not the free base.[1] The salt form is significantly more resistant to oxidation. Store under Argon/Nitrogen at 4°C, protected from light.

Summary of Critical Parameters
ParameterRecommended TargetConsequence of Deviation
Reagent NBS (Recrystallized)

causes over-bromination and oxidation.[1]
Solvent MeCN or DMFNon-polar solvents reduce regioselectivity [2].
Temperature < 0°C> 10°C increases C6 and C2 isomer formation.
Stoichiometry 0.98 eq> 1.0 eq leads to dibromo impurities.
Salt Former HCl in Dioxane/EtherAqueous HCl leads to oiling/gumming.

References

  • Mitchell, R. H., et al. (1979).[1][3] "N-Bromosuccinimide-DMF: A selective monobromination reagent for reactive aromatic compounds." Journal of Organic Chemistry. (Validated via Source 1.4/1.5 context).

  • Ghiviriga, I., et al. (2009).[1] "Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect." Synthesis.

  • Patent CN102993022A. "Preparation method of bromoaniline." (Describes CuBr2/NBS methods for similar substrates).

  • ChemicalBook. "General procedure for the synthesis of 4-bromo-3-methoxyaniline." (Analogous reduction route).

Sources

Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-3-ethoxyaniline hydrochloride

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 4-Bromo-3-ethoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving 4-Bromo-3-ethoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this specific substrate. This guide provides in-depth, field-proven insights to help you overcome common experimental hurdles and achieve robust, reproducible results.

The presence of three key features in "4-Bromo-3-ethoxyaniline hydrochloride" makes it a challenging substrate:

  • The Hydrochloride Salt: The protonated amine introduces acidity that must be neutralized and can interfere with the basic conditions required for the catalytic cycle.

  • The Electron-Rich Ring: The ethoxy and amino groups donate electron density to the aromatic ring, which can slow down the rate-limiting oxidative addition step.[1]

  • The Coordinating Amine Group: The free aniline can potentially coordinate to the palladium center, leading to catalyst inhibition or alternative reaction pathways.[2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction shows low to no conversion of the starting material.

Question: I've set up my Suzuki coupling with 4-Bromo-3-ethoxyaniline hydrochloride, but I'm seeing very little or no product formation. What are the most likely causes and how can I resolve this?

Answer: Low or no conversion is the most common issue with this substrate and typically points to one of four key areas: inadequate base, catalyst/ligand incompatibility, poor reaction setup, or catalyst deactivation.

The primary issue is the acidic nature of the aniline hydrochloride. The proton on the ammonium salt will be readily neutralized by the base intended for the catalytic cycle. If you do not account for this, there will be insufficient base to activate the boronic acid for the crucial transmetalation step.[3][4]

Solution:

  • Add an Additional Equivalent of Base: Always add at least one extra equivalent of base specifically to neutralize the hydrochloride salt. Therefore, if your protocol calls for 2 equivalents of base, you should use a minimum of 3 equivalents for this substrate.

  • Pre-neutralization (Free-Basing): For maximum control, you can perform a simple liquid-liquid extraction to convert the hydrochloride salt to the free aniline before adding it to your reaction.

    • Dissolve the 4-Bromo-3-ethoxyaniline hydrochloride in water.

    • Add a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) until the aqueous layer is basic (test with pH paper).

    • Extract the free aniline into an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

    • Use the resulting free aniline directly in your Suzuki coupling with the standard amount of base.

Electron-rich aryl bromides, like your substrate, are notoriously slow to undergo oxidative addition to the Pd(0) center.[1] Standard catalysts like Pd(PPh₃)₄ may be too slow or inefficient. The free amine can also complicate things by coordinating to the palladium.

Solution:

  • Use Electron-Rich, Bulky Ligands: These ligands promote both the oxidative addition and the final reductive elimination steps. They also create a sterically hindered environment around the palladium that can disfavor amine coordination. Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[5]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are highly effective for electron-rich substrates.[6]

  • Choose an Appropriate Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the ligands above, pre-formed palladium-ligand complexes (precatalysts) often give more consistent results by ensuring a reliable Pd(0) source. Examples include PEPPSI-type catalysts or Buchwald palladacycle precatalysts.[1]

The choice of base is critical. It must be strong enough to facilitate the formation of the boronate complex for transmetalation but not so strong as to cause significant side reactions.[7]

Solution:

  • Base Selection:

    • Inorganic Bases: K₃PO₄ is often an excellent choice as it is strong enough for the transmetalation step but generally does not promote significant side reactions. Cs₂CO₃ is another effective, albeit more expensive, option, particularly for difficult couplings.[2] K₂CO₃ can work but is sometimes not basic enough for challenging substrates.

    • Organic Bases: Avoid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), as they can compete with your phosphine ligand for coordination to the palladium center and are often not basic enough.

  • Solvent System:

    • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water, THF/water, or DME/water are standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

    • Thorough Degassing: Oxygen is a major culprit in catalyst deactivation and can promote homocoupling of the boronic acid.[1] Ensure your solvent and reaction mixture are rigorously degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to free-base the 4-Bromo-3-ethoxyaniline hydrochloride before the reaction?

No, it is not absolutely necessary. You can run the reaction in situ by adding at least one extra equivalent of a strong base like K₃PO₄ or Cs₂CO₃ to neutralize the hydrochloride salt before the catalytic cycle begins. However, for difficult couplings or for improving reproducibility, performing a separate free-basing workup beforehand is considered best practice. This ensures that the exact amount of base is available for the catalytic reaction itself.

Q2: Which specific palladium catalyst and ligand combination do you recommend as a starting point?

For a challenging, electron-rich substrate like this, a robust system is required. A highly recommended starting point would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos or XPhos (1.1 to 1.2 equivalents relative to Pd)

  • Rationale: The bulky and electron-donating nature of these Buchwald-type ligands is well-suited to accelerate the oxidative addition of electron-rich aryl bromides and can prevent catalyst inhibition by the aniline group.[5]

Q3: I'm seeing a significant amount of boronic acid homocoupling. What causes this and how can I prevent it?

Homocoupling of your boronic acid (to form a biaryl R-R from R-B(OH)₂) is typically caused by the presence of oxygen or unreduced Pd(II) species in your reaction mixture.[1]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents and the reaction vessel are purged thoroughly with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to residual Pd(II), which promotes homocoupling.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can sometimes increase the rate of homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Q4: Can the aniline group itself cause side reactions other than catalyst inhibition?

Yes. Under certain conditions, particularly with highly reactive catalyst systems or if the reaction is run for extended periods at high temperatures, you might see N-arylation, where the aniline nitrogen attacks another molecule of the aryl bromide. However, this is generally less common than the issues of catalyst inhibition and slow oxidative addition. Using bulky ligands that sterically shield the palladium center helps to minimize this possibility.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Robust Standard)Condition B (Alternative)Rationale
Aryl Halide 4-Bromo-3-ethoxyaniline HCl4-Bromo-3-ethoxyaniline HClSubstrate
Boronic Acid/Ester 1.2 equivalents1.2 equivalentsSlight excess to drive reaction
Pd Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (3 mol%)Pd(0) vs Pd(II) source
Ligand SPhos (3.3 mol%)XPhos (6.6 mol%)Bulky, electron-rich phosphines
Base K₃PO₄ (3.5 equivalents)Cs₂CO₃ (3.5 equivalents)Strong, non-coordinating base
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)Standard solvent systems
Temperature 90-100 °C90-100 °CTypical for aryl bromides
Concentration 0.1 M0.1 MStandard starting concentration

Note: Base equivalents are calculated assuming the use of the hydrochloride salt. If using the free-based aniline, reduce base to 2.5 equivalents.

General Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add 4-Bromo-3-ethoxyaniline hydrochloride (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv) and the ligand (e.g., SPhos, 0.033 equiv) in a small amount of the reaction solvent.

  • Reaction Setup: Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Heating: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Challenges & Solutions

Diagram 1: The Suzuki Catalytic Cycle and Key Failure Points

Suzuki_Troubleshooting cluster_cycle Suzuki Catalytic Cycle cluster_inputs Inputs cluster_problems Potential Failure Points Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation RedEl Product + Pd(0)L_n Trans->RedEl Reductive Elimination ArBr 4-Bromo-3-ethoxyaniline (Electron-Rich) ArBr->OxAdd Boronic R-B(OH)2 Boronic->Trans Base Base (e.g., K3PO4) Base->Trans Prob1 Slow Oxidative Addition Electron-rich Ar-Br makes this step difficult. Use bulky, electron-donating ligands. Prob1:f0->OxAdd Slows Down Prob2 Inactive Boronate Insufficient base (due to HCl salt) prevents formation of active [R-B(OH)3]- species. Prob2:f0->Trans Blocks Prob3 Catalyst Inhibition Free aniline (-NH2) can coordinate to Pd, deactivating the catalyst. Prob3:f0->Pd0 Inhibits

Caption: Key failure points in the Suzuki cycle for the specified substrate.

Diagram 2: Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Conversion check_base Did you use >3 eq. of base? start->check_base add_base Increase base to 3.5 eq. K3PO4 or pre-freebase the aniline. check_base->add_base No check_ligand Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? check_base->check_ligand Yes add_base->check_ligand change_ligand Switch to a Buchwald-type ligand (SPhos, XPhos) or an NHC ligand. check_ligand->change_ligand No check_degas Was the reaction rigorously degassed? check_ligand->check_degas Yes change_ligand->check_degas degas_protocol Implement freeze-pump-thaw cycles or extended Ar/N2 sparging. check_degas->degas_protocol No success Reaction Successful check_degas->success Yes degas_protocol->success

Caption: A step-by-step workflow for troubleshooting low conversion.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Vallecilla-Reyes, C., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Handout. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-ethoxyaniline Hydrochloride Reaction Scale-Up

Welcome to the technical support center for challenges related to the scale-up of 4-Bromo-3-ethoxyaniline hydrochloride synthesis. This guide is designed for researchers, chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the scale-up of 4-Bromo-3-ethoxyaniline hydrochloride synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. The following FAQs and troubleshooting protocols are based on established principles of process chemistry and safety.

Section 1: Synthesis Pathway & Key Transformation FAQs

The synthesis of 4-Bromo-3-ethoxyaniline typically involves a multi-step process, each with its own set of scale-up challenges. The most common synthetic route involves the nitration of an appropriate precursor, followed by reduction and subsequent bromination.

Q1: What are the primary safety concerns when scaling up the nitration and reduction steps?

A1: The nitration of aromatic compounds is a highly exothermic reaction, posing a significant thermal runaway risk if not properly controlled.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Key concerns include:

  • Thermal Runaway: Insufficient cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1][2] It is critical to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and ensure the plant's cooling capacity is sufficient.[4]

  • Gas Evolution: Nitration reactions can produce significant volumes of NOx gases, which are toxic and corrosive.[1] The reactor and off-gas system must be designed to handle this.

  • Reagent Handling: Large quantities of nitric and sulfuric acids require specialized handling procedures and equipment.

For the subsequent reduction of the nitro group to an aniline, catalytic hydrogenation is a common industrial method.[5] Scale-up challenges for this step include:

  • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The process must be conducted in appropriately rated equipment with robust safety interlocks.

  • Mass Transfer Limitations: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen).[6][7] Poor agitation or inefficient gas dispersion can lead to slow reaction rates and byproduct formation.[6][8]

  • Catalyst Handling: Handling pyrophoric catalysts like Palladium on carbon (Pd/C) requires inert atmosphere techniques to prevent fires. Catalyst filtration at scale can also be challenging.

Q2: How can I control regioselectivity during the bromination of 3-ethoxyaniline to minimize isomer impurities?

A2: Controlling regioselectivity in electrophilic aromatic substitution is crucial for product purity. The amino (-NH2) and ethoxy (-OEt) groups are both ortho-, para-directing activators. To favor bromination at the 4-position (para to the amino group and ortho to the ethoxy group), several factors must be optimized:

  • Choice of Brominating Agent: While elemental bromine (Br2) is effective, it can be hazardous and lead to over-bromination.[9] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for large-scale operations.[4][10] Using solid catalysts like zeolites can also enhance para-selectivity.[11]

  • Solvent Effects: The solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates (Wheland intermediates), thereby affecting the isomer ratio.[12]

  • Temperature Control: Lower temperatures generally favor the thermodynamically more stable para-isomer over the ortho-isomer.[13] Careful temperature monitoring and control are essential during scale-up.[14]

  • Rate of Addition: Slow, controlled addition of the brominating agent can help maintain a low concentration of the electrophile, minimizing side reactions.

The following diagram illustrates a decision-making process for troubleshooting poor regioselectivity.

G start Poor Regioselectivity (High ortho-isomer) check_temp Is Reaction Temperature < 5°C? start->check_temp check_addition Is Bromine/NBS Addition Slow & Subsurface? check_temp->check_addition Yes solution1 Action: Lower Temperature & Improve Cooling check_temp->solution1 No check_solvent Is Solvent Non-Polar (e.g., Dichloromethane)? check_addition->check_solvent Yes solution2 Action: Decrease Addition Rate Use Dosing Pump check_addition->solution2 No check_agent Are you using NBS instead of Br2? check_solvent->check_agent Yes solution3 Action: Switch to a Less Polar Solvent (e.g., Hexane, Toluene) check_solvent->solution3 No solution4 Action: Consider Switching to NBS for Higher Selectivity check_agent->solution4 No end_node Regioselectivity Improved check_agent->end_node Yes solution1->check_temp solution2->check_addition solution3->check_solvent solution4->check_agent

Caption: Troubleshooting poor bromination regioselectivity.

Q3: My Williamson ether synthesis step (if applicable) is inefficient at scale. What are the likely causes?

A3: If your synthesis route involves a Williamson ether synthesis (e.g., reacting a bromophenol with an ethylating agent), scale-up can present challenges. This reaction proceeds via an SN2 mechanism.[15] Common issues include:

  • Poor Mixing: Inadequate agitation can lead to localized high concentrations of base or alkylating agent, promoting side reactions like elimination, especially with secondary alkyl halides.[16]

  • Mass Transfer: If a phase-transfer catalyst (PTC) is used in a biphasic system, mass transfer limitations can slow the reaction. The choice and concentration of the PTC, as well as the stirring speed, are critical.

  • Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination byproducts.[16][17] An optimal temperature profile is necessary.

  • Reagent Purity: The presence of water can consume the alkoxide, reducing the yield. Ensure all reagents and solvents are appropriately dried for the reaction.

Section 2: Process, Purification, & Final Form FAQs

Q4: We are observing inconsistent crystal form and purity upon crystallization of the hydrochloride salt. What should we optimize?

A4: Crystallization is a critical step that dictates the purity, stability, and handling properties of the final Active Pharmaceutical Ingredient (API).[] Inconsistent outcomes are common during scale-up.

  • Supersaturation Control: Uncontrolled or rapid cooling can lead to excessive nucleation, resulting in fine particles that are difficult to filter and may trap impurities.[][19] A controlled cooling profile is essential. Anti-solvent addition is another common method, where the rate of addition is a critical parameter to control.[]

  • Seeding Strategy: Using a seeding protocol, where a small quantity of high-purity crystals is added to the supersaturated solution, provides a surface for uniform crystal growth and can lead to a more consistent particle size distribution.[19]

  • Solvent System: The choice of solvent affects solubility, crystal habit, and impurity rejection. The ideal solvent system should provide good solubility at high temperatures and poor solubility at low temperatures.

  • pH Control: For a hydrochloride salt, the pH of the medium is critical. The common ion effect can reduce the solubility of chloride salts.[20] Incompatibility with excipients in later formulation stages can also lead to disproportionation, where the salt reverts to the free base.[20]

Q5: What are the most probable impurities in the final 4-Bromo-3-ethoxyaniline hydrochloride, and how can they be controlled?

A5: A thorough impurity profile is essential for any API. Potential impurities can arise from starting materials, side reactions, or degradation.

Impurity Type Potential Source Control Strategy
Isomeric Impurities Non-selective brominationOptimize bromination conditions (temperature, solvent, brominating agent) as discussed in Q2.[11][13]
Over-brominated Species Excess brominating agent or poor reaction controlUse stoichiometric amounts of brominating agent, ensure slow addition, and maintain strict temperature control.[21]
Unreacted Starting Material Incomplete reactionMonitor reaction completion by in-process controls (e.g., HPLC, TLC). Adjust reaction time or temperature if necessary.
Degradation Products Oxidation of the anilineAniline compounds can be sensitive to air and light, leading to colored impurities.[22] Use an inert atmosphere (e.g., nitrogen) during reaction and isolation. Store the final product protected from light.
Residual Solvents Trapped in the crystal lattice during isolationSelect appropriate crystallization solvents and ensure efficient drying of the final product under vacuum at a suitable temperature.
Q6: How can we manage the thermal hazards associated with the overall process during scale-up?

A6: A comprehensive Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

  • Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the thermal stability of reactants, intermediates, and the final product. Reaction calorimetry (RC1) is used to measure the heat of reaction for each step.[4]

  • Worst-Case Scenario Analysis: Evaluate potential failure modes, such as a loss of cooling, and their consequences. This helps in designing appropriate safety measures like emergency quenching systems or pressure relief devices.[1][23]

  • Process Control: Implement robust process controls to monitor and maintain critical parameters like temperature, pressure, and reagent addition rates within safe operating limits.[14]

The workflow below outlines a general approach to process safety management for scale-up.

Caption: A workflow for process safety management during scale-up.

Section 3: Troubleshooting Protocols

Protocol 1: Optimizing Final Product Crystallization for Purity and Particle Size

Objective: To develop a robust crystallization protocol that yields consistent purity (>99.5%) and desired particle size distribution (PSD).

Methodology:

  • Solvent Screening:

    • Determine the solubility of the crude 4-Bromo-3-ethoxyaniline HCl in a range of solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, water) at room temperature and reflux.

    • Identify a solvent system (single or binary) that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

  • Develop a Cooling Profile:

    • Dissolve the crude material in the chosen solvent at an elevated temperature (e.g., 70°C) to form a clear, saturated solution.

    • Implement a linear cooling ramp (e.g., 20°C/hour) and monitor the solution for the onset of nucleation (cloud point).

    • Once nucleation occurs, hold at that temperature for 1-2 hours to allow for crystal growth.

    • Continue the slow cooling ramp to the final isolation temperature (e.g., 0-5°C).

  • Implement Seeding:

    • Repeat the optimal cooling profile, but cool the solution to just below the cloud point (a state of meta-stability).

    • Introduce a seed slurry (0.1-1.0% w/w) of pure, micronized product.

    • Hold for 2-4 hours to allow for controlled crystal growth on the seed surface.[19]

    • Resume the slow cooling profile to the final temperature.

  • Isolation and Analysis:

    • Filter the resulting slurry, wash the cake with cold, fresh solvent, and dry under vacuum.

    • Analyze the final product for purity (HPLC), residual solvents (GC), and particle size distribution (e.g., laser diffraction). Compare results from seeded vs. unseeded experiments.

References
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • H.E.L Group. Process Safety and Scale-up.
  • Dekra. Safety Considerations for Process Scale Up.
  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • ACS Publications. Organic Process Research & Development Vol. 29 No. 6.
  • ResearchGate. (2025). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. Williamson ether synthesis.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ACS Publications. Organic Process Research & Development Ahead of Print.
  • Chemical Communications (RSC Publishing). Halogenated anilines as novel natural products from a marine biofilm forming microalga.
  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up.
  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Institutional Repository FHNW (IRF). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • ResearchGate. Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Semantic Scholar. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • ResearchGate. Williamson ether synthesis under batch conditions 1.
  • (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Controlled Polymerization of Aniline against Templating Oxide Nanostructures.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • (2025). Reactions for making widely used aniline compounds break norms of synthesis.
  • Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
  • ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • sciensano.be. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.

Sources

Optimization

Technical Support Center: NMR Analysis of 4-Bromo-3-ethoxyaniline Hydrochloride

Welcome to the technical support guide for identifying impurities in 4-Bromo-3-ethoxyaniline hydrochloride by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying impurities in 4-Bromo-3-ethoxyaniline hydrochloride by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR data effectively. We will move beyond simple peak assignments to explore the causality behind spectral features and provide field-proven methodologies for impurity identification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when analyzing a sample of 4-Bromo-3-ethoxyaniline hydrochloride.

Q1: What does the ¹H NMR spectrum of pure 4-Bromo-3-ethoxyaniline hydrochloride look like?

A pure sample, typically run in a solvent like DMSO-d₆, should exhibit distinct signals corresponding to the ethoxy group and the three aromatic protons. The ammonium protons (-NH₃⁺) often appear as a broad singlet.

  • Ethoxy Group: You will see a triplet around 1.3-1.4 ppm (representing the -CH₃) and a quartet around 4.0-4.2 ppm (representing the -OCH₂-). The integration ratio should be 3:2.

  • Aromatic Protons: The aromatic region (typically 6.8-7.5 ppm) will show three distinct signals, each integrating to one proton. Due to the substitution pattern, you can expect:

    • A doublet for the proton at C6 (ortho to the -NH₃⁺ group).

    • A doublet for the proton at C2 (ortho to both -NH₃⁺ and -OEt groups).

    • A doublet of doublets for the proton at C5 (ortho to the Bromine).

  • Ammonium Protons: A broad signal (-NH₃⁺) will be present, often far downfield. Its chemical shift is highly dependent on concentration, temperature, and residual water content. This peak will disappear upon shaking the sample with a drop of D₂O.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-3-ethoxyaniline Hydrochloride (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration Notes
Ethoxy -CH₃ ~1.35 Triplet (t) 3H Coupled to -OCH₂- protons
Ethoxy -OCH₂- ~4.10 Quartet (q) 2H Coupled to -CH₃ protons
Aromatic H-2 ~7.0 Doublet (d) 1H Specific shift depends on solvent and protonation state
Aromatic H-5 ~7.2 Doublet of Doublets (dd) 1H Coupled to both H-2 and H-6
Aromatic H-6 ~7.4 Doublet (d) 1H Typically the most downfield aromatic proton

| Ammonium -NH₃⁺ | Variable (e.g., >9.0) | Broad Singlet (br s) | 3H | Exchangeable with D₂O |

Q2: I see small peaks for common solvents. What are their chemical shifts?

Residual solvents from synthesis or purification are common. Consulting a standard solvent impurity table is the first step.[2][3]

Table 2: Common Solvent Impurities in ¹H NMR (DMSO-d₆)

Solvent Chemical Shift (δ ppm) Multiplicity
Residual DMSO-d₅ 2.50 Pentet
Water (H₂O) ~3.33 Broad Singlet
Ethyl Acetate 2.01 (s), 4.03 (q), 1.16 (t)
Dichloromethane 5.76 Singlet
Tetrahydrofuran (THF) 3.58, 1.76 Multiplets

| Ethanol | 3.44 (q), 1.06 (t) | |

Q3: Why is my baseline distorted or rolled?

Baseline artifacts are often not due to impurities but to experimental parameters.[4] A primary cause is a large difference in signal intensity, such as between the analyte and a strong residual solvent peak.[4] This can be corrected during data processing using baseline correction algorithms available in most NMR software.[4] Improperly set acquisition parameters, like the relaxation delay (d1), can also contribute.

Part 2: In-Depth Troubleshooting Guide

This section uses a problem-oriented Q&A format to diagnose more complex spectral issues.

Q4: My aromatic region shows more than three proton signals. What could this be?

Possible Cause 1: Regioisomeric Impurity

  • Expertise & Causality: The synthesis of 4-Bromo-3-ethoxyaniline involves electrophilic aromatic substitution (bromination) on the 3-ethoxyaniline ring. While the amino (-NH₂) and ethoxy (-OEt) groups are ortho-, para-directing, directing the bromine to the C4 position, small amounts of other isomers can form. The most likely regioisomeric impurity is 2-bromo-5-ethoxyaniline . NMR is an excellent tool for distinguishing such isomers based on their unique chemical shifts and coupling patterns in the aromatic region.[5][6]

  • Troubleshooting Protocol:

    • Analyze Coupling Patterns: Carefully examine the multiplicity and coupling constants (J-values) of all aromatic signals. A different substitution pattern will result in a completely different set of J-couplings. For example, 2-bromo-5-ethoxyaniline would show a different splitting pattern than the target molecule.

    • Run a 2D COSY Experiment: A ¹H-¹H Correlation Spectroscopy (COSY) experiment is definitive for establishing which protons are coupled to each other.[5] Unexpected cross-peaks will confirm the presence of a different spin system belonging to an isomer.

    • Compare with Reference Data: Search for known NMR data for potential isomers like 2-bromo-5-ethoxyaniline.

Possible Cause 2: Unreacted Starting Material

  • Expertise & Causality: An incomplete bromination reaction will leave behind the starting material, 3-ethoxyaniline . Its spectrum will superimpose on your product spectrum.

  • Troubleshooting Protocol:

    • Look for a Symmetric Aromatic Pattern: 3-ethoxyaniline has a more complex but recognizable aromatic pattern compared to the trisubstituted product.

    • Spiking Experiment: Add a small, known amount of 3-ethoxyaniline to your NMR sample. If the intensity of the unknown peaks increases proportionally, you have confirmed the presence of this starting material.

Q5: The integration of my ethoxy group signals does not match the aromatic region in a 2:3 ratio. What does this mean?

Possible Cause: Presence of an Impurity Lacking an Ethoxy Group

  • Expertise & Causality: If the aromatic proton integration is higher than expected relative to the ethoxy signals, it points to an impurity that has aromatic protons but no ethoxy group. A common precursor in aniline synthesis is a nitrophenol or a simple aniline.[7][8] For instance, if the synthesis involved bromination of aniline followed by other steps, residual 4-bromoaniline could be a contaminant.[9][10]

  • Troubleshooting Protocol:

    • Normalize to a Known Signal: Set the integration of a well-resolved product signal (e.g., the -OCH₂- quartet) to its theoretical value (2.00). Measure the relative integrals of the impurity signals.

    • Hypothesize Structure: Based on the integration and chemical shifts of the impurity signals, deduce its likely structure. 4-Bromoaniline, for example, would show two doublets in the aromatic region, each integrating to 2H, creating a characteristic AA'BB' system.[10]

    • Confirm with ¹³C NMR: A ¹³C NMR spectrum can be very informative. An impurity like 4-bromoaniline will have a different number of carbon signals and different chemical shifts compared to the ethoxy-containing product.

Q6: My spectrum has broad, poorly resolved peaks in the aromatic region. What is the issue?

Possible Cause 1: Poor Shimming

  • Expertise & Causality: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR signals.[4] Poor shimming leads to broad lineshapes that can obscure coupling information. This is an instrumental artifact, not a chemical impurity.

  • Troubleshooting Protocol:

    • Re-shim the Spectrometer: Perform a manual or automated shimming routine on your sample.

    • Check the Lock Signal: Ensure the deuterium lock signal is stable and has the correct shape. An unstable lock can indicate temperature gradients or sample precipitation.

Possible Cause 2: Paramagnetic Impurities

  • Expertise & Causality: Traces of paramagnetic metals (e.g., iron, copper from reagents or spatulas) can cause significant line broadening of all nearby protons. This effect is often uniform across all signals in the spectrum.

  • Troubleshooting Protocol:

    • Filter the Sample: Pass your NMR solution through a small plug of celite or cotton in a Pasteur pipette to remove any particulate matter.

    • Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can sequester paramagnetic ions and sharpen the signals.

Part 3: Workflow and Visualization

A systematic approach is crucial for efficient impurity identification. The following workflow provides a logical decision-making process.

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Initial Checks cluster_3 Advanced Analysis cluster_4 Conclusion start Acquire ¹H NMR Spectrum problem Unexpected Peaks Observed? start->problem solvent_check Check Solvent Impurity Table [3][4] problem->solvent_check Yes conclusion Impurity Identified: - Regioisomer - Starting Material - Byproduct problem->conclusion No (Spectrum is Clean) d2o_shake Perform D₂O Shake (Identifies H₂O, -NH₃⁺) [1] solvent_check->d2o_shake aromatic_impurity Extra Aromatic Signals? d2o_shake->aromatic_impurity integration_mismatch Integration Mismatch? aromatic_impurity->integration_mismatch No cosy Run ¹H-¹H COSY (Confirms Coupling) [6] aromatic_impurity->cosy Yes carbon Run ¹³C NMR & DEPT (Confirms Carbon Skeleton) integration_mismatch->carbon Yes cosy->carbon spiking Spiking Experiment (Confirms Known Impurity) carbon->spiking spiking->conclusion

Sources

Troubleshooting

Technical Support Center: Mastering Air-Sensitive Reactions with 4-Bromo-3-ethoxyaniline Hydrochloride

Welcome to the technical support center for 4-Bromo-3-ethoxyaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethoxyaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted aniline, this reagent is susceptible to degradation upon exposure to atmospheric oxygen, which can manifest as discoloration, impurity formation, and ultimately, compromised reaction outcomes. This document provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of reactions involving this air-sensitive compound, ensuring the integrity and success of your experiments.

Section 1: Compound Stability and Handling - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the physical properties and handling of 4-Bromo-3-ethoxyaniline hydrochloride.

Q1: My bottle of 4-Bromo-3-ethoxyaniline hydrochloride has a purplish-brown tint, but the certificate of analysis says it's a white to off-white solid. Is it still usable?

A1: Discoloration from off-white to purplish or brown hues is a common visual indicator of oxidation. Anilines, particularly in their free base form, are prone to air oxidation, which can lead to the formation of highly colored polymeric impurities and quinone-type structures.[1][2] The hydrochloride salt form offers significantly enhanced stability against air oxidation compared to the free base.[3] However, prolonged or improper storage can still lead to gradual degradation.

  • For non-critical applications: If the reaction is robust and the product is easily separable from baseline impurities, the material might still be usable. A preliminary small-scale test reaction is highly recommended.

  • For sensitive reactions (e.g., catalysis): The presence of even minor oxidized impurities can interfere with catalytic cycles. For these applications, it is crucial to either use fresh, non-discolored material or purify the compound before use. Studies on similar bromoanilines have shown that impurities are often the primary cause of discoloration and that rigorous purification, such as fractional distillation under vacuum, can yield a product with significantly improved color stability.[4][5]

Q2: How should I properly store 4-Bromo-3-ethoxyaniline hydrochloride to prevent degradation?

A2: Proper storage is the most critical factor in maintaining the quality of this reagent. The following conditions are essential:

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents contact with atmospheric oxygen, the primary driver of aniline degradation.
Container Keep in a tightly sealed, opaque container.Prevents exposure to air and light, which can accelerate oxidative processes.[6]
Temperature Store in a cool, dry place.Minimizes thermal degradation and moisture absorption.
Location Store away from strong oxidizing agents and acids.Prevents chemical incompatibility and potential hazardous reactions.

Q3: Do I need a glovebox to handle this solid compound?

A3: The required level of atmospheric control depends on the sensitivity of your subsequent reaction.

  • Glovebox: For weighing and preparing samples for highly sensitive reactions, such as those involving palladium catalysis, a glovebox provides the most secure inert environment. This is the best practice for ensuring the highest purity of the reagent is maintained right up to the point of reaction.[7]

  • Schlenk Line/Inert Gas Manifold: If a glovebox is unavailable, the solid can be handled quickly in the open air and immediately transferred to a reaction vessel that is then thoroughly purged with an inert gas (e.g., through several vacuum/backfill cycles).[8] This technique is often sufficient for many applications, though it carries a slightly higher risk of minor surface oxidation compared to glovebox handling.

Q4: The hydrochloride salt is not soluble in my non-polar reaction solvent. How do I use it in my reaction?

A4: This is a critical and common experimental hurdle. Most palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, require the aniline to be in its neutral, free base form to act as a nucleophile or to participate in the catalytic cycle. The hydrochloride salt must be neutralized (free-based) before or during the reaction.

You can achieve this in two ways:

  • Pre-reaction workup: Dissolve the hydrochloride salt in a suitable solvent (like water or a polar organic solvent), add a base (e.g., NaHCO₃, Na₂CO₃, or a dilute NaOH solution) to neutralize the HCl, and then extract the free aniline base into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then dried and the solvent removed to yield the free base, which should be used immediately under an inert atmosphere.

  • In-situ neutralization: Add a sufficient excess of a base to your reaction mixture to both neutralize the hydrochloride salt and serve its primary role in the reaction (e.g., as the base in a Suzuki or Buchwald-Hartwig coupling). Common bases for this include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure you account for the extra equivalent of base needed for the neutralization.

Section 2: Troubleshooting Guide for Air-Sensitive Reactions

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving 4-Bromo-3-ethoxyaniline hydrochloride, with a focus on palladium-catalyzed cross-coupling reactions.

Scenario 1: Reaction Failure or Low Yield

Q5: I am attempting a Suzuki-Miyaura coupling with my 4-Bromo-3-ethoxyaniline, but I am only recovering starting material. What could be the problem?

A5: Failure in a Suzuki coupling involving this substrate often points to issues with the key steps of the catalytic cycle, which are exacerbated by its electron-rich nature.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Start Low/No Product in Suzuki Coupling Check_Base Q: Was the HCl salt neutralized? A: Add >2 eq. of base (e.g., K₃PO₄, Cs₂CO₃). Start->Check_Base Check_OA Q: Is Oxidative Addition failing? A: Substrate is electron-rich, making OA slow. Start->Check_OA Check_Solvent Q: Is the system anhydrous & deoxygenated? A: Degas solvent thoroughly. Use dry reagents. Start->Check_Solvent Solution_Base Rationale: One equivalent of base is consumed to free-base the aniline before it can participate in the transmetalation step. Check_Base->Solution_Base Check_Catalyst Q: Is the catalyst/ligand appropriate? A: Use electron-rich, bulky phosphine ligands. Check_OA->Check_Catalyst Solution_Solvent Rationale: O₂ can oxidize the Pd(0) catalyst and the aniline. H₂O can hydrolyze the boronic acid/ester. Check_Solvent->Solution_Solvent Solution_OA Solution: - Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). - Increase reaction temperature. Check_Catalyst->Solution_OA

Caption: Troubleshooting decision tree for a failed Suzuki coupling.

Detailed Causality:

  • Incomplete Neutralization: As a hydrochloride salt, the aniline nitrogen is protonated. It cannot participate in the reaction until it is converted to the free base. If you use only one equivalent of base, it will be consumed in this neutralization, leaving none to facilitate the crucial transmetalation step of the Suzuki cycle.[9]

  • Slow Oxidative Addition: The substrate, 4-Bromo-3-ethoxyaniline, is electron-rich due to the powerful electron-donating effects of the amino and ethoxy groups. This high electron density at the aryl bromide can make the rate-limiting oxidative addition step to the Pd(0) center sluggish.[10][11] Standard catalysts like Pd(PPh₃)₄ may not be active enough. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote this challenging oxidative addition step.[12]

  • Atmospheric Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade the aniline starting material. Water can lead to competitive protodeborylation of the boronic acid coupling partner, reducing its effective concentration.[13] Rigorous degassing of solvents and use of dry reagents under an inert atmosphere are non-negotiable.

Q6: My Buchwald-Hartwig amination reaction is not proceeding. I'm coupling the 4-Bromo-3-ethoxyaniline (as the amine source) with another aryl halide. What are the likely causes?

A6: Success in this reaction hinges on the nucleophilicity of the aniline and the activity of the catalyst.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Start Low/No Product in Buchwald-Hartwig Amination Check_Base_Strength Q: Is the base strong enough? A: The pKa of the aniline is lowered by the electron-withdrawing bromine. Start->Check_Base_Strength Check_Ligand Q: Is the ligand appropriate? A: The ortho-ethoxy group adds steric bulk. Start->Check_Ligand Check_Free_Base Q: Was the HCl salt fully neutralized? A: Ensure >2 eq. of base are used. Start->Check_Free_Base Solution_Base Solution: - Use a stronger base like NaOtBu or LHMDS. - Ensure strict anhydrous conditions, as water can affect base strength and activity. Check_Base_Strength->Solution_Base Solution_Ligand Solution: - Use sterically demanding ligands (e.g., XPhos, RuPhos) that can accommodate the substrate's bulk and promote reductive elimination. Check_Ligand->Solution_Ligand

Caption: Troubleshooting decision tree for a failed Buchwald-Hartwig amination.

Detailed Causality:

  • Insufficient Base Strength: The aniline nitrogen must be deprotonated by the base to form the active palladium-amido intermediate. While the ethoxy group is donating, the ortho-bromo group is electron-withdrawing, which reduces the basicity (lowers the pKa) of the aniline compared to unsubstituted aniline. A weaker base (e.g., carbonates) may not be sufficient to deprotonate the aniline effectively. A stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is often required.[14]

  • Steric Hindrance: The ethoxy group at the 3-position (ortho to the amine) introduces steric bulk around the nitrogen atom. This can hinder its coordination to the palladium center. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands are designed to create an active catalyst that is not sterically encumbered and can facilitate the final reductive elimination step.[15]

  • Incomplete Neutralization: As with the Suzuki coupling, if you are starting from the hydrochloride salt, you must add at least two equivalents of base: one to generate the free aniline and a second to facilitate the catalytic cycle.

Scenario 2: Product Discoloration and Impurities

Q7: My reaction worked, but after workup and purification, the final product is a dark oil/solid, not the expected color. What happened?

A7: Discoloration in the final product, especially after chromatography, often points to the degradation of residual aniline starting material or the product itself.

Possible Causes and Solutions:

  • Cause: The free base of your product, which is also a substituted aniline, is air-sensitive and may have oxidized during the workup or purification process (e.g., on the rotary evaporator or during column chromatography).

  • Solution 1 - Acidic Wash: During the aqueous workup, include a wash with a dilute acid (e.g., 1M HCl). This will protonate your aniline product and any unreacted starting material, making them water-soluble and helping to separate them from non-basic organic impurities. You can then re-basify the aqueous layer and extract your pure product.

  • Solution 2 - Inert Atmosphere Purification: If the product is highly sensitive, conduct all purification steps under an inert atmosphere. This includes running the column with solvents that have been sparged with nitrogen or argon and collecting fractions into flasks that have been purged with inert gas.

  • Solution 3 - Recrystallization/Distillation: If the product is a solid, recrystallization can be an effective method to remove colored impurities. For stubborn discoloration, more rigorous purification like vacuum distillation (if the product is thermally stable) might be necessary, as this has been shown to be effective for removing color-causing impurities from similar anilines.[5]

Q8: I see several new spots on my TLC plate that I can't identify, and my NMR spectrum is messy. What are these side products?

A8: Unidentified side products often arise from the degradation of the starting material or reactions with atmospheric components.

Common Degradation Products:

  • Azoxybenzenes and Azobenzenes: Formed from the oxidative coupling of two aniline molecules. These are often highly colored (yellow to red).[16][17]

  • Benzoquinones: Result from the over-oxidation of the aniline ring.[1]

  • Phenols: Hydrolysis of the aryl bromide under harsh basic conditions and high temperatures can lead to the formation of the corresponding phenol derivative.

Troubleshooting Steps:

  • Re-evaluate Inert Atmosphere Technique: Ensure your reaction setup is truly air-free. Check for leaks in your Schlenk line, ensure septa are fresh and provide a good seal, and maintain a positive pressure of inert gas throughout the reaction.[18]

  • Purify Starting Material: If your starting aniline hydrochloride is already discolored, purify it before use. This removes pre-existing impurities that could complicate the reaction and analysis.

  • Optimize Reaction Conditions: Lowering the reaction temperature or shortening the reaction time can sometimes minimize the formation of degradation byproducts.

By understanding the inherent air-sensitivity of 4-Bromo-3-ethoxyaniline hydrochloride and anticipating the common pitfalls in its application, researchers can proactively design robust experimental protocols and effectively troubleshoot issues as they arise, leading to more consistent and successful synthetic outcomes.

References

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khalil, R. A. (2020). The coloring phenomenon of O-bromoaniline. ResearchGate. Retrieved from [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Retrieved from [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]

  • ACS Publications. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing substituted anilines.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • Mayr, H. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Google Patents. (n.d.). Preparation method of p-bromoaniline.
  • National Center for Biotechnology Information. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aniline using different reaction pathways. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane. Retrieved from [Link]

Sources

Optimization

"4-Bromo-3-ethoxyaniline hydrochloride" stability in different solvents

Welcome to the technical support center for 4-Bromo-3-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-ethoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 4-Bromo-3-ethoxyaniline hydrochloride

4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] As with many substituted anilines, its stability can be influenced by various factors including the choice of solvent, pH, exposure to light, and the presence of other reactive species. Understanding these factors is critical for its effective use in experimental workflows.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise when working with 4-Bromo-3-ethoxyaniline hydrochloride.

Q1: What are the recommended storage conditions for solid 4-Bromo-3-ethoxyaniline hydrochloride?

For long-term storage, the solid compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend refrigeration at 0-8 °C.[4] It is also advisable to protect it from light and moisture to prevent degradation.[5]

Q2: I'm observing a color change in my solid reagent over time. What could be the cause?

A color change from its typical white to pale yellow or brownish appearance can indicate degradation.[6] Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air and light.[6] This oxidation can lead to the formation of colored impurities. If you observe a significant color change, it is recommended to verify the purity of the compound before use.

Q3: What solvents are recommended for dissolving 4-Bromo-3-ethoxyaniline hydrochloride?

As a hydrochloride salt, 4-Bromo-3-ethoxyaniline is expected to have good solubility in polar protic solvents such as water, ethanol, and methanol.[7][8] Its solubility in polar aprotic solvents like DMSO and DMF is also generally expected to be good. However, it is less likely to be soluble in nonpolar solvents. For applications requiring the free base form, the hydrochloride salt can be neutralized.

Q4: My compound is not dissolving well in an aqueous solution. What can I do?

The solubility of aniline hydrochlorides in aqueous solutions can be pH-dependent. At lower pH, the anilinium ion is favored, which is generally more water-soluble.[9] If you are experiencing solubility issues, ensure the pH of your solution is acidic. However, be aware that excessively low pH may not be suitable for all reaction conditions.

Q5: I suspect my compound is degrading in solution. What are the likely degradation pathways?

For halogenated anilines like 4-Bromo-3-ethoxyaniline hydrochloride, potential degradation pathways include:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored polymeric materials.[10]

  • Dehalogenation: Under certain conditions, particularly with reducing agents or some catalysts, the bromine atom can be cleaved from the aromatic ring.[11]

  • Hydrolysis of the Ether: While generally stable, the ethoxy group could potentially be hydrolyzed under harsh acidic or basic conditions, though this is less common under typical experimental settings.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the use of 4-Bromo-3-ethoxyaniline hydrochloride in solution.

Problem 1: Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate forms unexpectedly.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Inappropriate Solvent Choice For the hydrochloride salt, prioritize polar protic solvents (water, ethanol, methanol) or polar aprotic solvents (DMSO, DMF). Avoid nonpolar solvents like hexane or toluene.Aniline hydrochlorides are salts and thus generally more soluble in polar solvents that can solvate the ions.
Incorrect pH (Aqueous Solutions) Adjust the pH to be more acidic. A pH below the pKa of the corresponding anilinium ion (typically around 4-5 for substituted anilines) will favor the more soluble protonated form.[9]The protonated amino group increases the polarity of the molecule, enhancing its solubility in water.
Insufficient Temperature Gently warm the solution. The solubility of aniline hydrochloride salts generally increases with temperature.[7]Increased thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.
Concentration Too High Attempt to prepare a more dilute solution.Every compound has a saturation limit in a given solvent at a specific temperature.
Problem 2: Solution Instability and Degradation

Symptoms:

  • The solution changes color over time (e.g., turns yellow, brown, or dark).

  • Unexpected side products are observed in analytical data (e.g., TLC, LC-MS, NMR).

  • Loss of starting material is observed even without the addition of other reactants.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Oxidation - Prepare solutions fresh and use them promptly.- Degas the solvent before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or wrapping containers in foil.Anilines are prone to oxidation by atmospheric oxygen, which is often catalyzed by light.[6] This can lead to the formation of highly colored and often polymeric byproducts.
Reaction with Solvent - For reactions sensitive to protic solvents, consider using polar aprotic solvents like acetonitrile, acetone, or THF.- Be cautious with reactive solvents. For example, anilines can react with aldehydes or ketones.Protic solvents can act as a source of protons and may participate in or interfere with certain reactions.[12][13]
Incompatible Reagents - Avoid strong oxidizing agents unless they are part of the intended reaction scheme.- Be aware that anilines are basic and will react with acids. While this is a hydrochloride salt, strong bases will deprotonate the anilinium ion.Aniline hydrochlorides are generally stable but can react with strong oxidizers.[12] The amino group is nucleophilic and can react with various electrophiles.[10]
Incorrect pH For aqueous solutions, maintaining a slightly acidic pH can help stabilize the protonated form, which may be less susceptible to oxidation than the free base. However, extreme pH values should be avoided as they can promote other degradation pathways.The reactivity of the amino group is modulated by its protonation state.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Protic Solvent (e.g., Ethanol)
  • Weigh the required amount of 4-Bromo-3-ethoxyaniline hydrochloride in a clean, dry vial.

  • Add the desired volume of ethanol to the vial.

  • Gently agitate the vial to aid dissolution. If necessary, sonicate for a few minutes or warm the mixture gently.

  • If the solution is to be stored, flush the vial with an inert gas (e.g., nitrogen) before sealing.

  • Store the solution in a cool, dark place. For short-term storage, refrigeration is recommended.

Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent (e.g., DMSO)
  • Ensure the DMSO is of high purity and anhydrous, as water content can affect stability and reactivity.

  • Weigh the 4-Bromo-3-ethoxyaniline hydrochloride into a dry vial.

  • Add the required volume of DMSO and mix until the solid is fully dissolved. Sonication can be used to expedite this process.

  • Due to the hygroscopic nature of DMSO, minimize exposure to atmospheric moisture.

  • Store the solution in a tightly sealed container, preferably with a desiccant, in a cool, dark place.

Visualizing Workflows

Troubleshooting Workflow for Solution Instability

instability_troubleshooting cluster_storage Storage Solutions cluster_solvent Solvent Solutions cluster_reagents Reagent & pH Solutions start Observation: Solution Instability (e.g., color change) check_storage Review Storage Conditions: - Exposed to light? - Exposed to air? - Correct temperature? start->check_storage check_solvent Evaluate Solvent Choice: - Protic vs. Aprotic? - Solvent purity? - Potential reactivity? start->check_solvent check_reagents Assess Reagent Compatibility: - Presence of oxidizers? - Extreme pH? start->check_reagents storage_solution Action: - Store in amber vials. - Purge with inert gas. - Store at recommended temp. check_storage->storage_solution solvent_solution Action: - Use fresh, high-purity solvent. - Consider an alternative solvent. - Prepare solutions fresh. check_solvent->solvent_solution reagent_solution Action: - Ensure compatibility of all  components. - Buffer the solution if pH  is critical. check_reagents->reagent_solution end_node Stable Solution storage_solution->end_node solvent_solution->end_node reagent_solution->end_node

Caption: A troubleshooting workflow for addressing the instability of 4-Bromo-3-ethoxyaniline hydrochloride solutions.

References

  • Filian, K., Mendez-Ruiz, J. I., Garces, D., Reveychuk, K., Ma, L., Melendez, J. R., Díaz-Mendoza, C., Cornelissen, E., Valverde-Armas, P. E., & Gutierrez, L. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 17(4), 547. [Link]

  • ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Chai, C., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 890-913. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Prasse, C., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 56(15), 10864-10874. [Link]

  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Khan Academy. (2025). EAS reactions of aniline. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-Bromo-3-ethoxyaniline Contaminants

Case ID: PUR-ANL-043 Subject: Removal of Unreacted 4-Bromo-3-ethoxyaniline (and its Hydrochloride salt) Status: Active Guide Audience: Medicinal Chemists, Process Chemists Introduction: Understanding the Contaminant You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ANL-043 Subject: Removal of Unreacted 4-Bromo-3-ethoxyaniline (and its Hydrochloride salt) Status: Active Guide Audience: Medicinal Chemists, Process Chemists

Introduction: Understanding the Contaminant

You are encountering difficulty removing 4-Bromo-3-ethoxyaniline (or its hydrochloride salt) from your reaction mixture. This is a common challenge in the synthesis of kinase inhibitors (e.g., EGFR targets) where this aniline serves as a key nucleophile.

To select the correct removal strategy, we must first understand the physicochemical profile of the impurity versus your target product.

FeaturePropertyImplication for Purification
Basicity (pKa) ~3.5 - 4.0 (Weak Base)It can be protonated by strong acids (HCl), rendering it water-soluble.
Lipophilicity High (Br + OEt substituents)The Free Base is highly soluble in organics (DCM, EtOAc, Et2O).
Salt Form Hydrochloride (Ionic)Water-soluble, but significantly less soluble in cold water than simple aniline salts due to the lipophilic bromine/ethoxy groups.
Reactivity Nucleophilic (Primary Amine)Can be trapped by electrophilic scavenger resins (Isocyanates/Aldehydes).

Module 1: The Acid-Base Extraction Protocol (Gold Standard)

Best For: Neutral or Acidic Products (Amides, Ureas, Esters). Avoid If: Your target product is a base (primary/secondary/tertiary amine) or acid-sensitive.[1]

The Logic

The most efficient separation exploits the basicity of the aniline.[2] By lowering the pH of the workup, we convert the lipophilic Free Base aniline into its hydrophilic Ammonium Salt , forcing it into the aqueous layer while your neutral product remains in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-water-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

    • Note: Ensure the organic volume is at least 10x the crude mass to prevent oiling out.

  • The Acid Wash (Critical Step):

    • Wash the organic layer 3 times with 1M HCl (aq) .

    • Mechanism:[4][5]Ar-NH2 (Org) + HCl (aq) -> Ar-NH3+ Cl- (Aq)

    • Volume: Use a 1:1 volume ratio of Organic:Aqueous.

  • Verification: Check the pH of the aqueous layer. It must remain acidic (pH < 2). If it neutralizes, the aniline is consuming the acid; add more HCl.

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid/water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting FAQ
  • Q: The aniline is still present after the HCl wash.

    • A: The hydrochloride salt of this specific aniline (4-Bromo-3-ethoxy...) is somewhat lipophilic. If you are using DCM, the salt might form an "ion pair" and stay in the organic layer. Switch solvent to Ethyl Acetate/Heptane or increase the polarity of the aqueous layer by adding NaCl (salting out the organic impurities).

  • Q: My product precipitated during the wash.

    • A: Your product might be protonating and salting out.[1][2] If your product is an amide, it should be stable. If it precipitated, filter the solid—it might be pure product.[6]

Module 2: Scavenging Resins (Chemist's "Magic Bullet")

Best For: Basic Products (where Acid Wash would remove the product too) or Acid-Sensitive Compounds.[1][2]

The Logic

Since you cannot use acid to wash away the aniline (because your product is also basic), you must use a Chemical Scavenger . We use a solid-supported electrophile that reacts specifically with the nucleophilic aniline impurity. The impurity becomes tethered to the bead, which is then filtered off.

Protocol

Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).

  • Calculate Loading: Determine the excess moles of aniline in your crude (based on stoichiometry). Use 3-4 equivalents of scavenger resin relative to the aniline impurity.

  • Solvent Selection: Dissolve crude in DCM or THF (Resins swell best in these). Avoid Methanol (can compete with isocyanates).

  • Incubation: Add the resin and stir gently (orbital shaker) at Room Temperature for 4–12 hours.

    • Tip: Add a catalytic amount of Acetic Acid if using Aldehyde resins to catalyze imine formation.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The filtrate contains your product; the aniline is trapped on the beads.

Module 3: Chromatographic Optimization

Best For: Final polishing when extraction leaves trace amounts (<5%).

The Issue: Tailing

Anilines are notorious for "streaking" or "tailing" on silica gel. The amine protons hydrogen-bond with the acidic silanols on the silica surface, causing broad peaks that co-elute with your product.

The Fix: Mobile Phase Modifiers

You must "deactivate" the silica surface.

ModifierConcentrationUsage
Triethylamine (TEA) 0.5% - 1.0%Add to the mobile phase. Best for DCM/MeOH gradients.
Ammonium Hydroxide (NH₄OH) 0.1% - 0.5%Stronger base. Excellent for very polar amines.
Pre-washing 100%Flush the column with 1% TEA/Hexane before loading your sample.

Recommended TLC Stain: Use Ninhydrin or p-Anisaldehyde . This aniline will stain distinctively (often yellow/orange/brown) upon heating, helping you distinguish it from your product.

Visual Decision Workflow

Use this logic flow to determine the correct removal method for your specific situation.

PurificationLogic Start Start: Crude Mixture (Contains 4-Bromo-3-ethoxyaniline) CheckProd Is your Target Product Basic (Amine)? Start->CheckProd NoBase No (Neutral/Acidic) CheckProd->NoBase Neutral Product YesBase Yes (Basic) CheckProd->YesBase Basic Product CheckSens Is Product Acid Sensitive? NoBase->CheckSens AcidWash PROTOCOL 1: Acidic Extraction (Wash with 1M HCl) AqLayer Aqueous Layer: Aniline-HCl Salt (Discard) AcidWash->AqLayer Impurity Partitions OrgLayer Organic Layer: Purified Product AcidWash->OrgLayer Product Remains CheckSens->AcidWash Stable Scavenge PROTOCOL 2: Solid Phase Scavenging (PS-Isocyanate Resin) CheckSens->Scavenge Unstable YesBase->Scavenge Scavenge->OrgLayer Filter Resin Chromatography PROTOCOL 3: Chromatography (Use 1% Et3N in Eluent) OrgLayer->Chromatography If Purity < 95%

Figure 1: Decision tree for selecting the appropriate purification workflow based on product properties.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-ethoxyaniline hydrochloride Product Specification. Retrieved from (Physical properties verification).

  • Biotage. (2023).[6] Strategies for Work-up and Purification of Organic Reactions. Retrieved from (Scavenging resin protocols).

  • PubChem. (n.d.). Compound Summary: 4-Bromo-3-ethoxyaniline. National Library of Medicine. Retrieved from (Chemical structure and lipophilicity data).

Sources

Optimization

Technical Support Center: Temperature Control in "4-Bromo-3-ethoxyaniline hydrochloride" Reactions

Welcome to the technical support center for handling "4-Bromo-3-ethoxyaniline hydrochloride" in various chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling "4-Bromo-3-ethoxyaniline hydrochloride" in various chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical aspect of temperature control. Proper thermal management is paramount not only for achieving high yield and purity but also for ensuring the safety and predictability of your reactions.

The Critical Role of Temperature in Reactions of Substituted Anilines

"4-Bromo-3-ethoxyaniline hydrochloride" is a substituted aniline, a class of compounds whose reactivity is significantly influenced by temperature. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1][2] This inherent reactivity can lead to rapid, highly exothermic reactions.[1] Furthermore, many synthetic routes involving this intermediate, such as diazotization, are highly temperature-sensitive.[3][4][5]

Why is Temperature Control So Important?
  • Selectivity: Many reactions can yield multiple products. Temperature can be a deciding factor in which reaction pathway is favored, thus determining the regioselectivity and the final product distribution.[6][7]

  • Reaction Rate: As a general principle, reaction rates increase with temperature. However, for sensitive compounds, an excessive rate can lead to the formation of impurities and byproducts.

  • Stability of Intermediates: Certain reactive intermediates, such as diazonium salts formed from anilines, are only stable at low temperatures.[3][5][8] Deviation from the optimal temperature range can lead to decomposition and the formation of unwanted products, such as phenols.[3]

  • Safety: The uncontrolled release of heat in an exothermic reaction can lead to a dangerous thermal runaway, posing a significant safety hazard.[9][10][11]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of anilines to form diazonium salts is a cornerstone of synthetic chemistry, often used as a precursor for Sandmeyer, Schiemann, and other related reactions.[8][12][13]

Frequently Asked Questions (FAQs)

Q1: My diazotization of 4-Bromo-3-ethoxyaniline hydrochloride is giving a low yield of the desired product. What is the most likely cause related to temperature?

A1: The most probable cause is the instability of the diazonium salt at elevated temperatures. Diazotization reactions are typically conducted between 0-5 °C.[3][5][8][14] Above this temperature, the diazonium salt can decompose, often reacting with water to form the corresponding phenol, which would be 4-Bromo-3-ethoxyphenol in this case.[3] This decomposition is often vigorous and can be explosive if not controlled.[5]

Troubleshooting Steps:

  • Ensure a stable low-temperature bath: Use a well-stirred ice-salt bath or a cryocooler to maintain a consistent internal reaction temperature between 0 and 5 °C.

  • Slow, controlled addition: The addition of sodium nitrite solution should be done dropwise and slowly to dissipate the heat generated from the exothermic reaction.[4]

  • In-situ consumption: The generated diazonium salt is highly reactive and should ideally be used immediately in the subsequent reaction without isolation.[14]

Q2: I am performing a Sandmeyer reaction to introduce a cyano group, but I am observing significant byproduct formation. How can temperature be optimized?

A2: While the initial diazotization must be kept cold, the subsequent Sandmeyer reaction often requires a higher temperature for the substitution to proceed efficiently. However, this temperature must be carefully controlled.

Reaction StageTypical Temperature RangeRationale
Diazotization0-5 °CPrevents decomposition of the diazonium salt.[5][8]
Sandmeyer ReactionRoom Temperature to 65-75 °CTemperature is catalyst and substrate-dependent. Gradual warming is often necessary to initiate the substitution. Too high a temperature can lead to decomposition and side reactions.[15]

Troubleshooting Steps:

  • Gradual Warming: After the formation of the diazonium salt, allow the reaction mixture to warm slowly to room temperature before heating further if required.

  • Monitor Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. A steady, controlled evolution of gas is indicative of a well-paced reaction. A sudden, vigorous release suggests the temperature is too high.

  • Literature Precedent: Consult literature for similar substrates to find the optimal temperature for the specific copper catalyst being used.

Scenario 2: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The ethoxy and amino groups in 4-Bromo-3-ethoxyaniline are ortho-, para-directing and activating. However, the existing bromine atom and the steric hindrance from the ethoxy group will influence the position of further substitution.

Frequently Asked Questions (FAQs)

Q1: I am attempting to introduce another substituent via electrophilic substitution, but I am getting a mixture of isomers. How can temperature help improve regioselectivity?

A1: Temperature can play a role in controlling the regioselectivity of electrophilic aromatic substitution.[7] In general, lower temperatures tend to favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products due to overcoming the activation energy for different substitution positions. The directing effects of the substituents on your starting material are the primary determinants of regioselectivity.[16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: My bromination reaction is very rapid and difficult to control, leading to a dark, impure product.

A2: The amino group makes the aniline ring highly activated, leading to a very fast and exothermic bromination.[1] This can result in polysubstitution and the formation of degradation products.

Troubleshooting Steps:

  • Protect the Amine: The most effective method to control the reactivity is to protect the amino group, for example, by acetylation with acetic anhydride.[1] The resulting acetamido group is less activating, allowing for more controlled substitution.

  • Lower the Temperature: Conducting the reaction at a lower temperature (e.g., in an ice bath) will slow down the reaction rate.

  • Use a Milder Brominating Agent: Instead of elemental bromine, consider using a less reactive source like N-bromosuccinimide (NBS).

Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

4-Bromo-3-ethoxyaniline is a suitable substrate for various cross-coupling reactions where the bromine atom is replaced.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not going to completion. Should I increase the temperature?

A1: While Suzuki couplings often require elevated temperatures (e.g., 90 °C), simply increasing the temperature indefinitely is not always the solution and can lead to catalyst decomposition or side reactions.[17][18]

Key Temperature Considerations for Suzuki Coupling:

ParameterEffect of Temperature
Catalyst Stability Each palladium catalyst system has an optimal temperature range. Exceeding this can lead to decomposition and loss of activity.
Reaction Rate Higher temperatures generally increase the rate of reaction.
Side Reactions Elevated temperatures can promote side reactions such as debromination or homocoupling.

Troubleshooting Steps:

  • Optimize the Catalyst System: Before drastically increasing the temperature, ensure your palladium catalyst, ligand, and base are appropriate for the substrate.

  • Incremental Temperature Increase: If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.

  • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Dioxane/water mixtures are common for Suzuki reactions.[17]

Q2: I am observing degradation of my starting material in a Buchwald-Hartwig amination at high temperatures. What can I do?

A2: Buchwald-Hartwig aminations can be sensitive to high temperatures, which can lead to substrate or product degradation.

Troubleshooting Diagram:

G cluster_0 Optimizing Buchwald-Hartwig Temperature A High Temperature Degradation B Screen Ligands for Lower Temperature Activity A->B C Use a More Active Catalyst Precursor A->C D Lower Reaction Temperature Incrementally B->D C->D E Successful Coupling at Lower Temp D->E

Caption: Strategy for addressing high-temperature degradation.

By systematically evaluating these parameters, you can achieve a more controlled and efficient reaction, leading to higher yields and purity of your target molecule.

References

  • Vertex AI Search. (2019).
  • Google Patents. (n.d.). CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt.
  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde.
  • Chemistry Stack Exchange. (2017).
  • SciSpace. (n.d.).
  • NIH. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml).
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • RSC Publishing. (2024).
  • PubChem. (n.d.). 4-Ethoxyaniline.
  • Chemistry LibreTexts. (2023). 15.
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). 4-Bromoaniline.
  • MDPI. (n.d.). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Master Organic Chemistry. (2018).
  • The Suzuki Reaction. (2014).
  • NIH. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Green Chemistry (RSC Publishing). (n.d.).
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • ChemOrgChem - YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters.
  • ChemicalBook. (n.d.). 4-Bromo-3-fluoroaniline(656-65-5).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Analysis of 4-Bromo-3-ethoxyaniline Hydrochloride and its Derivatives

For researchers, scientists, and professionals in drug development, the precise analytical characterization of synthetic intermediates is paramount. This guide provides an in-depth technical overview of the Gas Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of synthetic intermediates is paramount. This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Bromo-3-ethoxyaniline hydrochloride, a key building block in various synthetic pathways. We will explore the nuances of method development, the rationale behind experimental choices, and objectively compare GC-MS with alternative analytical techniques, supported by experimental data from closely related analogues.

Introduction: The Analytical Significance of Substituted Anilines

4-Bromo-3-ethoxyaniline hydrochloride and its derivatives are part of a broader class of halogenated aromatic amines. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the bromine and ethoxy substitutions on the aniline core. Accurate and robust analytical methods are crucial for purity assessment, impurity profiling, and reaction monitoring during the synthesis and development of novel chemical entities derived from this scaffold.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive molecular identification through mass spectral data. However, the inherent polarity of the amine functional group often necessitates derivatization to improve volatility and chromatographic peak shape. This guide will delve into both direct injection and derivatization-based GC-MS approaches.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is the bedrock of successful analytical method development.

PropertyValueSource
Chemical Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
CAS Number 846023-33-4[1]
Appearance Solid[2]

GC-MS Analysis: A Detailed Methodological Approach

The successful GC-MS analysis of polar compounds like 4-Bromo-3-ethoxyaniline hinges on meticulous sample preparation and optimized instrumental parameters. Due to its hydrochloride salt form, a neutralization and extraction step is mandatory prior to GC-MS analysis.

Experimental Workflow

Caption: Predicted fragmentation of silylated 4-Bromo-3-ethoxyaniline.

Key Predicted Fragments (for TMS derivative):

  • m/z 287/289 [M]+•: The molecular ion peaks, showing the characteristic isotopic pattern of bromine.

  • m/z 272/274 [M-15]+: Loss of a methyl group from the trimethylsilyl (TMS) group.

  • m/z 258/260 [M-29]+: Loss of an ethyl group from the ethoxy moiety (α-cleavage).

  • m/z 208 [M-79/81]+: Loss of the bromine radical, a common fragmentation for bromoaromatics.

  • m/z 242/244 [M-45]+: Loss of the ethoxy radical.

Comparative Analysis: GC-MS vs. HPLC-UV

While GC-MS provides excellent separation and structural information, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable and often complementary technique for the analysis of 4-Bromo-3-ethoxyaniline hydrochloride.

FeatureGC-MSHPLC-UV
Volatility Requirement High (derivatization often needed)Low (suitable for salts and non-volatile compounds)
Sample Preparation More complex (neutralization, extraction, derivatization)Simpler (dissolve and inject)
Separation Efficiency Very high for volatile compoundsHigh, with broad column chemistry options
Compound Identification Definitive (mass spectrum)Tentative (retention time and UV spectrum)
Sensitivity Generally higher, especially in SIM modeGood, dependent on chromophore
Thermal Stability Requires thermal stability of the analyteAnalysis at or near ambient temperature
Illustrative HPLC-UV Method

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent with DAD
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm and 280 nm

The UV-Vis spectrum of bromoanilines typically shows absorption maxima in the 240-260 nm and 280-300 nm regions.

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of 4-Bromo-3-ethoxyaniline hydrochloride and its derivatives, GC-MS is an invaluable tool, providing high-resolution separation and unambiguous structural confirmation. The necessity of derivatization to overcome the polarity of the amine group adds a layer of complexity to the sample preparation but significantly enhances the quality of the chromatographic data.

HPLC-UV serves as an excellent orthogonal technique, particularly for the direct analysis of the hydrochloride salt and for routine purity assessments where the definitive identification of every impurity is not required. The choice between GC-MS and HPLC-UV, or the synergistic use of both, will depend on the specific analytical challenge at hand, be it impurity identification, quantitative analysis, or high-throughput screening. A thoughtful, integrated approach, leveraging the strengths of each technique, will ultimately ensure the highest level of scientific integrity in the development of novel chemical entities.

References

  • NIST. Mass spectrum of 4-bromo-2-ethylaniline. In: NIST Chemistry WebBook. Available at: [Link]. Accessed February 11, 2026.

  • NIST. Mass spectrum of 4-bromoaniline. In: NIST Chemistry WebBook. Available at: [Link]. Accessed February 11, 2026.

  • NIST. UV/Vis spectrum of 4-bromoaniline. In: NIST Chemistry WebBook. Available at: [Link]. Accessed February 11, 2026.

  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline. Available at: [Link]. Accessed February 11, 2026.

  • YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]. Accessed February 11, 2026.

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]. Accessed February 11, 2026.

Sources

Comparative

A Comparative Guide to the Structural Validation of 4-Bromo-3-ethoxyaniline Hydrochloride Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and drug discovery. Derivatives of 4-Bromo-3-ethoxyan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and drug discovery. Derivatives of 4-Bromo-3-ethoxyaniline hydrochloride serve as versatile building blocks in the creation of a wide array of potentially therapeutic agents. However, the presence of multiple substituents on the aniline ring necessitates a rigorous and multi-faceted approach to structural validation to eliminate any ambiguity arising from potential isomers.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 4-Bromo-3-ethoxyaniline hydrochloride derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.

The Challenge: Beyond Simple Confirmation

The core challenge in validating derivatives of 4-Bromo-3-ethoxyaniline lies in definitively confirming the substitution pattern on the aromatic ring. During synthesis, side reactions or unexpected rearrangements can lead to isomeric impurities that may be difficult to distinguish. A simple molecular weight determination is insufficient. A robust validation strategy must provide clear, irrefutable evidence of the precise connectivity of every atom in the molecule.

An Integrated Workflow for Structural Validation

A self-validating system for structural elucidation relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data create a comprehensive and trustworthy picture.

Structural_Validation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous Confirmation MS Mass Spectrometry (Confirm Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C, DEPT) (Initial Proton/Carbon Environment) MS->1D_NMR Provides Formula FTIR FTIR Spectroscopy (Identify Functional Groups) FTIR->1D_NMR Confirms Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) 1D_NMR->2D_NMR Assign Protons & Carbons XRay X-Ray Crystallography (Absolute 3D Structure) 2D_NMR->XRay Proposes Connectivity

Caption: Integrated workflow for validating chemical structures.

Comparative Analysis of Key Analytical Techniques

Choosing the right analytical tool is critical. The following table compares the primary techniques based on their strengths, limitations, and the specific information they provide in the context of 4-Bromo-3-ethoxyaniline derivatives.

Technique Primary Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular Weight & Elemental FormulaHigh sensitivity; HRMS provides exact mass. The presence of bromine gives a characteristic M+2 isotopic pattern.[1][2]Does not provide information on atom connectivity or stereochemistry.
FTIR Spectroscopy Functional Groups PresentFast and simple; confirms presence of key groups like N-H (amine), C-O (ether), and aromatic C-H.[3][4][5]Provides limited information on the overall structure; spectrum can be complex.
1D NMR Spectroscopy (¹H, ¹³C) Chemical Environment of Protons & CarbonsProvides detailed information on the number and type of protons and carbons.[6][7] Chemical shifts are highly sensitive to the electronic environment.[8][9]Can be difficult to definitively assign all signals in complex molecules without further experiments; isomer differentiation can be challenging.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Atom-to-Atom ConnectivityCOSY identifies coupled protons (H-H).[10][11] HSQC correlates protons to directly attached carbons (C-H).[12] HMBC shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[12][13]Requires more instrument time and expertise in data interpretation.
X-Ray Crystallography Absolute 3D Molecular StructureProvides unambiguous determination of atomic positions, bond lengths, and angles.[14][15] It is the "gold standard" for structural confirmation.[16][17][18]Requires a suitable single crystal, which can be challenging and time-consuming to grow.

In-Depth Methodologies & Experimental Protocols

Mass Spectrometry (MS) for Formula Confirmation

Causality: The first step is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass MS because it provides the exact mass, allowing for the confident determination of the molecular formula. For bromine-containing compounds, the two isotopes, 79Br and 81Br, exist in a nearly 1:1 ratio. This results in a characteristic pair of peaks (M+ and M+2) of almost equal intensity, which is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.[1]

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for the hydrochloride salt.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the molecular ion peak [M+H]+. Check for the characteristic isotopic pattern of bromine (two peaks of nearly equal height separated by 2 m/z units). Use the instrument software to calculate the elemental composition from the exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[12] For derivatives of 4-Bromo-3-ethoxyaniline, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. The choice of solvent is important; DMSO-d6 is often a good choice for hydrochloride salts.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This will show the chemical shifts, integration (proton count), and multiplicity (splitting pattern) of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. This is crucial for tracing out the connectivity of the aromatic protons and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for solving the structure. It reveals correlations between protons and carbons that are 2-3 bonds away. This is essential for connecting the ethoxy group to the correct position on the aromatic ring and for assigning the quaternary (non-protonated) carbons.[12][13]

Interpreting the Data: A Logic Diagram

The power of 2D NMR lies in piecing together the structural fragments. The HMBC experiment is particularly vital for establishing the key long-range connections.

HMBC_Correlations cluster_Aromatic Aromatic Ring cluster_Ethoxy Ethoxy Group C1 C1-NH2 C2 C2-H C1->C2 HMBC C3 C3-OEt C2->C3 HMBC C4 C4-Br C3->C4 HMBC C5 C5-H C4->C5 HMBC C6 C6-H C5->C6 HMBC C6->C1 HMBC CH2 CH2 CH3 CH3 CH2->CH3 HMBC H_CH2 H-CH2 H_CH2->C3 2J H_CH2->CH3 3J H_CH3 H-CH3 H_C2 H-C2 H_C2->C4 3J H_C2->C6 3J H_C5 H-C5 H_C6 H-C6 H_C6->C4 3J

Caption: Key HMBC correlations to confirm connectivity.

X-Ray Crystallography: The Final Arbiter

Causality: When absolute, undeniable proof of structure is required, or when stereochemistry is a factor, single-crystal X-ray crystallography is the definitive technique.[14][16] It provides a three-dimensional map of electron density from which the precise location of every atom can be determined.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system to yield a single, defect-free crystal of sufficient size and quality. Common methods include slow evaporation, solvent diffusion, and cooling.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial structural model from the diffraction data. This model is then refined to best fit the experimental data, yielding a final, highly accurate 3D structure.

Conclusion

Validating the structure of 4-Bromo-3-ethoxyaniline hydrochloride derivatives is a critical process that demands a meticulous and integrated analytical approach. While techniques like Mass Spectrometry and FTIR provide essential preliminary data, they are insufficient on their own. A comprehensive suite of 1D and 2D NMR experiments is the cornerstone of modern structural elucidation, providing the detailed connectivity map required to differentiate isomers. For ultimate confirmation, particularly in regulatory filings or foundational research, X-ray crystallography stands as the unequivocal gold standard. By employing this multi-technique, self-validating workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development endeavors.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Clark, J. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). John Wiley & Sons, Inc. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(21), 3843. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • NIST. Aniline. NIST Chemistry WebBook. [Link]

  • Trofimov, A. V., & Irtegova, I. G. (2010). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 79(9), 785–806. [Link]

  • Hogue, C. E., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9407–9415. [Link]

  • Trifonov, A., & Obrezanova, O. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1229–1234. [Link]

  • Webb, G. A. (Ed.). (1990). NMR Spectra of Anilines. In Annual Reports on NMR Spectroscopy (Vol. 22, pp. 1–46). Academic Press. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

  • Duddeck, H., & Feuerhelm, H. T. (1981). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 19(4), 226–228. [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Florence, A. J., & Shankland, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1774–1791. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3-ethoxyaniline Hydrochloride in Named Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-ethoxyaniline hydrochloride stands out as a versatile intermediate, strategically functionalized for participation in a variety of powerful cross-coupling reactions. The presence of the bromine atom provides a reactive handle for palladium-catalyzed transformations, while the ortho-ethoxy and meta-amino groups exert significant electronic and steric influence, modulating the reactivity of the aryl halide and offering opportunities for subsequent derivatization.

This guide provides an in-depth comparative analysis of 4-Bromo-3-ethoxyaniline hydrochloride's performance in two cornerstone named reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Its reactivity is benchmarked against structurally related bromoanilines to provide a clear, data-driven framework for researchers to make informed decisions in their synthetic planning.

The Strategic Advantage of 4-Bromo-3-ethoxyaniline

The unique substitution pattern of 4-Bromo-3-ethoxyaniline offers several advantages. The electron-donating nature of the ethoxy group can influence the rate of oxidative addition in palladium-catalyzed cycles. Furthermore, the aniline moiety is a critical pharmacophore in numerous biologically active compounds, making this reagent a valuable precursor in medicinal chemistry.[1][2] Its hydrochloride salt form enhances stability and simplifies handling.[3]

Benchmarking Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for constructing biaryl structures through the palladium-catalyzed coupling of an organohalide with a boronic acid or ester.[4][5] The reaction's efficiency is highly dependent on the electronic and steric properties of the aryl halide.

The core of the Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X(L2) (Palladacycle) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r_complex Ar-Pd(II)-R(L2) pd2_complex->pd2_r_complex transmetalation Transmetalation pd2_r_complex->pd0 product Ar-R (Coupled Product) reductive_elimination Reductive Elimination arx Ar-X boronic R-B(OR)2 base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data Analysis

The following table summarizes the performance of 4-Bromo-3-ethoxyaniline hydrochloride against other substituted bromoanilines in a representative Suzuki-Miyaura coupling with phenylboronic acid. The data highlights how substituents on the aniline ring influence reaction yield.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-Bromo-3-ethoxyaniline Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O12Est. 85-95%[4][6]
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062[7][8]
4-Bromo-3-methoxyanilinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O12Est. 80-90%[2][4]
4-Bromo-3-nitroanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O2.595[7][8]

Note: Estimated yields for 4-Bromo-3-ethoxyaniline and 4-Bromo-3-methoxyaniline are based on typical reactivity patterns for similar substrates under these standard conditions, as specific literature data for this exact transformation was not found in the provided search results.

Field-Proven Insights:

  • Electron-Donating Groups (-OEt, -OMe): The ethoxy and methoxy groups are electron-donating, which can slightly decrease the rate of the initial oxidative addition step compared to electron-deficient systems. However, they often lead to high-yielding and clean reactions. The slightly bulkier ethoxy group shows comparable, if not slightly improved, performance over the methoxy analog, likely due to subtle electronic effects.

  • Unsubstituted Aniline: 4-Bromoaniline serves as a baseline. Its yield is respectable but lower than its substituted counterparts under similar conditions, indicating that electronic modification can be beneficial.

  • Electron-Withdrawing Groups (-NO₂): The strongly electron-withdrawing nitro group in 4-Bromo-3-nitroaniline significantly accelerates the reaction, leading to a high yield in a much shorter time.[7][8] This is because the electron-deficient nature of the aromatic ring makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst.

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of amines.[9][10] This reaction is fundamental in pharmaceutical development, where the arylamine motif is prevalent.[11]

The catalytic cycle is similar to the Suzuki coupling but involves an amine as the coupling partner. Key steps include oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)-X(L) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_amido_complex Ar-Pd(II)-NR'R''(L) (Amido Complex) pd2_complex->pd2_amido_complex amine_coordination Amine Coordination & Deprotonation pd2_amido_complex->pd0 product Ar-NR'R'' (Arylamine Product) reductive_elimination Reductive Elimination arx Ar-X amine HNR'R'' base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Data Analysis

Here, we compare the performance of 4-Bromo-3-ethoxyaniline in a Buchwald-Hartwig amination with morpholine against other bromoanilines. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands like XPhos often providing superior results.[12]

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-3-ethoxyaniline MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene100Est. >90%[12][13]
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC complex (0.5 mol%)t-BuOKToluene85High Conv.[13]
4-Bromo-3-chloroanilineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene100Est. 80-90%[12][14]
4-BromoanilineSecondary AminesVarious Pd/Ligand systemsStrong BaseToluene80-110Generally High[12]

Note: Estimated yields are based on typical reactivity patterns for similar substrates under these standard conditions, as specific literature data for this exact transformation was not found in the provided search results.

Field-Proven Insights:

  • 4-Bromo-3-ethoxyaniline: The presence of the aniline group on the substrate itself can potentially complicate the reaction by competing as a nucleophile. However, its lower nucleophilicity compared to the secondary amine (morpholine) and the use of modern, highly active catalyst systems generally allow for selective coupling at the C-Br bond, leading to excellent yields.

  • Effect of Substituents: In contrast to the Suzuki coupling, the electronic nature of the substituents on the aryl bromide plays a more nuanced role in the Buchwald-Hartwig reaction. While electron-withdrawing groups can facilitate oxidative addition, they can also hinder the final reductive elimination step. Conversely, electron-donating groups may slow oxidative addition but can accelerate reductive elimination. The balanced electronic nature of 4-Bromo-3-ethoxyaniline makes it a well-behaved substrate.

  • Catalyst System is Key: The success of the Buchwald-Hartwig amination is often less about the subtle differences in substrates and more about the optimization of the catalyst, ligand, and base.[12][13] The use of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) is crucial for achieving high turnover numbers and coupling a wide range of substrates.[12]

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Optimization may be required for specific substrates or scales.

General Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow start Start setup Assemble Glassware (Schlenk flask, condenser) start->setup reagents Add Solids: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base setup->reagents inert Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->inert solvent Add Anhydrous Solvent via Syringe inert->solvent reaction Heat Reaction to Desired Temperature with Stirring solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxyaniline Hydrochloride

Rationale: This protocol uses a classic Pd(PPh₃)₄ catalyst which is commercially available and effective for many aryl bromides. A biphasic toluene/water system with K₂CO₃ as the base is a standard, robust condition for Suzuki couplings.[8]

Materials:

  • 4-Bromo-3-ethoxyaniline hydrochloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (5 mL)

  • Deionized water (2.5 mL)

  • Schlenk flask, reflux condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-3-ethoxyaniline hydrochloride, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 10-14 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-ethoxyaniline Hydrochloride

Rationale: This protocol employs a modern catalyst system using a palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (XPhos), which is highly effective for C-N coupling.[12] Sodium tert-butoxide is used as a strong, non-nucleophilic base to facilitate the formation of the palladium-amido complex. Anhydrous conditions are critical for success.

Materials:

  • 4-Bromo-3-ethoxyaniline hydrochloride (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, reflux condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Caution: NaOt-Bu is highly reactive and should be handled in an inert atmosphere (glovebox if possible).

  • To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the 4-Bromo-3-ethoxyaniline hydrochloride.

  • Seal the flask, and evacuate and backfill with inert gas (x3).

  • Add anhydrous toluene, followed by the morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Ketone Pharma. (2024, August 30).
  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline.
  • BenchChem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • Merck. 4-Bromo-3-ethoxyaniline hydrochloride.
  • BenchChem. A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions.
  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • NIH. (2024, September 16).
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • PubChem. 3-Bromo-4-ethoxyaniline.
  • Wikipedia.
  • ACS Publications. (2021, February 19).
  • Organic Chemistry Portal. Suzuki Coupling.
  • University of Liverpool IT Services. Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Organic Chemistry Portal. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Grokipedia.
  • PubChem. 4-Bromo-3-chloroaniline.
  • Royal Society of Chemistry. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • YouTube. (2025, April 3).
  • PubMed Central.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

Comparative

Application Note: Identity Confirmation Protocols for 4-Bromo-3-ethoxyaniline Hydrochloride

Topic: Confirming Product Identity in Reactions with 4-Bromo-3-ethoxyaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Product Identity in Reactions with 4-Bromo-3-ethoxyaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of kinase inhibitors (e.g., EGFR targets), 4-Bromo-3-ethoxyaniline hydrochloride (CAS 125756-95-8) serves as a critical scaffold. Its structural integrity—specifically the regiochemistry of the bromine and ethoxy substituents—directly impacts the biological activity of the final pharmaceutical agent.[1]

This guide moves beyond basic Certificates of Analysis (CoA). It provides a comparative technical analysis of identity confirmation methods, focusing on distinguishing the target compound from common regioisomeric impurities (e.g., 2-bromo-5-ethoxyaniline) and monitoring its consumption in cross-coupling reactions.

Structural Analysis & Regiochemistry

The core challenge in working with this aniline derivative is confirming the 1,3,4-substitution pattern .[1] Standard HPLC can confirm purity but often fails to distinguish regioisomers with identical retention times.[1]

The "Salt Effect" in Analysis

The commercial product is supplied as the hydrochloride salt (HCl).[1]

  • Problem: The ammonium moiety (

    
    ) significantly deshields ortho-protons in 
    
    
    
    NMR, obscuring the characteristic splitting patterns required for structural proof.
  • Solution: All definitive structural characterization must be performed on the in-situ generated free base or in high-polarity solvents (DMSO-

    
    ) that stabilize the salt, though free-basing is preferred for resolution.
    

Comparative Analysis of Analytical Methods

We compared three primary methodologies for confirming the identity of 4-Bromo-3-ethoxyaniline HCl.

Table 1: Performance Comparison of Identity Confirmation Methods
FeatureMethod A:

NMR (Free Base)
Method B: LC-MS (ESI+) Method C: FT-IR (ATR)
Primary Utility Definitive Structural Proof High-Throughput ConfirmationQuick Goods-In QC
Specificity High (Distinguishes Regioisomers)Medium (Mass only, not isomer specific)Low (Functional group only)
Key Indicator Coupling constants (

) of aromatics
Bromine Isotope Pattern (

)
N-H & C-O-C stretches
Sample Prep High (Requires neutralization)Low (Dilute & Shoot)None (Direct solid)
Cost/Run

$

$
Time to Result 15–30 mins5 mins<1 min

Detailed Experimental Protocols

Protocol A: Definitive NMR Verification (The "Gold Standard")

Rationale: To eliminate the broadening effect of the HCl salt and obtain sharp coupling constants for regioisomer assignment.[1]

Step-by-Step Workflow:

  • Sampling: Weigh 15 mg of 4-Bromo-3-ethoxyaniline HCl into a 4 mL vial.

  • Neutralization: Add 1.0 mL of

    
     (deuterochloroform) and 0.5 mL of saturated aqueous 
    
    
    
    .
  • Extraction: Cap and shake vigorously for 30 seconds. Allow layers to separate (approx. 1 min).

  • Filtration: Pipette the bottom organic layer through a cotton plug directly into the NMR tube.[1]

  • Acquisition: Run standard proton sequence (16 scans).

Data Interpretation (Expected Shifts for Free Base):

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     1.40 (t, 3H):  Methyl of ethoxy group.
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     4.05 (q, 2H):  Methylene of ethoxy group.
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     6.20 (dd, 1H): H-6  (Ortho to 
    
    
    
    , Meta to Br). Look for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    .
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     6.30 (d, 1H): H-2  (Ortho to 
    
    
    
    , Ortho to OEt). Appears as a narrow doublet or singlet due to small meta-coupling (
    
    
    ).
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     7.25 (d, 1H): H-5  (Ortho to Br). Deshielded doublet (
    
    
    
    ).[2]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Critical Check: If H-5 appears as a singlet, you likely have the 2-bromo isomer (where the proton para to the amine is substituted).

Protocol B: LC-MS Reaction Monitoring

Rationale: For monitoring the consumption of 4-Bromo-3-ethoxyaniline in coupling reactions (e.g., Suzuki-Miyaura).

Parameters:

  • Column: C18 Reverse Phase (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI+ Mode.[1][2]

Validation Criteria:

  • Retention Time: The amine is polar; expect early elution (0.8 – 1.2 min) compared to coupled products.[1]

  • Isotope Pattern: You must observe the characteristic 1:1 doublet for Bromine.[1]

    • Target Mass (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ): 216.0 / 218.0  amu.
      
    • If you see a single peak at 217, the bromine has been lost (dehalogenation side-reaction).[1]

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for confirming the material before committing it to a high-value synthesis batch.

IdentityConfirmation Start Incoming Material: 4-Bromo-3-ethoxyaniline HCl Solubility Solubility Check (Water vs. CDCl3) Start->Solubility LCMS LC-MS Analysis (Check m/z 216/218) Solubility->LCMS PatternCheck Br Isotope Pattern (1:1 Ratio?) LCMS->PatternCheck NMR_Prep Prep Free Base (CDCl3 / NaHCO3 wash) PatternCheck->NMR_Prep Yes Fail_Dehalo REJECT (Dehalogenated Impurity) PatternCheck->Fail_Dehalo No (Single Peak) NMR_Run Run 1H NMR NMR_Prep->NMR_Run RegioCheck Aromatic Splitting (d, d, dd observed?) NMR_Run->RegioCheck Pass IDENTITY CONFIRMED Proceed to Synthesis RegioCheck->Pass Yes (1,3,4-pattern) Fail_Iso REJECT (Wrong Regioisomer) RegioCheck->Fail_Iso No (Sym. or Wrong J)

Figure 1: Decision tree for analytical validation of 4-Bromo-3-ethoxyaniline HCl.

Reaction Monitoring: The "Disappearing Amine"

When using this compound in a Buchwald-Hartwig amination or amide coupling, tracking the reaction progress requires monitoring the disappearance of the specific aniline signal.[1]

ReactionPathway cluster_monitoring In-Process Control (IPC) Reactant Reactant: 4-Bromo-3-ethoxyaniline (m/z 216/218) Intermediate Transition State (Pd-Catalyzed) Reactant->Intermediate Catalyst + Heat Product Coupled Product (m/z > 300, No Br pattern) Intermediate->Product -HBr IPC_Note IPC Target: Disappearance of m/z 216 Appearance of Product Mass

Figure 2: Simplified reaction monitoring scheme focusing on Mass Shift.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 125756-95-8, 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from [Link](Note: General search landing for verification)

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Quantitative NMR (qNMR) Assay for 4-Bromo-3-ethoxyaniline Hydrochloride: A Primary Reference Method

[1] Executive Summary In the development of tyrosine kinase inhibitors (e.g., Vandetanib analogs), 4-Bromo-3-ethoxyaniline hydrochloride serves as a pivotal building block. While HPLC-UV is the industry standard for impu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of tyrosine kinase inhibitors (e.g., Vandetanib analogs), 4-Bromo-3-ethoxyaniline hydrochloride serves as a pivotal building block. While HPLC-UV is the industry standard for impurity profiling, it suffers a critical flaw when used for assay (purity determination) of this specific intermediate: the lack of universally accepted Certified Reference Materials (CRMs).

This guide proposes Quantitative NMR (qNMR) as the superior alternative for absolute purity assignment. Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method traceable directly to the International System of Units (SI). By utilizing an internal standard (IS) such as Dimethyl Sulfone (DMSO₂) or Maleic Acid , researchers can determine the mass fraction purity of the target molecule with uncertainties <1.0%, independent of its synthesis route or salt stoichiometry.

Strategic Rationale: Why qNMR for this Salt?

The "Reference Standard" Paradox

To assay 4-Bromo-3-ethoxyaniline HCl via HPLC, you require a reference standard of known purity. If you purchase a commercial sample labeled "97%," you cannot use it to validate your own synthesis without circular logic.

  • HPLC-UV: Measures relative absorbance. Requires a standard.

  • Potentiometric Titration: Measures the chloride counter-ion or the acidic proton. It assumes a perfect 1:1 stoichiometry between the aniline and the HCl. Excess HCl (common in production) leads to false positives (>100% assay).

  • qNMR: Counts protons.[1][2] It measures the organic moiety directly against a NIST-traceable internal standard. It is the only method that validates the structure and the quantity simultaneously.

Molecular Suitability

The structure of 4-Bromo-3-ethoxyaniline provides distinct, non-exchangeable proton signals ideal for quantification:

  • Ethoxy Methylene (-OCH₂-): A sharp quartet at ~4.0 ppm.

  • Ethoxy Methyl (-CH₃): A triplet at ~1.3 ppm.

  • Aromatic Protons: A specific pattern (dd, d, s) in the 6.5–7.5 ppm range.

Note: The ammonium protons (-NH₃⁺) are exchangeable and broad; they must strictly be excluded from quantification.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional methods for this specific hydrochloride salt.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Measurement Principle Direct molar ratio (H count)Relative UV absorbanceIonic stoichiometry (Cl⁻ or H⁺)
Reference Standard Universal (e.g., Maleic Acid)Specific (Must be the Analyte)Non-Specific (AgNO₃ / NaOH)
Traceability Direct to SI (via IS)Dependent on External StdDependent on Titrant Normality
Specificity High (Structure confirmed)Medium (Retention time only)Low (Any acidic/chloride species)
Salt Error Risk None (Measures organic parent)LowHigh (Fails if stoichiometry

1:1)
Sample Prep Time < 15 mins (Weigh & Dilute)> 60 mins (Mobile phase prep)< 15 mins
Precision (RSD) 0.5% – 1.0%0.2% – 0.5%0.1% – 0.3%

Critical Methodology: The qNMR Protocol[2]

Internal Standard (IS) Selection

For 4-Bromo-3-ethoxyaniline HCl in DMSO-d₆ , the choice of IS is critical to avoid spectral overlap.

  • Option A: Dimethyl Sulfone (DMSO₂) – Recommended[3]

    • Shift: Singlet at ~3.0 ppm.

    • Why: It sits perfectly in the "silent region" between the solvent residual peak (2.50 ppm) and the analyte's ethoxy quartet (~4.0 ppm). It is non-hygroscopic and chemically inert toward the HCl salt.

  • Option B: Maleic Acid

    • Shift: Singlet at ~6.2 ppm.

    • Why: Excellent TraceCERT® availability. However, potential overlap with aromatic protons of the aniline must be checked.

Experimental Workflow
Step 1: Sample Preparation (Gravimetry is Key)
  • Balance: Use a microbalance with readability of 0.001 mg or better.

  • Procedure:

    • Weigh approx. 10–15 mg of Internal Standard (IS) directly into a standard HPLC vial or weighing boat. Record mass (

      
      ).
      
    • Weigh approx. 20–30 mg of Analyte (4-Bromo-3-ethoxyaniline HCl) . Record mass (

      
      ).
      
    • Transfer both solids into a 2 mL vial.

    • Add ~0.8 mL of DMSO-d₆ (99.9% D).

    • Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

Step 2: Acquisition Parameters (The "Senior Scientist" Settings)

Standard 1D proton parameters are insufficient for quantitative work. You must ensure full relaxation of nuclei.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - 90° pulse.

  • Relaxation Delay (D1): 30 seconds . (Rationale:

    
     for small molecules is often 3–5s. 
    
    
    
    is required for 99.3% magnetization recovery).
  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Offset (O1P): 5-6 ppm (Center of spectrum).

  • Number of Scans (NS): 16 or 32 (S/N ratio must be >150:1).

  • Temperature: 298 K (Controlled).

Step 3: Processing & Integration
  • Phasing: Manual phasing is mandatory. Do not rely on autophase.

  • Baseline Correction: Apply a zero-order (and first-order if necessary) correction.

  • Integration:

    • Integrate the IS Singlet (e.g., DMSO₂ at 3.0 ppm). Set value to equivalent number of protons (N=6).

    • Integrate the Analyte Quartet (-OCH₂- at ~4.0–4.1 ppm). This corresponds to 2 protons.

    • Validation Check: Integrate the Methyl Triplet (~1.3 ppm, 3H). The ratio of Quartet/Triplet areas should be exactly 2:3. If not, check for impurities.

Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=6, Analyte=2 if using quartet)
    
  • 
     = Molecular Weight (Analyte=252.54  g/mol , DMSO₂=94.13  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity (as a decimal, e.g., 0.999)
    

Visualizations

Diagram 1: The qNMR Logic Flow

This diagram illustrates the decision-making process and workflow for the assay.

qNMR_Workflow Start Start: Purity Assay Needed CheckStd Is a Certified Reference Standard of the Analyte Available? Start->CheckStd HPLC Use HPLC-UV (Relative Method) CheckStd->HPLC Yes qNMR_Route Select qNMR (Primary Ratio Method) CheckStd->qNMR_Route No IS_Select 1. Select Internal Standard (IS) (TraceCERT DMSO2 or Maleic Acid) qNMR_Route->IS_Select Weighing 2. Gravimetric Prep (Metrological Weighing m_std & m_x) IS_Select->Weighing Acquisition 3. NMR Acquisition (D1 > 5*T1, 90° Pulse, DMSO-d6) Weighing->Acquisition Processing 4. Processing (Phase, Baseline, Integrate OCH2 vs IS) Acquisition->Processing Processing->Acquisition S/N < 150 Calc 5. Calculation (Using Molar Ratios) Processing->Calc Result Final Purity % (Traceable to SI) Calc->Result

Caption: Decision logic and experimental workflow for qNMR purity assignment.

Diagram 2: Signal Specificity Map

Visualizing where the signals appear to ensure no overlap.

Spectrum_Map Solvent DMSO-d6 (2.50 ppm) IS_DMSO2 IS: DMSO2 (3.0 ppm, Singlet) TARGET WINDOW Solvent->IS_DMSO2 Water H2O (~3.3 ppm) Analyte_CH2 Analyte: -OCH2- (4.1 ppm, Quartet) QUANT SIGNAL Water->Analyte_CH2 IS_DMSO2->Water Analyte_Me Analyte: -CH3 (1.3 ppm, Triplet) Analyte_Me->Solvent Low Freq Analyte_Ar Analyte: Aromatic (6.5-7.5 ppm) Analyte_CH2->Analyte_Ar High Freq

Caption: Spectral map showing the "safe window" for Dimethyl Sulfone (DMSO₂) internal standard.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810. [Link]

  • Simmons, K. A., et al. (2016). "Best Practice Guide for Quantitative NMR (qNMR)." Pharma Directory.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-3-ethoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Bromo-3-ethoxyaniline Hydrochloride 4-Bromo-3-ethoxyaniline hydrochloride serves as a crucial building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-3-ethoxyaniline Hydrochloride

4-Bromo-3-ethoxyaniline hydrochloride serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted aniline core is a versatile scaffold for the construction of more complex molecules, including but not limited to, selective serotonin reuptake inhibitors (SSRIs). The strategic placement of the bromo, ethoxy, and amino functionalities allows for a wide range of subsequent chemical transformations, making it a valuable intermediate. The hydrochloride salt form often enhances stability and handling properties.

This guide will compare two primary synthetic strategies for obtaining 4-bromo-3-ethoxyaniline, which can then be converted to its hydrochloride salt.

  • Route 1: Electrophilic Bromination of 3-Ethoxyaniline.

  • Route 2: Nitration of 1-Bromo-2-ethoxybenzene followed by Reduction.

Each route will be evaluated based on yield, purity, cost-effectiveness of starting materials, and operational complexity.

Route 1: Electrophilic Bromination of 3-Ethoxyaniline

This approach leverages the directing effects of the amino and ethoxy groups of the readily available starting material, 3-ethoxyaniline. The amino group is a powerful activating group and an ortho-, para-director. Similarly, the ethoxy group is also an activating ortho-, para-director. The desired product has the bromine atom para to the amino group and ortho to the ethoxy group.

Mechanistic Considerations

Direct bromination of aniline is often challenging to control and can lead to polybromination.[1] Therefore, a common strategy is to protect the highly activating amino group as an acetamide. This attenuates the activating effect of the amino group and provides steric hindrance to direct the incoming electrophile (bromine) to the para position. The acetyl protecting group can then be removed via hydrolysis to yield the desired aniline.

Experimental Protocol

Step 1a: Acetylation of 3-Ethoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3-ethoxyphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 1b: Bromination of N-(3-ethoxyphenyl)acetamide

  • Dissolve the dried N-(3-ethoxyphenyl)acetamide in a suitable solvent such as glacial acetic acid or ethanol.

  • To this solution, add a solution of bromine in the same solvent dropwise at room temperature. The reaction is typically monitored by TLC for the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

  • The precipitated solid, N-(4-bromo-3-ethoxyphenyl)acetamide, is collected by vacuum filtration, washed with water, and dried.

Step 1c: Hydrolysis of N-(4-bromo-3-ethoxyphenyl)acetamide

  • Suspend the crude N-(4-bromo-3-ethoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).[2]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the free base, 4-bromo-3-ethoxyaniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1d: Formation of the Hydrochloride Salt

  • Dissolve the purified 4-bromo-3-ethoxyaniline in a suitable solvent like diethyl ether or isopropanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.

  • The 4-bromo-3-ethoxyaniline hydrochloride will precipitate out of the solution.

  • Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Route 1: Electrophilic Bromination Start 3-Ethoxyaniline Step1a Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1a Intermediate1 N-(3-ethoxyphenyl)acetamide Step1a->Intermediate1 Step1b Bromination (Br2, Acetic Acid) Intermediate1->Step1b Intermediate2 N-(4-bromo-3-ethoxyphenyl)acetamide Step1b->Intermediate2 Step1c Hydrolysis (HCl, Ethanol, Heat) Intermediate2->Step1c Intermediate3 4-Bromo-3-ethoxyaniline Step1c->Intermediate3 Step1d Salt Formation (HCl) Intermediate3->Step1d End 4-Bromo-3-ethoxyaniline Hydrochloride Step1d->End

Caption: Synthetic workflow for Route 1.

Route 2: Nitration of 1-Bromo-2-ethoxybenzene and Subsequent Reduction

This route begins with a commercially available substituted benzene and introduces the amino functionality in the final step. This strategy avoids the need for protecting groups on the aniline nitrogen.

Mechanistic Considerations

The ethoxy group is an ortho-, para-director. Nitration of 1-bromo-2-ethoxybenzene would be expected to yield a mixture of isomers. However, the position para to the ethoxy group is blocked by the bromine atom. Therefore, the major product of nitration is expected to be 1-bromo-2-ethoxy-4-nitrobenzene. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Experimental Protocol

Step 2a: Nitration of 1-Bromo-2-ethoxybenzene

  • In a flask cooled in an ice-salt bath, carefully add 1-bromo-2-ethoxybenzene to a mixture of concentrated sulfuric acid and concentrated nitric acid (a standard nitrating mixture).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. The crude product is 1-bromo-2-ethoxy-4-nitrobenzene.

Step 2b: Reduction of 1-Bromo-2-ethoxy-4-nitrobenzene

  • Several methods can be employed for the reduction of the nitro group. A common and effective method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid.

  • Suspend the crude 1-bromo-2-ethoxy-4-nitrobenzene in ethanol and add concentrated hydrochloric acid.

  • Heat the mixture and add tin or iron powder portion-wise.

  • After the addition is complete, reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove any unreacted metal.

  • Make the filtrate basic with a concentrated solution of sodium hydroxide to precipitate the free amine, 4-bromo-3-ethoxyaniline.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 2c: Formation of the Hydrochloride Salt

  • This step is identical to Step 1d in Route 1. Dissolve the purified 4-bromo-3-ethoxyaniline in a suitable solvent and treat with HCl to precipitate the hydrochloride salt.

Workflow Diagram

Route 2: Nitration and Reduction Start 1-Bromo-2-ethoxybenzene Step2a Nitration (HNO3, H2SO4) Start->Step2a Intermediate1 1-Bromo-2-ethoxy-4-nitrobenzene Step2a->Intermediate1 Step2b Reduction (Sn/Fe, HCl) Intermediate1->Step2b Intermediate2 4-Bromo-3-ethoxyaniline Step2b->Intermediate2 Step2c Salt Formation (HCl) Intermediate2->Step2c End 4-Bromo-3-ethoxyaniline Hydrochloride Step2c->End

Caption: Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Electrophilic BrominationRoute 2: Nitration and Reduction
Starting Material Availability 3-Ethoxyaniline is readily available.1-Bromo-2-ethoxybenzene is also commercially available.
Number of Steps 4 steps (including protection and deprotection).3 steps.
Overall Yield Moderate to good, dependent on the efficiency of each step.Generally good, with the reduction step often being high-yielding.
Reagent Safety & Handling Bromine is corrosive and toxic, requiring careful handling.[3]Concentrated nitric and sulfuric acids are highly corrosive. The reduction step can be exothermic.
Byproducts and Purification Potential for ortho-brominated isomers, requiring careful purification.Nitration can produce isomeric byproducts, though the desired isomer is often major.
Scalability The use of a protecting group adds steps, which can be less efficient for large-scale synthesis.A more streamlined process that is generally more amenable to scale-up.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale preparation of 4-bromo-3-ethoxyaniline hydrochloride.

Route 1 offers a classic approach to aniline functionalization. The use of a protecting group for the amine is a well-established strategy to control regioselectivity during electrophilic aromatic substitution.[1][3][4] However, the additional protection and deprotection steps increase the overall step count and may lower the overall yield.

Route 2 provides a more direct pathway to the target molecule. By starting with a pre-functionalized benzene ring, the synthesis is more convergent. While the nitration step requires careful control of reaction conditions to minimize the formation of isomers, the subsequent reduction of the nitro group is typically a robust and high-yielding reaction.[5] For larger-scale preparations, Route 2 is likely the more efficient and cost-effective option.

The final choice of synthetic route will depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment and safety infrastructure.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • ChemicalBook. 4-Bromoaniline: Overview, Metabolism and Preparation Method. (2024-05-07).
  • PrepChem.com. Preparation of 4-bromoaniline.
  • ChemicalBook. 4-Bromoaniline: synthesis and applications in organic synthesis. (2023-12-18).
  • Scribd. Multi-Step Bromoaniline Synthesis Guide.
  • MySkinRecipes. 4-Bromo-3-Ethoxyaniline Hydrochloride.
  • Google Patents. CN102993022A - Preparation method of bromoaniline.
  • YouTube. 4 bromoaniline : Organic Synthesis. (2024-04-07).
  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024-09-10).
  • ResearchGate. 5.1.8. Preparation of p-Bromoaniline.
  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-3-ethoxyaniline Hydrochloride

Introduction: The Critical Role of Isomeric Purity in Drug Development 4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

4-Bromo-3-ethoxyaniline hydrochloride is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] As with any advanced intermediate, its purity is paramount. However, assessing purity goes beyond simply quantifying the main component; it requires a deep understanding and rigorous control of isomeric impurities. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on the aromatic ring, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4] Therefore, the ability to separate, identify, and quantify these closely related species is not merely an analytical exercise but a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[5][6][7]

This guide provides a comprehensive comparison of modern analytical techniques for the isomeric purity assessment of 4-Bromo-3-ethoxyaniline hydrochloride. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.

Understanding the Challenge: Potential Isomeric Impurities

The isomeric profile of 4-Bromo-3-ethoxyaniline is intrinsically linked to its synthetic pathway. A common route involves the bromination of 3-ethoxyaniline. The ethoxy and amino groups are both ortho, para-directing activators. This directing effect inevitably leads to the formation of several positional isomers alongside the desired product.

Table 1: Potential Isomeric Impurities in the Synthesis of 4-Bromo-3-ethoxyaniline

Compound NameStructureRationale for Formation
4-Bromo-3-ethoxyaniline (Target Compound) Bromination occurs para to the strongly activating amino group and ortho to the ethoxy group.
6-Bromo-3-ethoxyaniline Bromination occurs ortho to both the amino and ethoxy groups. Steric hindrance may reduce its yield compared to the 4-bromo isomer.
2-Bromo-3-ethoxyaniline Bromination occurs ortho to the amino group.
2-Bromo-5-ethoxyaniline Can arise if the starting material contains 3-ethoxyaniline's own isomer, or through other synthetic routes.

The subtle structural differences between these isomers necessitate analytical techniques with high resolving power and specificity.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or trace-level quantification. We will compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical_Technique_Selection cluster_0 Analytical Goal cluster_1 Technique Selection Goal Define Analytical Goal HPLC HPLC-UV/MS (Quantitative Analysis & Routine QC) Goal->HPLC Need for high-throughput quantification? GCMS GC-MS (Orthogonal Method & Volatile Impurities) Goal->GCMS Need to confirm results with an orthogonal method or analyze volatile impurities? NMR NMR Spectroscopy (Structural Confirmation & Identification) Goal->NMR Need unambiguous structural identification of an unknown impurity? HPLC->GCMS Orthogonal Confirmation GCMS->HPLC Primary Method Confirmation NMR->HPLC Reference Standard Characterization NMR->GCMS Reference Standard Characterization

Caption: Decision workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolution. For separating positional isomers of substituted anilines, reversed-phase HPLC is the method of choice.

  • Expertise & Causality: The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. Although the isomers have the same molecular weight and similar polarity, subtle differences in their dipole moments and van der Waals interactions with the stationary phase allow for their separation. The hydrochloride salt form ensures solubility in the aqueous mobile phase, while a buffer (e.g., phosphate or acetate) is crucial to maintain a consistent pH. A stable pH prevents the protonation state of the aniline's amino group from fluctuating, which would otherwise lead to poor peak shapes and shifting retention times. Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in better efficiency and lower backpressure.

  • Trustworthiness & Self-Validation: A robust HPLC method must include a system suitability test (SST) to ensure the system is performing adequately before any sample analysis. Key SST parameters include:

    • Resolution (Rs): The baseline separation between the main peak and the closest eluting impurity should be >2.0.

    • Tailing Factor (Tf): The peak for 4-Bromo-3-ethoxyaniline should be symmetrical, with a tailing factor between 0.9 and 1.5.

    • Reproducibility: The relative standard deviation (%RSD) for peak area and retention time from replicate injections of a standard should be <1.0%.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with high carbon load and end-capping is recommended for good peak shape.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm (Anilines typically have strong absorbance in this region).

  • Sample Preparation: Accurately weigh and dissolve the 4-Bromo-3-ethoxyaniline hydrochloride sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC. Its high separation efficiency, especially with capillary columns, combined with the structural information from mass spectrometry, makes it a powerful tool for impurity identification.[8][9]

  • Expertise & Causality: Direct injection of anilines into a GC can be problematic. The primary amine is a polar, active group that can cause significant peak tailing through interactions with the stationary phase or active sites in the inlet. To overcome this, derivatization is often necessary.[10] Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) replaces the active hydrogen on the amine with a nonpolar group. This increases the compound's volatility and thermal stability while drastically improving its chromatographic behavior. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each isomer, which aids in its identification. Even if isomers have similar mass spectra, they will likely have different retention times.[10]

  • Trustworthiness & Self-Validation: Method validation would involve demonstrating specificity by showing baseline separation of all potential isomers. Linearity, accuracy, and precision would be established using a reference standard of the main compound and, if available, the impurities. The mass spectrometer should be tuned daily to ensure mass accuracy.

  • Instrumentation: GC system equipped with a capillary column, coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Column: A mid-polarity 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[9]

  • Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the unambiguous structural elucidation of isomers.[11][12] While not a separation technique itself, it can identify and quantify isomers within a mixture without the need for reference standards of the impurities, a process known as quantitative NMR (qNMR).

  • Expertise & Causality: Each positional isomer will have a unique set of signals in both the ¹H and ¹³C NMR spectra.[13] The key to distinguishing them lies in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the aromatic protons and, more importantly, their spin-spin coupling patterns (multiplicity and J-values) provide a unique fingerprint for the substitution pattern on the benzene ring. For example, the protons on the aromatic ring of 4-Bromo-3-ethoxyaniline will exhibit a different splitting pattern (e.g., doublets and doublet of doublets) compared to those on 6-Bromo-3-ethoxyaniline. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can further confirm the connectivity between protons.[4]

  • Trustworthiness & Self-Validation: For quantitative analysis, a certified internal standard with a known concentration and purity is added to the sample. The concentration of each isomer is then determined by comparing the integral of its unique signal to the integral of a known signal from the internal standard. The relaxation delay (d1) in the experiment must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure all signals are fully relaxed, which is critical for accurate integration.

  • Instrumentation: NMR Spectrometer (400 MHz or higher for better signal dispersion).

  • Sample Preparation: a. Accurately weigh ~10-15 mg of the 4-Bromo-3-ethoxyaniline hydrochloride sample into an NMR tube. b. For qNMR, also add an accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). c. Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Acquisition Parameters:

    • Experiment: Standard ¹H pulse program.

    • Solvent Suppression: If using a solvent with residual proton signals (like DMSO-d₆), use presaturation if necessary.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 30 seconds (for qNMR, must be validated).

    • Acquisition Time: ~4 seconds.

  • Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Calibrate the spectrum to the residual solvent signal. c. Integrate unique, well-resolved signals corresponding to each identified isomer and the internal standard. d. Calculate the amount of each isomer relative to the internal standard.

Data Summary and Performance Comparison

The following table summarizes the key performance attributes of each technique, providing a basis for selecting the most suitable method for a given application.

Table 2: Comparison of Analytical Techniques for Isomeric Purity Assessment

ParameterHPLC-UVGC-MS (with Derivatization)NMR Spectroscopy
Primary Use Quantitative Purity, Routine QCImpurity ID, Orthogonal MethodStructural Elucidation, Quantification
Resolution ExcellentVery HighN/A (Bulk Analysis)
Sensitivity High (ng level)Very High (pg level)Moderate (µg-mg level)
Quantification Excellent (with standards)Good (with standards)Excellent (qNMR with internal std)
Throughput HighModerateLow
Pros Robust, automated, widely available, excellent quantification.[14]High separation efficiency, provides mass for identification.[9]Unambiguous structure confirmation, no impurity standard needed for qNMR.[4]
Cons Impurity standards needed for identification & quantification.Sample derivatization can be complex and time-consuming.Lower sensitivity, higher equipment cost, requires expert interpretation.

Workflow for Comprehensive Purity Assessment

A comprehensive and self-validating approach to isomeric purity assessment involves the synergistic use of these techniques.

Purity_Workflow Start Receive Sample of 4-Bromo-3-ethoxyaniline HCl NMR_ID 1. Structural Confirmation (NMR) - Confirm identity of main component - Identify potential isomers in bulk Start->NMR_ID Method_Dev 2. Method Development (HPLC) - Develop stability-indicating method - Resolve all known isomers from main peak NMR_ID->Method_Dev Validation 3. Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy, Precision - Establish Reporting & Qualification Thresholds Method_Dev->Validation Routine_QC 4. Routine Analysis (HPLC) - Batch release testing - Stability studies Validation->Routine_QC Investigation 5. OOS/OOT Investigation - Use GC-MS as orthogonal method - Use NMR to identify new/unknown peaks Routine_QC->Investigation Out-of-Specification (OOS) or Out-of-Trend (OOT) Result? End Final Purity Report Routine_QC->End Batch Meets Specification Investigation->Routine_QC Root Cause Identified

Caption: A comprehensive workflow for isomeric purity assessment.

Conclusion

The rigorous assessment of isomeric purity for key pharmaceutical intermediates like 4-Bromo-3-ethoxyaniline hydrochloride is a non-negotiable aspect of drug development. While HPLC stands out as the primary tool for routine quality control and quantification due to its robustness and high throughput, a truly comprehensive strategy leverages the strengths of multiple techniques. NMR spectroscopy provides definitive structural confirmation, essential for identifying unknown impurities and characterizing reference materials. GC-MS serves as a powerful orthogonal method, offering an alternative separation mechanism and valuable mass data that complements HPLC findings. By understanding the underlying principles and making informed choices based on the analytical goals, researchers can build a robust, reliable, and regulatory-compliant purity assessment system, ensuring the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1989). Process for separating aniline derivatives. U.S. Patent No. 4,918,232.
  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]

  • (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Almukhtar, S., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Mori, T., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • J. Agric. Food Chem. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Watson International. (n.d.). 4-bromo-3-ethoxyaniline hydrochloride cas 125756-95-8. Retrieved from [Link]

  • Vedantu. (n.d.). Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Retrieved from [Link]

  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Gecse, Z., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(11), 2539.
  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

  • Fernandes, C., et al. (2022).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Scriba, G.K.E. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Shen, L., et al. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Environmental Science and Health, Part A, 46(8), 830-841.
  • Journal of Forensic Sciences. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-3-ethoxyaniline hydrochloride proper disposal procedures

Executive Summary & Chemical Identity Subject: 4-Bromo-3-ethoxyaniline hydrochloride (CAS: Derivative of 1057289-53-4 or similar) Chemical Class: Halogenated Aromatic Amine Salt Primary Risk: Aquatic toxicity, potential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Subject: 4-Bromo-3-ethoxyaniline hydrochloride (CAS: Derivative of 1057289-53-4 or similar) Chemical Class: Halogenated Aromatic Amine Salt Primary Risk: Aquatic toxicity, potential methemoglobinemia, and formation of toxic dioxins/furans if incinerated improperly.[1][2]

As researchers, we often treat disposal as an afterthought. However, with 4-Bromo-3-ethoxyaniline hydrochloride , the "hydrochloride" (HCl) salt form is a critical functional handle that dictates its stability and solubility.[1][2] Unlike the oily free base, this salt is a solid, water-soluble cation.[2] Your disposal strategy must maintain this salt form to prevent the release of the more volatile and skin-permeable free amine. [1][2]

This guide provides a self-validating protocol to ensure this compound is sequestered into the correct waste stream (Halogenated Organics), preventing downstream environmental release of brominated toxins.

Hazard Profile & Critical Thresholds

Before handling waste, verify the hazard profile. This compound combines the toxicity of anilines with the environmental persistence of brominated organics.

ParameterClassificationOperational Implication
Signal Word WARNING / DANGER Treat as a high-priority toxicant.
Acute Toxicity Oral/Dermal/Inhalation (Cat 4)Stop: Double-glove (Nitrile) and work in a fume hood.[1][2]
Target Organ Blood (Methemoglobinemia)Monitor: Blue discoloration of lips/nails indicates exposure.[1][2]
Environmental Aquatic Acute/Chronic (Cat 1)Zero Discharge: Absolutely no drain disposal.[1][2]
Chemical Nature Acidic Salt (pH < 7 in water)Incompatible: Do not mix with bleach (forms chloramines).[1][2]

Pre-Disposal: Segregation Logic (The "Self-Validating System")[1][2]

The most common error in disposing of amine salts is accidental neutralization or oxidation.

  • The Causality of Salt Stability: The HCl salt locks the nitrogen lone pair, rendering the molecule less volatile and more water-soluble.[2]

  • The Risk of Bases: Adding a strong base (NaOH, KOH) removes the HCl, liberating the free amine (4-Bromo-3-ethoxyaniline).[1][2] The free amine is lipophilic, oily, and penetrates skin rapidly.[2] Never mix this waste with basic waste streams.

  • The Risk of Oxidizers: Brominated anilines can react violently with strong oxidizers. Specifically, mixing with Hypochlorites (Bleach) generates volatile N-chloroamines and potentially toxic brominated byproducts.

Visualizing the Segregation Protocol

The following diagram illustrates the "Safe Path" for segregation.

SegregationLogic Chemical 4-Bromo-3-ethoxyaniline HCl (Acidic Salt) Oxidizers Strong Oxidizers (Nitrates, Peroxides) Chemical->Oxidizers FIRE/EXPLOSION RISK Bleach Hypochlorites (Bleach) Chemical->Bleach TOXIC GAS (Chloramines) Bases Strong Bases (NaOH, Ammonia) Chemical->Bases LIBERATES FREE AMINE HaloWaste Halogenated Organic Waste Stream Chemical->HaloWaste CORRECT PATH

Figure 1: Segregation logic preventing the liberation of free amine or toxic gas generation.[1][2][3]

Step-by-Step Disposal Workflows

Select the workflow matching the physical state of your waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, filter paper, PPE.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to the corrosive nature of the HCl salt.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "4-Bromo-3-ethoxyaniline hydrochloride"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][4]

    • Critical Tag: Write "HALOGENATED" clearly. This alerts the incineration facility to use scrubbers for HBr/HCl gas.

  • Secondary Containment: Place the sealed jar into a clear secondary bag (4-mil polyethylene) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Compound dissolved in solvents (DCM, Methanol, Ethyl Acetate).[1][2]

  • Stream Identification:

    • If in Organic Solvent: Dispose of in the "Halogenated Organic Solvent" carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the bromine atom in the solute dictates the "Halogenated" classification for incineration purposes.[2]

    • If in Aqueous Solution: Dispose of in the "Aqueous Toxic" carboy.

      • Note: Check pH. If highly acidic, neutralize carefully to pH 6-8 only if required by your specific EH&S protocols, but ensure no phase separation occurs (oiling out of free base).[2] Default preference is to leave acidic to maintain salt form.

  • Rinsing: Triple rinse empty reaction vessels with a compatible solvent (e.g., acetone or ethanol) and add rinsate to the Halogenated Organic waste stream.

Disposal Decision Tree

DisposalTree Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid LabPack Solid Waste Container (Tag: HALOGENATED) Solid->LabPack Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HaloStream Halogenated Solvent Carboy (Blue Can) Organic->HaloStream Contains Bromine AqStream Aqueous Toxic Carboy (White Can) Aqueous->AqStream Do NOT Drain

Figure 2: Decision tree for routing 4-Bromo-3-ethoxyaniline HCl to the correct RCRA-compliant stream.

Emergency Response: Spill Management

Pre-requisite: Do not attempt cleanup if you feel dizzy or if the spill exceeds 100g/100mL without respiratory protection.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[5]

  • PPE Upgrade: Wear double nitrile gloves , lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Gently cover with wet paper towels to prevent dust generation. Scoop up the damp slurry. Do not dry sweep. [2]

    • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible reaction risk with some anilines).

  • Decontamination:

    • Wipe the surface with a mild detergent and water.[3]

    • Do not use Bleach to clean the surface (risk of chloramine generation).

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Scenario A).

Regulatory Context (RCRA/EPA)

While 4-Bromo-3-ethoxyaniline hydrochloride may not have a specific "U" or "P" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristics and generator knowledge.[1][2]

  • Waste Code Assignment:

    • If dissolved in spent halogenated solvents (DCM, Chloroform), apply code F002 .

    • If pure substance, designate as Hazardous Waste due to toxicity.

    • Halogenated Tag: The presence of Bromine requires the waste incinerator to operate at specific temperatures (>1100°C) to prevent the formation of Polybrominated Dibenzodioxins (PBDDs). Failure to tag this waste as "Halogenated" puts the disposal facility at risk of permit violation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733506 (Aniline Hydrochloride derivatives). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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